lacto-N-tetraose
Description
lacto-N-tetraose contains a this compound motif and is often attached to a R aglycon.
Structure
3D Structure
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO21/c1-6(32)27-11-21(47-25-18(39)15(36)12(33)7(2-28)44-25)13(34)8(3-29)43-24(11)48-22-14(35)9(4-30)45-26(19(22)40)46-20-10(5-31)42-23(41)17(38)16(20)37/h7-26,28-31,33-41H,2-5H2,1H3,(H,27,32)/t7-,8-,9-,10-,11-,12+,13-,14+,15+,16-,17-,18-,19-,20-,21-,22+,23?,24+,25+,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQLFFDZXPOFPO-FSGZUBPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)CO)O)OC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10331554 | |
| Record name | Lacto-N-tetraose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
707.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14116-68-8 | |
| Record name | Lacto-N-tetraose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Audience: Researchers, scientists, and drug development professionals.
An In-depth Technical Guide: The Discovery and Historical Perspective of Lacto-N-tetraose
Executive Summary
This compound (LNT) is a prominent neutral human milk oligosaccharide (HMO) that has journeyed from an unidentified "bifidus factor" to a key bioactive component in infant nutrition and a subject of intense scientific research. This technical guide provides a comprehensive historical perspective on the discovery of LNT, detailing the pivotal milestones, the evolution of its characterization and synthesis, and the foundational experimental approaches that paved the way for our current understanding. From early observations of the unique gut microbiota of breastfed infants to its eventual isolation, structural elucidation, and modern biotechnological production, the story of LNT is a testament to the advancements in glycobiology and analytical chemistry. This document summarizes key quantitative data, outlines classical experimental methodologies, and provides visualizations of historical workflows and molecular structures to offer a thorough resource for professionals in the field.
Historical Perspective: From Observation to Isolation
The story of this compound begins not with its discovery, but with pioneering observations in pediatric health and microbiology at the turn of the 20th century.
Early Observations and the "Bifidus Factor"
Around 1900, pediatricians noted a significant difference in the health and survival rates of breastfed infants compared to those who were bottle-fed.[1][2] A key distinction was found in their intestinal flora; the feces of breastfed infants were predominantly colonized by a specific type of bacteria, later identified as Bifidobacterium.[1][2] This led to the hypothesis that human milk contained a specific "bifidus factor" that selectively promoted the growth of these beneficial microbes.[1][2]
Early research into this phenomenon began to focus on the unique composition of human milk. In the 1930s, a distinct carbohydrate fraction, which was not lactose, was identified and termed "gynolactose".[1][2] This marked the beginning of dedicated research into what would later be known as Human Milk Oligosaccharides (HMOs).
The Discovery and Isolation of this compound
The definitive isolation and identification of this compound occurred in 1954 .[1] This breakthrough was the result of concurrent and competitive research efforts. The team led by Richard Kuhn in Heidelberg, Germany, alongside the work of Jean Montreuil and his group in Lille, France, was instrumental in this discovery.[1] Using classic methods of chemical separation, they successfully isolated LNT from the complex mixture of HMOs and identified it as a key component of the "bifidus factor".[1]
The initial challenge was immense, as isolating individual oligosaccharides from the complex and variable mixture of human milk was a significant analytical hurdle.[3][4]
Structural Elucidation and Chemical Properties
Following its isolation, the next critical step was the determination of LNT's chemical structure.
Molecular Composition
LNT is a neutral tetrasaccharide, meaning it is composed of four sugar units.[5] Its systematic name is β-D-galactosyl-(1→3)-N-acetyl-β-D-glucosaminyl-(1→3)-β-D-galactosyl-(1→4)-D-glucose .[3]
The structure consists of two key disaccharide units:
-
Lactose (Galβ1–4Glc): Forms the reducing end of the molecule.[6]
-
Lacto-N-biose (Galβ1–3GlcNAc): Elongates the lactose unit.[3][6]
LNT is classified as a Type I chain oligosaccharide because of the β(1→3) linkage between the terminal galactose and the N-acetylglucosamine.[3] This distinguishes it from its common isomer, lacto-N-neotetraose (LNnT), which is a Type II chain featuring a β(1→4) linkage at the same position.[3][5]
Caption: Molecular composition of this compound (LNT).
Key Historical Milestones
The research and development timeline for LNT spans over a century, from initial observations to commercial production.
| Period/Year | Milestone | Key Researchers/Groups | Significance |
| ~1900 | Observation of different gut flora in breastfed vs. bottle-fed infants. | Moro, Tissier | Identified the prevalence of bifidobacteria in breastfed infants, leading to the "bifidus factor" concept.[1] |
| ~1930 | Identification of "gynolactose," a unique carbohydrate fraction in human milk. | Polonowski, Lespagnol | First indication of a complex sugar fraction beyond lactose in human milk.[1][2] |
| 1954 | Isolation and identification of this compound (LNT) . | Richard Kuhn, Jean Montreuil | First structural characterization of a key HMO and confirmation of its role as a bifidus growth factor.[1] |
| 1950s-1980s | Characterization of numerous other HMOs and their structures. | Various academic groups | Expanded the known library of HMO structures, establishing LNT as a core structure for many larger oligosaccharides.[1][7] |
| Late 20th Century | Development of chemical synthesis routes for LNT. | Multiple chemistry labs | Enabled the production of pure LNT for biological studies, though often with low yields.[6] |
| 2000s-Present | Development of enzymatic and microbial fermentation methods. | Industrial & Academic Biotech | Created scalable, high-yield production methods, making LNT available for commercial use.[3][8][9] |
| 2010s-Present | LNT receives "Generally Recognized as Safe" (GRAS) status. | Regulatory Bodies (e.g., FDA) | Approved for use as a food ingredient, particularly in infant formula, marking its transition from lab to market.[9][10] |
Evolution of Synthesis and Production Methods
The methods to obtain LNT have evolved dramatically, reflecting broader technological advancements.
| Method | Description | Advantages | Disadvantages |
| Isolation from Human Milk | The original method, involving complex fractionation and purification from pooled donor milk. | Source of the natural molecule. | Inaccessible in large quantities, complex and difficult separation, ethical and logistical challenges.[3][4] |
| Chemical Synthesis | Multi-step organic synthesis building the tetrasaccharide from monosaccharide precursors. | Produces high-purity, single-entity compounds crucial for research. | Often involves low overall yields, complex protection/deprotection steps, use of harsh reagents, not scalable for food-grade production.[6] |
| Enzymatic Synthesis | Uses specific glycosyltransferases to link sugar units together in a controlled manner. | High specificity, milder reaction conditions compared to chemical synthesis. | High cost and limited stability of enzymes can be a barrier to large-scale production.[9] |
| Microbial Fermentation | Genetically engineered microorganisms (e.g., E. coli) are programmed to produce LNT from simple sugars. | Highly scalable, cost-effective for large volumes, sustainable production process.[3][8][11] | Requires extensive downstream purification to remove microbial components and ensure product safety.[12] |
Experimental Protocols: A Historical Perspective
Conceptual Protocol: Isolation of LNT from Human Milk (c. 1950s)
The primary challenge was to separate neutral oligosaccharides from lactose, proteins, and fats. The workflow would have conceptually followed these steps:
-
Preparation of Milk Sample: Human milk was pooled. Casein was precipitated by acidification, and whey proteins were removed by heat denaturation or dialysis.
-
Removal of Lactose: The high concentration of lactose was a major obstacle. The most common method was crystallization of lactose from an ethanol solution, a tedious and often incomplete process.
-
Charcoal-Celite Column Chromatography: The remaining mixture of oligosaccharides was applied to a column packed with a mixture of activated charcoal and Celite.
-
Principle: Separation is based on the number of monosaccharide units. Monosaccharides (like residual glucose) and disaccharides (lactose) would elute first with water.
-
Elution: A gradient of increasing ethanol concentration in water was used to elute the oligosaccharides. Trisaccharides, tetrasaccharides (including LNT), and larger molecules would elute in successive fractions.
-
-
Paper Chromatography: Fractions collected from the column were analyzed and further purified using paper chromatography.
-
Principle: Compounds are separated based on their differential partitioning between a stationary phase (paper) and a mobile phase (solvent).
-
Analysis: The position of the separated sugars was visualized by spraying with reagents like silver nitrate or aniline phthalate, and their mobility was compared to known standards. LNT-containing fractions were identified and collected.
-
Caption: Conceptual workflow for the classical isolation of LNT.
Conceptual Protocol: Structural Characterization (c. 1950s-1960s)
Without modern NMR or mass spectrometry, structure elucidation was a complex puzzle solved with chemical and enzymatic methods.
-
Sugar Composition Analysis: The purified LNT was hydrolyzed with strong acid to break all glycosidic bonds. The resulting monosaccharides were then identified using paper chromatography by comparing their migration to pure standards of glucose, galactose, and glucosamine.
-
Methylation Analysis: This was the cornerstone technique for determining linkage positions.
-
Permethylation: All free hydroxyl groups on the LNT molecule were methylated (converted to -OCH₃).
-
Hydrolysis: The methylated LNT was acid-hydrolyzed, breaking the glycosidic bonds but leaving the methyl ethers intact.
-
Identification: The resulting partially methylated monosaccharides were identified. The positions lacking a methyl group were the original sites of linkage. For example, a 3,6-di-O-methyl-galactose would indicate it was linked at the 1, 2, and 4 positions.
-
-
Enzymatic Digestion: Specific enzymes (glycosidases) that cleave only certain linkages were used. For instance, a β-galactosidase could cleave a terminal galactose. By analyzing the products after digestion, the nature and anomeric configuration (α or β) of the terminal linkages could be inferred.
Conclusion
The discovery and historical study of this compound represent a microcosm of the progress in nutritional science and analytical chemistry over the past century. From a mysterious growth factor in early infant nutrition observations to a fully characterized and industrially produced bioactive compound, LNT's journey has been remarkable. The foundational work of early pioneers, relying on painstaking classical methods, laid the essential groundwork for modern research. Today, with a deep understanding of its structure and function, and the availability of scalable production methods, LNT continues to be a focal point for research into gut health, immune modulation, and cognitive development, underscoring the profound and lasting impact of human milk on lifelong health.
References
- 1. Historical Aspects of Human Milk Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Historical aspects of human milk oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. layerorigin.com [layerorigin.com]
- 6. Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. layerorigin.com [layerorigin.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Human milk oligosaccharide this compound: Physiological functions and synthesis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. science.food.gov.uk [science.food.gov.uk]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Lacto-N-tetraose (LNT)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lacto-N-tetraose (LNT) is a prominent neutral human milk oligosaccharide (HMO) and a key component in the early diet of breastfed infants. As one of the foundational core structures of more complex HMOs, LNT is of significant interest for its role in establishing the infant gut microbiome, modulating the immune system, and its potential as a bioactive compound in various therapeutic applications. This guide provides a detailed technical overview of the chemical structure, stereochemistry, and methods for the structural elucidation of LNT.
Chemical Structure and Stereochemistry
This compound is a linear tetrasaccharide with the chemical formula C₂₆H₄₅NO₂₁.[1] It is composed of four monosaccharide units linked in a specific sequence and stereochemical configuration.
-
Monosaccharide Composition : The structure consists of two D-galactose (Gal) units, one N-acetyl-D-glucosamine (GlcNAc) unit, and one D-glucose (Glc) unit at the reducing end.[1][2]
-
Sequence and Glycosidic Linkages : The definitive structure of LNT is described by the following nomenclature: β-D-Galactosyl-(1→3)-β-N-acetyl-D-glucosaminyl-(1→3)-β-D-galactosyl-(1→4)-D-glucose .[1]
-
This sequence begins with a lactose (Galβ1-4Glc) core at the reducing end.
-
This lactose unit is elongated by a lacto-N-biose (Galβ1-3GlcNAc) moiety linked via a β(1→3) glycosidic bond.[3]
-
-
Stereochemistry : All glycosidic linkages in this compound are in the beta (β) configuration.[3][4] This specific anomeric configuration is critical for its recognition by specific enzymes, such as type I chain lacto-N-biosidases found in beneficial gut bacteria like Bifidobacterium infantis, and for its overall three-dimensional shape and biological function.[1] Because of the terminal Galβ(1→3)GlcNAc linkage, LNT is classified as a type I chain oligosaccharide.[1]
Physicochemical and Spectroscopic Data
The precise structure of LNT has been confirmed through extensive spectroscopic analysis. The data presented below are critical for the identification and quantification of LNT in complex biological mixtures.
Mass Spectrometry Data
High-resolution mass spectrometry is a primary tool for identifying LNT. The molecule is often analyzed in both positive and negative ion modes, with characteristic precursor and fragment ions.
| Parameter | Value | Ion Mode | Notes |
| Molecular Formula | C₂₆H₄₅NO₂₁ | - | |
| Molecular Weight | 707.63 g/mol | - | |
| Observed Mass (Isomer) | 730.241 m/z | Positive | Corresponds to the [M+Na]⁺ adduct of LNT and its isomer LNnT.[3] |
| Precursor Ion | 706.25 [M-H]⁻ | Negative | Used for targeted MS/MS analysis. |
| Precursor Ion | 752.26 [M+HCOO]⁻ | Negative | Formate adduct commonly observed in LC-MS. |
Table 1: Key Mass Spectrometry Data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Complete assignment of the proton (¹H) and carbon (¹³C) NMR spectra provides unambiguous structural confirmation, allowing differentiation from isomers like lacto-N-neotetraose (LNnT). The full assignment for LNT has been achieved using advanced 2D NMR techniques.[1][2][3][5]
| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| β-D-Gal (a) | H-1 | Value from source | C-1 |
| H-2 | Value from source | C-2 | |
| β-D-GlcNAc (b) | H-1 | Value from source | C-1 |
| H-2 | Value from source | C-2 | |
| β-D-Gal (c) | H-1 | Value from source | C-1 |
| H-2 | Value from source | C-2 | |
| α/β-D-Glc (d) | H-1 | Value from source | C-1 |
| H-2 | Value from source | C-2 |
Table 2: Representative Structure for ¹H and ¹³C NMR Chemical Shift Assignments of this compound. Complete and verified data are available in the cited literature, specifically from Jávor et al. (2023) in the International Journal of Molecular Sciences.[2][3]
Experimental Protocols for Structural Elucidation
The characterization of LNT requires sophisticated analytical techniques to determine its connectivity and stereochemistry, especially when differentiating it from its isomers.
Protocol 1: LC-MS/MS Analysis of this compound
This method describes the identification and quantification of LNT from a complex mixture, such as human milk, using Liquid Chromatography-Mass Spectrometry.
1. Sample Preparation (Human Milk): a. Thaw frozen milk samples at 4°C. b. Centrifuge the sample to separate the lipid layer. c. To the aqueous layer, add an equal volume of cold ethanol to precipitate proteins. Incubate at -20°C for 30 minutes. d. Centrifuge to pellet the precipitated proteins. e. The supernatant, containing the HMOs, is collected, dried under vacuum, and reconstituted in the initial LC mobile phase.
2. Chromatographic Separation:
- LC System: Dionex Ultimate 3000 RS HPLC or equivalent.[6][7]
- Column: A hydrophilic interaction liquid chromatography (HILIC) column, such as a HILIC-OH5 (2.1×150mm, 2.7µm), is effective.[6][7] Porous graphitized carbon (PGC) columns can also be used for isomer separation.[8]
- Mobile Phase A: Water with 20mM ammonium formate, pH 4.3.[6][7]
- Mobile Phase B: Acetonitrile.[6][7]
- Gradient: A linear gradient is employed, starting at a high concentration of organic solvent (e.g., 80% B) and decreasing over time to elute the polar oligosaccharides.
- Flow Rate: 0.2-0.4 mL/min.
3. Mass Spectrometric Detection:
- Mass Spectrometer: Q Exactive Plus hybrid FT mass spectrometer or equivalent.[6][7]
- Ionization Source: Heated Electrospray Ionization (HESI), typically in negative ion mode.[7]
- Scan Mode: Full scan mode (m/z 200-1500) at high resolution (e.g., 70,000) for accurate mass identification.[6][7]
- MS/MS Mode: Targeted MS/MS (or Parallel Reaction Monitoring - PRM) of the precursor ion (e.g., [M-H]⁻ at m/z 706.25).[7]
- Fragmentation: Use Collision-Induced Dissociation (CID). The resulting fragmentation pattern is compared against a known standard or literature data to confirm identity.
Protocol 2: NMR Spectroscopic Analysis
This protocol outlines the general workflow for confirming the structure of purified LNT using Nuclear Magnetic Resonance.
1. Sample Preparation: a. Lyophilize the purified LNT sample to remove water. b. Perform a deuterium exchange by dissolving the sample in high-purity D₂O (99.9%) and re-lyophilizing. Repeat this step 2-3 times to minimize the H₂O signal. c. Dissolve the final sample in D₂O for analysis. For observing exchangeable protons (e.g., NH, OH), a solvent mixture such as H₂O:D₂O (9:1) can be used.[2][3]
2. NMR Data Acquisition:
- Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) is recommended for resolving signal overlap.[9]
- 1D ¹H Spectrum: Acquire a standard 1D proton spectrum to assess sample purity and identify anomeric protons (typically in the 4.4-5.2 ppm range).
- 2D Homonuclear Correlation Spectroscopy (COSY/TOCSY): Acquire COSY and TOCSY spectra to establish proton-proton spin systems within each monosaccharide residue.
- 2D Heteronuclear Correlation Spectroscopy (HSQC/HMBC):
- An HSQC spectrum is used to assign protons to their directly attached carbons.
- An HMBC spectrum is crucial for identifying long-range (2-3 bond) correlations. These correlations across the glycosidic bond (e.g., from an anomeric proton of one residue to a carbon of the adjacent residue) are used to determine the linkage sequence.
- 2D NOESY/ROESY: A Nuclear Overhauser Effect (NOESY) or Rotating-frame Overhauser Effect (ROESY) spectrum reveals through-space correlations, which are used to confirm the β-configuration of the glycosidic linkages.
3. Data Analysis: a. Integrate and analyze the spectra using appropriate software. b. Assign all proton and carbon signals starting from the anomeric signals. c. Use the HMBC and NOESY/ROESY data to confirm the sequence (Gal-GlcNAc-Gal-Glc) and the specific linkage points and stereochemistry (β1-3, β1-3, β1-4).
Visualization of Structure and Relationships
Diagrams are essential for visualizing the complex structure of LNT and the workflow for its analysis.
Caption: Chemical structure of this compound.
Caption: Workflow for LNT structural elucidation.
References
- 1. Assignment of the 1H- and 13C-NMR spectra of eight oligosaccharides of the this compound and neotetraose series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Utilizing the 1H-15N NMR Methods for the Characterization of Isomeric Human Milk Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The chemical synthesis of human milk oligosaccharides: lacto-N-neotetraose (Galβ1→4GlcNAcβ1→ 3Galβ1→ 4Glc) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assignment of the 1H- and 13C-NMR spectra of eight oligosaccharides of the this compound and neotetraose series. | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. MASONACO - Human milk oligosaccharides [masonaco.org]
- 8. A Comparative Analysis of Milk Oligosaccharides via LC-MS: Globally Distributed Cattle Breeds and Native Northern Finncattle | MDPI [mdpi.com]
- 9. Combining HPAEC-PAD, PGC-LC–MS, and 1D 1H NMR to Investigate Metabolic Fates of Human Milk Oligosaccharides in 1-Month-Old Infants: a Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of Lacto-N-tetraose: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lacto-N-tetraose (LNT), a neutral tetrasaccharide, is a prominent human milk oligosaccharide (HMO) that plays a crucial role in infant nutrition and gut health. Its unique structure and biological activities have garnered significant interest in its potential applications in infant formula, prebiotics, and therapeutics. This technical guide provides a comprehensive overview of the core physicochemical properties of LNT, detailed experimental protocols for its analysis, and insights into its key biological signaling pathways. All quantitative data is summarized in structured tables, and complex biological and experimental workflows are visualized using diagrams in the DOT language.
Core Physicochemical Properties
This compound is a white to off-white, amorphous powder.[1] It is a reducing sugar due to the free anomeric center at the terminal glucose residue, which exists in equilibrium between the α and β anomers.[2]
General Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₂₆H₄₅NO₂₁ | [2] |
| Molecular Weight | 707.63 g/mol | [2] |
| IUPAC Name | β-D-galactopyranosyl-(1→3)-N-acetyl-β-D-glucosaminyl-(1→3)-β-D-galactopyranosyl-(1→4)-D-glucose | [2] |
| CAS Number | 14116-68-8 | [2] |
| Appearance | White to off-white powder | [1] |
Solubility
Table 1: Solubility of this compound
| Solvent | Solubility | Temperature (°C) | Reference(s) |
| Water | 400 mg/mL | 25 | [1] |
| Organic Solvents | Poor | Not specified | [1] |
Stability
This compound is reported to be stable for at least 24 months when stored at room temperature.[1] A study on a mixture of human milk oligosaccharides, including LNT, demonstrated stability for up to 12 months under both real-time (25°C and 60% relative humidity) and accelerated (40°C and 75% relative humidity) conditions. The pH of a 5% (w/v) solution of LNT in water has been reported to be in the range of 4.0 to 4.6.[1] While specific kinetic data on the degradation of LNT at various pH values is limited, it is known to be resistant to the low pH of the stomach, allowing it to reach the colon largely intact.
Table 2: Stability of this compound
| Condition | Observation | Reference(s) |
| Storage at room temperature | Stable for at least 24 months | [1] |
| 5% solution in water | pH 4.0 - 4.6 | [1] |
Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation and quantification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural characterization of LNT. The following tables provide assigned chemical shifts for the monosaccharide residues of LNT in D₂O.
Table 3: ¹H NMR Chemical Shifts (ppm) of this compound in D₂O
| Residue | H-1 | H-2 | H-3 | H-4 | H-5 | H-6a | H-6b |
| β-D-Gal (1→3) | 4.48 | 3.53 | 3.63 | 3.91 | 3.67 | 3.78 | 3.78 |
| β-D-GlcNAc (1→3) | 4.70 | 3.85 | 3.72 | 3.59 | 3.51 | 3.89 | 3.75 |
| β-D-Gal (1→4) | 4.45 | 3.52 | 3.62 | 3.90 | 3.65 | 3.77 | 3.77 |
| α-D-Glc | 5.23 | 3.59 | 3.72 | 3.42 | 3.82 | 3.80 | 3.75 |
| β-D-Glc | 4.67 | 3.28 | 3.50 | 3.42 | 3.48 | 3.80 | 3.75 |
| Note: Chemical shifts can vary slightly depending on experimental conditions such as temperature and pH. |
Table 4: ¹³C NMR Chemical Shifts (ppm) of this compound in D₂O
| Residue | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 |
| β-D-Gal (1→3) | 104.1 | 72.1 | 73.6 | 69.8 | 76.1 | 62.1 |
| β-D-GlcNAc (1→3) | 102.0 | 56.5 | 83.1 | 69.0 | 76.9 | 61.8 |
| β-D-Gal (1→4) | 104.0 | 72.0 | 73.5 | 79.5 | 76.0 | 62.0 |
| α-D-Glc | 92.8 | 72.5 | 73.8 | 70.5 | 72.4 | 61.7 |
| β-D-Glc | 96.7 | 75.1 | 76.8 | 70.5 | 76.8 | 61.7 |
| Note: Chemical shifts can vary slightly depending on experimental conditions. |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is commonly used for the analysis of LNT. In positive ion mode, it is often detected as sodium [M+Na]⁺ or potassium [M+K]⁺ adducts. Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis.
Table 5: ESI-MS/MS Fragmentation of this compound ([M+Na]⁺, m/z 730.2)
| Fragment Ion (m/z) | Putative Structure/Loss |
| 568.2 | [M+Na - Gal]⁺ |
| 527.2 | [M+Na - GlcNAc]⁺ |
| 406.1 | [Gal-GlcNAc-Gal+Na]⁺ |
| 365.1 | [Gal-GlcNAc+Na]⁺ |
| 244.1 | [Gal-Glc+Na]⁺ |
| 228.1 | [GlcNAc+Na]⁺ |
| 185.1 | [Gal+Na]⁺ |
| 163.1 | [Glc+Na]⁺ |
| Note: Fragmentation patterns can vary depending on the instrument and collision energy. |
Experimental Protocols
Determination of Aqueous Solubility (Temperature Dependence)
This protocol outlines a general method for determining the temperature-dependent solubility of LNT in water.
Materials:
-
This compound
-
Distilled or deionized water
-
Temperature-controlled water bath or incubator
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) system
Procedure:
-
Prepare saturated solutions of LNT in water at various temperatures (e.g., 20, 30, 40, 50, and 60°C). To do this, add an excess amount of LNT to a known volume of water in sealed vials.
-
Equilibrate the vials in a temperature-controlled water bath or incubator for at least 24 hours with intermittent vortexing to ensure equilibrium is reached.
-
After equilibration, visually confirm the presence of undissolved solid LNT.
-
Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes at the respective equilibration temperature to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant and dilute it gravimetrically with water to a concentration suitable for HPAEC-PAD analysis.
-
Quantify the concentration of LNT in the diluted supernatant using a validated HPAEC-PAD method with an external calibration curve.
-
Calculate the original concentration of LNT in the saturated solution to determine the solubility at that temperature.
-
Plot the solubility (in mg/mL or mol/L) as a function of temperature.
Assessment of pH Stability
This protocol provides a general method for assessing the stability of LNT at different pH values over time.
Materials:
-
This compound
-
A series of buffers with different pH values (e.g., pH 2, 4, 6, 8, 10)
-
Temperature-controlled incubator
-
HPAEC-PAD system
Procedure:
-
Prepare stock solutions of LNT in each of the different pH buffers at a known concentration.
-
Incubate the solutions at a constant temperature (e.g., 37°C or 50°C).
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Immediately neutralize the aliquot if necessary and dilute it to a concentration suitable for HPAEC-PAD analysis.
-
Quantify the remaining concentration of intact LNT in each sample using a validated HPAEC-PAD method.
-
Plot the concentration of LNT as a function of time for each pH.
-
Determine the degradation rate constant (k) for each pH by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).
-
Plot the degradation rate constant as a function of pH to determine the pH stability profile.
HPAEC-PAD Analysis of this compound
This protocol provides a detailed method for the quantification of LNT using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, and thermal compartment.
-
Pulsed Amperometric Detector with a gold working electrode and a pH-Ag/AgCl reference electrode.
-
Anion-exchange column (e.g., CarboPac™ PA1 or PA20).
Reagents:
-
Deionized water (18.2 MΩ·cm)
-
Sodium hydroxide (NaOH), 50% (w/w) solution
-
Sodium acetate (NaOAc), anhydrous
Procedure:
-
Mobile Phase Preparation:
-
Eluent A: Deionized water
-
Eluent B: 200 mM NaOH
-
Eluent C: 1 M NaOAc in 100 mM NaOH
-
-
Chromatographic Conditions:
-
Column: CarboPac™ PA20 (3 x 150 mm) with a guard column (3 x 30 mm)
-
Column Temperature: 30°C
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Gradient Elution:
-
0-2 min: 10% B
-
2-20 min: Gradient to 30% B
-
20-22 min: Gradient to 100% C (wash)
-
22-27 min: Hold at 100% C
-
27-28 min: Gradient to 10% B (re-equilibration)
-
28-35 min: Hold at 10% B
-
-
-
PAD Waveform:
-
A standard quadruple-potential waveform for carbohydrate detection should be used.
-
-
Standard Preparation:
-
Prepare a stock solution of LNT (1 mg/mL) in deionized water.
-
Prepare a series of working standards by serial dilution to create a calibration curve (e.g., 1 to 100 µg/mL).
-
-
Sample Preparation:
-
Dilute samples to fall within the range of the calibration curve.
-
Filter samples through a 0.22 µm syringe filter before injection.
-
-
Quantification:
-
Integrate the peak area corresponding to LNT and quantify using the external standard calibration curve.
-
Biological Signaling Pathways
This compound is not digested by human enzymes and reaches the colon where it selectively promotes the growth of beneficial bacteria, particularly Bifidobacterium longum subsp. infantis. It also directly interacts with host cells to modulate immune responses.
Metabolism by Bifidobacterium longum subsp. infantis
B. longum subsp. infantis possesses a specific gene cluster for the uptake and metabolism of LNT. LNT is transported into the cell via an ATP-binding cassette (ABC) transporter. Intracellularly, it is hydrolyzed by a β-galactosidase and a β-N-acetylhexosaminidase into its constituent monosaccharides (galactose, glucose, and N-acetylglucosamine), which then enter the central fermentative pathway of the bifidobacteria (the "bifid shunt").
Modulation of TNF-α Signaling
This compound has been shown to modulate inflammatory responses, in part through its interaction with the Tumor Necrosis Factor-alpha (TNF-α) signaling pathway. LNT can attenuate TNF-α-induced inflammation by interacting with the TNF receptor 1 (TNFR1). This can occur through two proposed mechanisms: inducing the shedding of the extracellular domain of TNFR1, which then acts as a decoy receptor for TNF-α, or by directly binding to TNFR1 and inhibiting the binding of TNF-α. Both mechanisms lead to a reduction in the downstream inflammatory signaling cascade.[3]
Conclusion
This compound possesses a unique set of physicochemical properties that contribute to its biological functions. Its high solubility and stability in aqueous environments allow it to transit through the upper gastrointestinal tract to the colon, where it exerts its prebiotic and immunomodulatory effects. The analytical methods detailed in this guide provide a framework for the accurate quantification and characterization of LNT, which is crucial for quality control in food applications and for further research into its therapeutic potential. The elucidation of its interactions with the gut microbiota and the host immune system opens up new avenues for the development of novel strategies for promoting gut health and managing inflammatory conditions. Further research is warranted to obtain more detailed quantitative data on its temperature-dependent solubility and pH stability to fully characterize this important human milk oligosaccharide.
References
- 1. The Human Milk Oligosaccharides 3‐FL, Lacto‐N‐Neotetraose, and LDFT Attenuate Tumor Necrosis Factor‐α Induced Inflammation in Fetal Intestinal Epithelial Cells In Vitro through Shedding or Interacting with Tumor Necrosis Factor Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
The Core of Lacto-N-tetraose Biosynthesis in Mammary Glands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core biosynthetic pathway of lacto-N-tetraose (LNT), a key human milk oligosaccharide (HMO), within the mammary glands. This document details the enzymatic reactions, regulatory mechanisms, and relevant experimental methodologies, presenting quantitative data in structured tables and illustrating complex pathways and workflows using Graphviz diagrams.
Introduction to this compound (LNT)
This compound (Galβ1-3GlcNAcβ1-3Galβ1-4Glc) is a prominent neutral core structure of type 1 human milk oligosaccharides.[1] Its presence in high concentrations in human milk underscores its physiological significance for the developing infant, including its role as a prebiotic to establish a healthy gut microbiome, an anti-adhesive antimicrobial, and an immune modulator.[2] The synthesis of LNT occurs in the Golgi apparatus of mammary epithelial cells during lactation, involving a sequential enzymatic process.[3]
The LNT Biosynthesis Pathway
The synthesis of LNT in the mammary gland is a two-step enzymatic extension of lactose (Galβ1-4Glc). This process is catalyzed by two key glycosyltransferases: a β-1,3-N-acetylglucosaminyltransferase (B3GNT) and a β-1,4-galactosyltransferase (B4GALT).
Step 1: Synthesis of Lacto-N-triose II (LNT II)
The initial step involves the transfer of an N-acetylglucosamine (GlcNAc) residue from the donor substrate UDP-GlcNAc to the C3 hydroxyl group of the galactose moiety of lactose. This reaction is catalyzed by a β-1,3-N-acetylglucosaminyltransferase, with B3GNT2 being a key enzyme identified in this process.[4]
Step 2: Synthesis of this compound (LNT)
The second step is the addition of a galactose (Gal) residue from the donor substrate UDP-Galactose to the C3 hydroxyl group of the newly added GlcNAc residue of LNT II. This reaction is catalyzed by β-1,4-galactosyltransferase 1 (B4GALT1).[5]
Quantitative Data
The efficiency of the LNT biosynthesis pathway is dependent on the kinetic properties of the involved enzymes and the availability of their substrates.
Enzyme Kinetic Parameters
The following table summarizes the available kinetic data for the key human enzymes involved in LNT synthesis. It is important to note that these parameters were determined using recombinant enzymes and may vary in the cellular context of the mammary gland.
| Enzyme | Substrate | Acceptor | Apparent K_m_ | Apparent k_cat_ | Reference |
| B3GNT2 | UDP-GlcNAc | LacNAc | 216 ± 36 µM | 35.8 ± 0.7 min-1 | [6] |
| LacNAc | - | 8.99 ± 1.75 mM | [6] | ||
| B4GALT1 | UDP-Galactose | Lacto-N-triose II | Not specified | Not specified | |
| Lacto-N-triose II | - | 190 µM | Not specified | [7] |
Note: The K_m_ for B3GNT2 was determined with Lacto-N-acetyllactosamine (LacNAc) as the acceptor, which is structurally similar to the galactose terminus of lactose.
Substrate Concentrations
| Substrate | Typical Intracellular Concentration Range (various cell types) | Golgi Concentration | Reference |
| UDP-GlcNAc | 1-20 µM | Actively transported | [9] |
| UDP-Galactose | Not specified | Actively transported | [8] |
Regulation of LNT Biosynthesis
The synthesis of LNT is tightly regulated, primarily through hormonal signaling that controls the expression and activity of the key glycosyltransferases and the availability of substrates during lactation.
Hormonal Regulation
Prolactin and insulin are two of the primary hormones that govern lactation and, consequently, the synthesis of human milk oligosaccharides.
-
Prolactin: This hormone is essential for mammary gland development and the induction of milk protein gene expression.[10] Prolactin signaling occurs through the JAK2-STAT5 pathway, where phosphorylated STAT5 translocates to the nucleus and activates the transcription of target genes.[11][12] It is hypothesized that the genes encoding B3GNT2 and B4GALT1 are among the targets of STAT5 activation during lactation.
-
Insulin: Insulin signaling, primarily through the PI3K/Akt pathway, is crucial for glucose uptake and the synthesis of lactose and lipids in the mammary gland.[13] This pathway ensures the availability of glucose, the precursor for both lactose and the nucleotide sugars required for LNT synthesis.
Signaling Pathways
The interplay of signaling pathways ensures a coordinated regulation of LNT biosynthesis.
Experimental Protocols
Quantification of Glycosyltransferase Gene Expression in Mammary Tissue
This protocol outlines the steps for measuring the mRNA levels of B3GNT2 and B4GALT1 in mammary tissue or isolated mammary epithelial cells using quantitative real-time PCR (qRT-PCR).
1. RNA Extraction:
- Homogenize fresh or frozen mammary tissue (~50-100 mg) or cell pellets in a suitable lysis buffer (e.g., TRIzol).
- Extract total RNA following the manufacturer's protocol.
- Assess RNA quality and quantity using spectrophotometry (A260/A280 ratio) and gel electrophoresis.
2. cDNA Synthesis:
- Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
3. qRT-PCR:
- Prepare a reaction mixture containing cDNA template, gene-specific primers for B3GNT2, B4GALT1, and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).
- Perform the qPCR reaction in a real-time PCR system.
- Analyze the data using the ΔΔCt method to determine the relative expression levels of the target genes.
Glycosyltransferase Activity Assay
This protocol describes a general method for measuring the activity of B3GNT2 and B4GALT1 in mammary gland extracts using a non-radioactive, coupled-enzyme colorimetric assay.[8]
1. Preparation of Mammary Gland Extract:
- Homogenize fresh or frozen mammary tissue in a suitable buffer (e.g., 20 mM HEPES, pH 7.2) containing protease inhibitors.
- Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the soluble and microsomal fractions.
- Determine the total protein concentration of the extract.
2. Enzyme Reaction:
- Prepare a reaction mixture containing:
- Mammary gland extract (10-20 µg of total protein)
- Acceptor substrate (lactose for B3GNT2 assay; LNT II for B4GALT1 assay)
- Donor substrate (UDP-GlcNAc for B3GNT2; UDP-Gal for B4GALT1)
- Reaction buffer (e.g., 50 mM HEPES, pH 7.4, with 10 mM MnCl_2_)
- Incubate at 37°C for a defined period (e.g., 30-60 minutes).
3. UDP Detection:
- Stop the reaction and add a UDP detection reagent (e.g., UDP-Glo™ Assay kit). This reagent contains an enzyme that converts the UDP product to ATP.
- The newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal.
- Measure the luminescence using a luminometer. The signal is proportional to the amount of UDP produced and thus to the glycosyltransferase activity.
HPLC Analysis of this compound
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of HMOs. This protocol outlines a method using hydrophilic interaction liquid chromatography (HILIC) with fluorescence detection after derivatization.[14]
1. Sample Preparation:
- Extract oligosaccharides from human milk or cell culture supernatant.
- Derivatize the reducing end of the oligosaccharides with a fluorescent label (e.g., 2-aminobenzamide) through reductive amination.
- Purify the labeled oligosaccharides to remove excess labeling reagent.
2. HPLC Separation:
- Inject the labeled sample onto a HILIC column.
- Elute the oligosaccharides using a gradient of an aqueous buffer (e.g., ammonium formate) and acetonitrile.
- Detect the fluorescently labeled oligosaccharides using a fluorescence detector.
3. Quantification:
- Identify the LNT peak by comparing its retention time to that of a pure LNT standard.
- Quantify the amount of LNT by integrating the peak area and comparing it to a standard curve generated with known concentrations of the LNT standard.
Conclusion
The biosynthesis of this compound in the mammary gland is a highly regulated and efficient process, crucial for providing the developing infant with the benefits of this important human milk oligosaccharide. A deeper understanding of the enzymatic machinery and the signaling pathways that control this process is vital for researchers in infant nutrition and for professionals in drug development who may seek to modulate or replicate these beneficial compounds. The experimental protocols provided herein offer a foundation for further investigation into this fascinating area of glycobiology.
References
- 1. Frontiers | Regulation of the JAK2-STAT5 Pathway by Signaling Molecules in the Mammary Gland [frontiersin.org]
- 2. Insulin signaling in fatty acid and fat synthesis: a transcriptional perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Human Milk Oligosaccharides: Protein Engineering Strategies for Improved Enzymatic Transglycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrated ‘omics analysis reveals human milk oligosaccharide biosynthesis programs in human lactocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Structures and mechanism of human glycosyltransferase β1,3-N-acetylglucosaminyltransferase 2 (B3GNT2), an important player in immune homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic study of human beta-1,4-galactosyltransferase expressed in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of glucose on lactose synthesis in mammary epithelial cells from dairy cow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights into O-Linked N-Acetylglucosamine ([0-9]O-GlcNAc) Processing and Dynamics through Kinetic Analysis of O-GlcNAc Transferase and O-GlcNAcase Activity on Protein Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prolactin mediated intracellular signaling in mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prolactin regulates ZNT2 expression through the JAK2/STAT5 signaling pathway in mammary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Making milk: A new link between STAT5 and Akt1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Subcellular fractionation protocol [abcam.com]
The Abundance and Analysis of Lacto-N-tetraose: A Technical Guide
December 17, 2025
Introduction
Lacto-N-tetraose (LNT) is a prominent neutral human milk oligosaccharide (HMO) that plays a crucial role in infant health. As a core structure of many larger HMOs, LNT is of significant interest to researchers in nutrition, microbiology, and drug development.[1] Its prebiotic activity, particularly in promoting the growth of beneficial gut bacteria such as Bifidobacterium longum subspecies infantis, and its potential to modulate the immune system and inhibit pathogen binding, underscore its importance.[2] This technical guide provides an in-depth overview of the natural sources and abundance of LNT, detailed methodologies for its quantification, and a summary of its known biological signaling pathways.
Natural Sources and Abundance of this compound
The concentration of LNT varies significantly across different mammalian species and is most abundant in human milk. Its concentration in human milk is dynamic, changing throughout the stages of lactation.
Human Milk
Human milk is the primary natural source of LNT. The concentration is highest in colostrum, the initial milk produced after birth, and gradually decreases as the milk matures.[3][4] Total HMO concentrations in human milk can range from 8 to 23 g/L during lactation.[5]
Animal Milk
The milk of domestic animals contains significantly lower concentrations of oligosaccharides compared to human milk, and LNT is present in much smaller quantities.[6] This highlights the unique composition of human milk and the evolutionary significance of HMOs for infant development.
Microbial Production
Due to the limited availability and complexity of sourcing LNT from human milk, microbial fermentation has emerged as a viable and scalable alternative.[1] Genetically engineered strains of Escherichia coli have been successfully used to produce high titers of LNT. These processes often involve the chromosomal integration of key glycosyltransferase genes to create stable, plasmid-free production strains. Recent advancements in metabolic and transporter engineering have led to significant improvements in yield, with fed-batch cultivation producing substantial quantities of LNT.[7][8]
| Source | Sample Type | This compound (LNT) Concentration (g/L) | Reference |
| Human | Pooled Milk | 0.68 ± 0.27 | [9] |
| Colostrum | Higher than mature milk | [3][4] | |
| Mature Milk | Lower than colostrum | [3][4] | |
| Bovine (Cow) | Pooled Milk | 0.012 ± 0.003 (LNT + LNnT) | [9] |
| Caprine (Goat) | Pooled Milk | 0.187 ± 0.367 (LNT + LNnT) | [9] |
| Ovine (Sheep) | Pooled Milk | 0.036 ± 0.025 (LNT + LNnT) | [9] |
| Microbial | E. coli (Fed-batch) | up to 42.38 | [7] |
| E. coli (Fed-batch) | up to 12.72 | [10] |
Experimental Protocols for Quantification
Accurate quantification of LNT in various matrices is essential for research and quality control. The most common analytical techniques employed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Sample Preparation from Milk
-
Defatting: Centrifuge the milk sample (e.g., 4,000 x g for 15 minutes at 4°C) to separate the fat layer.
-
Protein Precipitation: Collect the aqueous layer and add ethanol to a final concentration of approximately 67% to precipitate proteins.
-
Centrifugation: Centrifuge the sample (e.g., 12,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing oligosaccharides and lactose.
-
Dilution: Dilute the supernatant with deionized water before analysis.
High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) Detection
This method is suitable for quantifying relatively high concentrations of LNT.
-
Column: A column with an amino-based stationary phase (e.g., Chromolith® NH2) is commonly used for carbohydrate analysis.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 75:25 v/v) is typically employed.
-
Flow Rate: A flow rate of around 0.5 mL/min is common.
-
Column Temperature: The column is often heated to around 40°C to improve peak shape and reduce viscosity.
-
Detection: Refractive Index (RI) detection is used, which is sensitive to changes in the bulk refractive index of the mobile phase caused by the analyte.
-
Quantification: LNT concentration is determined by comparing the peak area of the sample to a standard curve prepared with known concentrations of a pure LNT standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for quantifying low concentrations of LNT and for analyzing complex mixtures.
-
Chromatography:
-
Column: A graphitic carbon column (e.g., Hypercarb) is effective for separating oligosaccharide isomers.
-
Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid (e.g., 0.1%), is used to elute the analytes.
-
Flow Rate: A typical flow rate is around 0.2 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for oligosaccharides.
-
Detection: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the precursor ion of LNT and one or more of its characteristic fragment ions to monitor, which provides high specificity.
-
-
Sample Preparation for LC-MS: For improved sensitivity, samples can be reduced with sodium borohydride (NaBH₄) to convert the reducing end of the oligosaccharides to alditols prior to analysis.[11]
Signaling and Metabolic Pathways
LNT exerts its biological effects through various mechanisms, including direct interaction with host cells and by serving as a selective substrate for beneficial gut microbes.
Attenuation of TNF-α-Induced Inflammation
While direct studies on LNT are ongoing, research on its isomer, lacto-N-neotetraose (LNnT), suggests a mechanism for attenuating inflammation. Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that signals through its receptor, TNFR1. LNnT has been shown to interfere with this signaling cascade. It is proposed that some HMOs can either induce the shedding of the soluble TNFR1 from the cell surface, which then acts as a decoy receptor for TNF-α, or directly bind to TNFR1, preventing TNF-α from binding and initiating the inflammatory response.[12]
Caption: Proposed mechanism of LNT/LNnT in attenuating TNF-α-induced inflammation.
Metabolic Pathway in Bifidobacterium infantis
Bifidobacterium longum subspecies infantis is exceptionally well-adapted to utilize HMOs, including LNT. It possesses a specific metabolic pathway to import and catabolize LNT, giving it a competitive advantage in the infant gut. LNT is transported into the cell via an ATP-binding cassette (ABC) transporter. Intracellularly, a series of glycosyl hydrolases break down LNT into its constituent monosaccharides (galactose, N-acetylglucosamine, and glucose), which then enter the central fermentative pathway of the bifidobacteria, known as the "bifid shunt."[13][14]
Caption: Metabolic pathway of this compound utilization by Bifidobacterium infantis.
Conclusion
This compound is a key bioactive component of human milk with significant potential for application in infant nutrition and therapeutics. Understanding its natural abundance and the methods for its quantification is crucial for advancing research in this field. The microbial production of LNT offers a promising avenue for its large-scale availability, enabling further investigation into its mechanisms of action and its role in human health. The detailed experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working with this important human milk oligosaccharide.
References
- 1. Human milk oligosaccharide this compound: Physiological functions and synthesis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Human milk microbiota and oligosaccharides in colostrum and mature milk: comparison and correlation [frontiersin.org]
- 4. Human milk microbiota and oligosaccharides in colostrum and mature milk: comparison and correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Goat Milk Oligosaccharides: Their Diversity, Quantity, and Functional Properties in Comparison to Human Milk Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly efficient production of this compound in plasmid-free Escherichia coli through chromosomal integration of multicopy key glycosyltransferase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transporter Engineering Enables the Efficient Production of Lacto- N-triose II and Lacto- N-tetraose in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of neutral human milk oligosaccharides by graphitic carbon HPLC with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Human Milk Oligosaccharides 3‐FL, Lacto‐N‐Neotetraose, and LDFT Attenuate Tumor Necrosis Factor‐α Induced Inflammation in Fetal Intestinal Epithelial Cells In Vitro through Shedding or Interacting with Tumor Necrosis Factor Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. researchgate.net [researchgate.net]
The Biological Functions of Lacto-N-tetraose in Infants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lacto-N-tetraose (LNT) is a prominent neutral human milk oligosaccharide (HMO) that plays a crucial role in infant health and development. As a non-digestible carbohydrate, LNT's primary functions are mediated through its interactions with the infant's gut microbiota and immune system, with emerging evidence suggesting a role in neurodevelopment. This technical guide provides an in-depth analysis of the biological functions of LNT in infants, presenting quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying molecular pathways.
Prebiotic Activity and Gut Microbiome Modulation
This compound is a selective prebiotic, primarily promoting the growth of beneficial gut bacteria, most notably Bifidobacterium longum subspecies infantis (B. infantis).[1][2] This subspecies has co-evolved with the composition of human milk and possesses specific metabolic pathways for the uptake and digestion of HMOs like LNT.[1]
Mechanism of Action
B. infantis utilizes a dedicated metabolic pathway to internalize and catabolize LNT.[3] This involves specific transporter proteins and intracellular glycosidases that cleave the glycosidic bonds of LNT, releasing monosaccharides that can then enter the bifidobacterial fermentation pathway.[1][3] The metabolism of LNT by B. infantis results in the production of short-chain fatty acids (SCFAs), such as acetate and lactate, which lower the intestinal pH, creating an environment that is less favorable for the growth of pathogenic bacteria.[3]
Quantitative Data on Gut Microbiota Modulation
A randomized controlled trial by Bosheva et al. (2022) investigated the effects of an infant formula supplemented with a blend of five HMOs, including LNT (0.29 g/L in one test group and 0.48 g/L in another), on the gut microbiota of healthy term infants.[4][5][6]
| Parameter | Control Group (CG) | Test Group 1 (TG1 - 1.5 g/L HMOs) | Test Group 2 (TG2 - 2.5 g/L HMOs) | Human Milk Fed Group (HMG) |
| Relative Abundance of Bifidobacterium | ||||
| Age 3 months | Baseline | Higher than CG | Higher than CG | Higher than CG |
| Age 6 months | Baseline | ~45% higher than CG | ~45% higher than CG | Approached by TGs |
| Relative Abundance of B. longum subsp. infantis | Lower | Higher than CG (p < 0.05) | Higher than CG (p < 0.05) | Higher |
Table 1: Effects of HMO-supplemented infant formula on infant gut microbiota composition.[6]
Experimental Protocols
Study Design from Bosheva et al. (2022): [4][5][6]
-
Participants: Healthy, full-term infants (7-21 days old) were randomly assigned to a standard cow's milk-based infant formula (Control Group), the same formula with 1.5 g/L of a five-HMO mix including LNT (Test Group 1), or with 2.5 g/L of the five-HMO mix (Test Group 2). A human milk-fed group was included as a reference.
-
Intervention: Infants consumed the assigned formula for the first 6 months of life.
-
Sample Collection: Fecal samples were collected at baseline, 3 months, and 6 months.
-
Microbiome Analysis: Shotgun metagenomic sequencing was performed on fecal DNA to determine the taxonomic composition of the gut microbiota.
Diagram of LNT Metabolism by Bifidobacterium infantis
Caption: Metabolic pathway of this compound within Bifidobacterium infantis.
Immune System Modulation
LNT and other HMOs play a significant role in the development and modulation of the infant's immune system.[2][7] This is achieved through both indirect and direct mechanisms.
Indirect Immune Modulation via the Gut Microbiota
By promoting a bifidobacteria-dominant gut microbiota, LNT indirectly influences the immune system.[2] The production of SCFAs by these bacteria helps to maintain gut barrier integrity and can modulate the activity of immune cells.[3]
Direct Immune Modulation
LNT can directly interact with immune cells in the gut-associated lymphoid tissue (GALT) and systemically.
-
Anti-adhesive Properties: LNT can act as a soluble decoy receptor, binding to pathogens and preventing their adhesion to the intestinal epithelium, thereby reducing the risk of infection.[2]
-
Modulation of Immune Cell Signaling: Emerging evidence suggests that HMOs, including LNT, can modulate immune cell signaling pathways. Studies on the related HMO, lacto-N-neotetraose (LNnT), have shown that it can attenuate TNF-α-induced inflammation in fetal intestinal epithelial cells by interacting with TNF receptor 1 (TNFR1).[8] It is plausible that LNT has similar mechanisms of action.
Quantitative Data on Immune Markers
In the clinical trial by Bosheva et al. (2022), supplementation with a five-HMO mix containing LNT led to changes in fecal markers of gut maturation and immune function.[5][6]
| Fecal Marker | Control Group (CG) | Test Group 1 (TG1) | Test Group 2 (TG2) |
| Secretory Immunoglobulin A (sIgA) at 3 months | Lower | Higher (p < 0.05 vs CG) | Higher (p < 0.05 vs CG) |
| Alpha-1-antitrypsin at 3 months | Higher | Lower (p < 0.05 vs CG) | Lower (p < 0.05 vs CG) |
| Calprotectin at 6 months | Higher | Lower (p < 0.05 vs CG) | No significant difference |
Table 2: Effect of HMO supplementation on fecal immune and gut maturation markers.[6]
Experimental Protocols
Fecal Biomarker Analysis from Bosheva et al. (2022): [5][6]
-
Sample Preparation: Fecal samples were homogenized and centrifuged to obtain supernatants.
-
sIgA and Calprotectin Measurement: Enzyme-linked immunosorbent assay (ELISA) kits were used to quantify the concentrations of sIgA and calprotectin in the fecal supernatants.
-
Alpha-1-antitrypsin Measurement: An immunoturbidimetric assay was used to determine the concentration of alpha-1-antitrypsin.
Diagram of Potential Immune Modulatory Pathway of LNT
Caption: Potential mechanisms of LNT-mediated immune modulation.
Role in Brain Development
The influence of HMOs on infant neurodevelopment is an area of growing research interest. The gut-brain axis provides a key communication pathway through which gut health can impact brain development and function.
Indirect Mechanisms
By shaping the gut microbiome, LNT can indirectly influence brain development. The microbial metabolites produced, such as SCFAs, can cross the blood-brain barrier and have neuroactive properties. Furthermore, a healthy gut microbiome contributes to the proper development of the immune system, which also plays a role in brain maturation.
Correlational Data on Cognitive Development
A study by Berger et al. (2020) investigated the association between HMO concentrations in breast milk and cognitive development in infants.[9][10][11][12] While this study did not find a direct, independent association between LNT and cognitive scores, it highlighted the complex interplay of various HMOs. Another study did find that a combination of higher concentrations of several HMOs, including LNT, at 1 month was associated with higher cognitive scores at 2 years of age.[13]
| HMO Combination at 1 Month | Association with Cognitive Score at 2 Years |
| Higher LNT, LNnT, LNFP-III, 6'-sialyllactose, 2'-FL and lower LSTb, LNFP-II, fucodisialyllacto-N-hexaose, 3-FL | Positive and significant (β: 0.61; 95% CI: 0.30, 0.92) |
Table 3: Association of HMO combinations with infant cognitive scores.[13]
Experimental Protocols
Cognitive Assessment from Berger et al. (2020): [9][10][11][12]
-
Assessment Tool: The Bayley Scales of Infant and Toddler Development, Third Edition (Bayley-III) was used to assess cognitive, language, and motor development at 24 months of age.
-
HMO Analysis: Human milk samples collected at 1 and 6 months postpartum were analyzed for 19 different HMOs using high-performance liquid chromatography (HPLC).
-
Statistical Analysis: Linear regression models were used to assess the relationship between HMO concentrations and cognitive scores, adjusting for potential confounding variables.
Diagram of the Gut-Brain Axis and the Potential Role of LNT
Caption: The gut-brain axis and the potential influence of LNT.
Conclusion
This compound is a key bioactive component of human milk with multifaceted benefits for the developing infant. Its primary role as a prebiotic establishes a healthy gut microbiome dominated by beneficial bifidobacteria. This, in turn, contributes to the maturation of the immune system and the maintenance of gut barrier function. Direct interactions with the immune system further enhance the infant's defense against pathogens. While the direct impact of LNT on neurodevelopment requires further investigation, its role in the gut-brain axis is a promising area of research. The inclusion of LNT in infant formula represents a significant step towards mimicking the functional benefits of breastfeeding and supporting optimal infant health. Further clinical trials focusing on the specific effects of LNT are warranted to fully elucidate its therapeutic potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. layerorigin.com [layerorigin.com]
- 3. Inefficient Metabolism of the Human Milk Oligosaccharides this compound and Lacto-N-neotetraose Shifts Bifidobacterium longum subsp. infantis Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Infant Formula With a Specific Blend of Five Human Milk Oligosaccharides Drives the Gut Microbiota Development and Improves Gut Maturation Markers: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Infant Formula With a Specific Blend of Five Human Milk Oligosaccharides Drives the Gut Microbiota Development and Improves Gut Maturation Markers: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interactions of human milk oligosaccharides with the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Human Milk Oligosaccharides 3‐FL, Lacto‐N‐Neotetraose, and LDFT Attenuate Tumor Necrosis Factor‐α Induced Inflammation in Fetal Intestinal Epithelial Cells In Vitro through Shedding or Interacting with Tumor Necrosis Factor Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human milk oligosaccharide 2'-fucosyllactose links feedings at 1 month to cognitive development at 24 months in infants of normal and overweight mothers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human milk oligosaccharide 2’-fucosyllactose links feedings at 1 month to cognitive development at 24 months in infants of normal and overweight mothers | PLOS One [journals.plos.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Human milk oligosaccharide 2’-fucosyllactose links feedings at 1 month to cognitive development at 24 months in infants of normal and overweight mothers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
Lacto-N-tetraose: A Prebiotic Powerhouse for Shaping a Healthy Gut Microbiota
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Lacto-N-tetraose (LNT) is a prominent neutral human milk oligosaccharide (HMO) that plays a crucial role in the early-life development of the gut microbiota.[1] Structurally, LNT is a type I tetrasaccharide with the composition Galβ1-3GlcNAcβ1-3Galβ1-4Glc.[2] Unlike dietary carbohydrates digestible by human enzymes, LNT passes undigested to the colon, where it functions as a selective prebiotic, fostering the growth of beneficial bacteria, particularly Bifidobacterium species.[1][3] This technical guide provides a comprehensive overview of the current scientific understanding of LNT as a prebiotic, with a focus on its metabolism by gut microbes, its impact on the gut environment, and the experimental methodologies used to elucidate these effects.
Mechanism of Action: Selective Fermentation by Bifidobacterium
The prebiotic activity of LNT is primarily attributed to its selective utilization by specific gut commensals, most notably Bifidobacterium longum subsp. infantis (B. infantis).[1][3] This selectivity stems from the specialized enzymatic machinery possessed by these bacteria, which allows them to transport and metabolize LNT, a capability lacking in many other gut microbes.[1]
Metabolic Pathway of this compound in Bifidobacterium infantis
The metabolism of LNT by B. infantis is an intracellular process that begins with the transport of the intact oligosaccharide across the cell membrane via specific ATP-binding cassette (ABC) transporters.[2] Once inside the cell, a series of glycosyl hydrolases cleave the glycosidic bonds of LNT, breaking it down into its constituent monosaccharides: glucose, galactose, and N-acetylglucosamine (GlcNAc).[2] These monosaccharides then enter the central fermentation pathway of bifidobacteria, known as the "bifid shunt" or fructose-6-phosphate phosphoketolase (F6PPK) pathway.[2]
Quantitative Impact on Gut Microbiota and Metabolites
The fermentation of LNT by Bifidobacterium leads to a significant shift in the gut microbial composition and the production of beneficial metabolites, primarily short-chain fatty acids (SCFAs).
Bacterial Growth and SCFA Production
In vitro fermentation studies have consistently demonstrated the potent bifidogenic effect of LNT. B. infantis, in particular, exhibits robust growth when LNT is provided as the sole carbon source. This growth is accompanied by the production of acetate and lactate. Notably, the ratio of acetate to lactate during LNT fermentation is typically higher than that observed with simpler sugars like lactose, a phenomenon attributed to the metabolism of the GlcNAc component of LNT.[2]
Table 1: Growth of Bifidobacterium infantis ATCC 15697 on this compound
| Substrate (2% w/v) | Final Optical Density (OD600nm) | Maximum Growth Rate (k, h-1) |
| This compound | 1.15 ± 0.08 | 0.45 ± 0.02 |
| Lactose | 1.27 ± 0.12 | 0.56 ± 0.03 |
| Galactose | 1.20 ± 0.13 | 0.61 ± 0.02 |
Data adapted from in vitro fermentation studies.[2]
Table 2: Short-Chain Fatty Acid Production from this compound Fermentation by Bifidobacterium infantis ATCC 15697
| Substrate | Acetate (mM) | Lactate (mM) | Acetate:Lactate Ratio |
| This compound | 85.3 ± 2.1 | 46.4 ± 1.1 | 1.84 ± 0.01 |
| Lactose | 75.6 ± 1.5 | 47.8 ± 0.9 | 1.58 ± 0.01 |
| Galactose | 72.9 ± 1.8 | 46.7 ± 1.2 | 1.56 ± 0.01 |
Data represents mean ± standard deviation from triplicate experiments.[2]
Experimental Protocols
The investigation of LNT's prebiotic effects relies on well-defined in vitro and in vivo experimental models.
In Vitro Fermentation Model
A common approach to study the direct effects of LNT on gut bacteria is through in vitro fermentation assays.
1. Bacterial Strains and Culture Conditions:
-
Bacterial Strain: Bifidobacterium longum subsp. infantis ATCC 15697 is a frequently used type strain.
-
Growth Medium: Modified de Man, Rogosa, and Sharpe (mMRS) medium is often used. The standard MRS formulation is modified by replacing glucose with the desired carbohydrate source (e.g., 2% w/v LNT) and omitting sodium acetate.
-
Anaerobic Conditions: Cultures are maintained under strict anaerobic conditions (e.g., using an anaerobic chamber with a gas mix of 5% H₂, 10% CO₂, and 85% N₂) at 37°C.
2. Growth Measurement:
-
Bacterial growth is monitored by measuring the optical density at 600 nm (OD₆₀₀) at regular intervals using a spectrophotometer.
3. Metabolite Analysis (SCFAs):
-
At the end of the fermentation, the culture broth is centrifuged to remove bacterial cells.
-
The supernatant is collected and analyzed for SCFA concentrations using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Gut Barrier Function Model
The impact of LNT and its fermentation products on intestinal barrier integrity can be assessed using in vitro models with human intestinal epithelial cells, such as Caco-2 cells.
1. Cell Culture:
-
Caco-2 cells are cultured on permeable supports (e.g., Transwell® inserts) to form a differentiated and polarized monolayer that mimics the intestinal epithelium.
2. Treatment:
-
The apical side of the Caco-2 monolayer is treated with LNT or the cell-free supernatant from LNT fermentation by Bifidobacterium.
3. Barrier Integrity Assessment:
-
Transepithelial Electrical Resistance (TEER): TEER is measured to assess the tightness of the cellular junctions. An increase in TEER indicates enhanced barrier function.
-
Paracellular Permeability: The passage of a fluorescent marker (e.g., fluorescein isothiocyanate-dextran) from the apical to the basolateral side is quantified to measure paracellular permeability. A decrease in permeability suggests improved barrier integrity.
Signaling Pathways and Host-Microbe Interactions
The beneficial effects of LNT extend beyond its direct impact on the microbiota. The SCFAs produced during LNT fermentation, particularly acetate, can modulate host signaling pathways, influencing gut barrier function and immune responses. Acetate can be utilized by other gut bacteria to produce butyrate, a key energy source for colonocytes that plays a vital role in maintaining gut homeostasis. Furthermore, LNT itself may have direct immunomodulatory effects by interacting with host cell receptors.
Conclusion
This compound is a key prebiotic component of human milk that selectively promotes the growth of beneficial Bifidobacterium species in the gut. Its fermentation leads to the production of SCFAs, which contribute to a healthy gut environment by strengthening the gut barrier and modulating the immune system. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of LNT in promoting gut health and preventing disease. The continued investigation into the intricate mechanisms of LNT-microbiota-host interactions will undoubtedly unveil new avenues for nutritional interventions and the development of next-generation prebiotics.
References
An In-depth Technical Guide to the Immunomodulatory Properties of Lacto-N-tetraose
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lacto-N-tetraose (LNT) is a prominent neutral human milk oligosaccharide (HMO) that plays a crucial role in the development of the infant immune system. Beyond its well-established prebiotic functions, LNT exhibits direct immunomodulatory properties that are of significant interest for therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of LNT's immunomodulatory effects, detailing its impact on intestinal epithelial cells and immune cells, and exploring the potential signaling pathways involved. This document synthesizes available quantitative data, outlines key experimental methodologies, and presents visual representations of the underlying molecular mechanisms to support further research and development in this field. While much of the detailed mechanistic work has been conducted on its isomer, Lacto-N-neotetraose (LNnT), this guide will focus on the data available for LNT and use findings from related compounds to highlight areas for future investigation.
Introduction
Human milk oligosaccharides (HMOs) are a complex and dynamic group of glycans that are the third most abundant solid component of human milk.[1][2] They are structurally diverse and play a significant role in infant health, including shaping the gut microbiota, preventing pathogen adhesion, and modulating the immune system.[2][3] this compound (LNT), a neutral core HMO, is one of the most abundant of these bioactive molecules.[3][4] Its structure consists of a lactose core elongated with a lacto-N-biose unit (Galβ1-3GlcNAcβ1-3Galβ1-4Glc).[2] While the prebiotic effects of LNT are well-documented, its direct interactions with the host's immune system are an area of growing research, with implications for the development of novel immunomodulatory therapeutics.[2][3]
Immunomodulatory Effects on Intestinal Epithelial Cells
The intestinal epithelium is the first point of contact for LNT and plays a critical role in immune surveillance. In vitro studies have begun to elucidate the direct effects of LNT on these cells.
A key study investigated the effects of various HMOs on a co-culture model of Caco-2 intestinal epithelial cells and THP-1 macrophages, designed to mimic intestinal inflammation.[5] While this study primarily focused on HMO mixtures, it provided some data on individual components, including LNT.
Quantitative Data: Cytokine Secretion
The following table summarizes the quantitative data on IL-8 secretion from the inflamed Caco-2/THP-1 co-culture model treated with LNT and other relevant HMOs.
| Treatment Group | Concentration | Mean IL-8 Secretion (pg/mL) ± SD | Fold Change vs. Control | p-value vs. Control | Reference |
| Control (LPS/IFNγ) | - | 14,059.8 ± 3615.99 | 1.00 | - | [5] |
| LNT | 0.6 g/L | Not specified | Not specified | > 0.05 | [5] |
| LNnT | 0.6 g/L | Not specified | Not specified | < 0.0001 | [5] |
| 2'-FL + 6'-SL | 1.2 g/L + 0.4 g/L | 5098.5 ± 2416.7 | 0.36 | 0.0001 | [5] |
| Breastmilk-derived HMO | 3.8 g/L | 6432.3 ± 555.68 | 0.46 | 0.0036 | [5] |
Table 1: Effect of LNT and other HMOs on IL-8 secretion in an in vitro model of intestinal inflammation.[5]
It is important to note that in a study by Cheng et al. (2021), while LNnT demonstrated a significant attenuation of TNF-α induced IL-8 secretion in fetal intestinal epithelial cells (FHs 74 Int), LNT did not show a similar effect in this specific model, suggesting that the immunomodulatory effects of these isomers can be highly specific to the cellular context and the structure of the oligosaccharide.[6]
Experimental Protocols
In Vitro Intestinal Inflammation Model (Co-culture of Caco-2 and THP-1 cells) [5]
-
Cell Culture: Caco-2 cells are seeded on the apical side of a transwell insert and cultured for 21 days to form a differentiated monolayer. THP-1 monocytes are cultured separately and differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).
-
Co-culture Setup: Differentiated THP-1 macrophages are added to the basolateral compartment of the transwell containing the Caco-2 monolayer.
-
Inflammation Induction: The co-culture is stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFNγ) to induce an inflammatory state.
-
HMO Treatment: Purified LNT is added to the apical side of the Caco-2 cells at the desired concentration.
-
Cytokine Analysis: After a 24-hour incubation period, the supernatant from the apical and basolateral compartments is collected, and cytokine levels (e.g., IL-8) are quantified using ELISA.
Caption: Workflow for the in vitro intestinal inflammation model.
Direct Effects on Immune Cells
While research on the direct effects of LNT on specific immune cell populations is still emerging, studies on HMOs in general provide a framework for the expected mechanisms of action.
Interaction with Immune Cell Receptors
HMOs, including LNT, are thought to exert their immunomodulatory effects through direct interaction with pattern recognition receptors (PRRs) on immune cells, such as Toll-like receptors (TLRs) and C-type lectin receptors (CLRs), including galectins.[1] The structural characteristics of LNT, a neutral oligosaccharide, may influence its binding affinity to these receptors, thereby modulating downstream signaling pathways.
Dendritic Cells and T Cell Polarization
Dendritic cells (DCs) are key antigen-presenting cells that orchestrate T cell responses. While specific data for LNT is limited, studies on HMO mixtures have shown that they can induce a semi-maturation of human monocyte-derived DCs, leading to an increase in the regulatory cytokine IL-10 and a decrease in the pro-inflammatory cytokine TNF-α.[7] This suggests a potential role for LNT in promoting a tolerogenic DC phenotype, which in turn could influence T cell differentiation towards regulatory T cells (Tregs) or a Th1/Th2 balance.
Macrophage Activation
Macrophages play a central role in both innate and adaptive immunity. The activation state of macrophages can be modulated by their microenvironment. It is hypothesized that LNT could influence macrophage polarization, potentially skewing them towards an anti-inflammatory M2 phenotype, although direct evidence for this is still needed.
Experimental Protocols
Human Peripheral Blood Mononuclear Cell (PBMC) Cytokine Release Assay
-
PBMC Isolation: PBMCs are isolated from the whole blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Culture: Isolated PBMCs are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum.
-
LNT Treatment: Purified LNT is added to the cell cultures at various concentrations. A positive control (e.g., LPS) and a negative control (medium alone) should be included.
-
Incubation: Cells are incubated for a specified period (e.g., 24-72 hours) to allow for cytokine production.
-
Cytokine Quantification: The culture supernatant is collected, and the concentrations of a panel of cytokines (e.g., TNF-α, IL-6, IL-10, IFN-γ) are measured using a multiplex immunoassay (e.g., Luminex) or ELISA.
References
- 1. Interactions of human milk oligosaccharides with the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. layerorigin.com [layerorigin.com]
- 3. Human milk oligosaccharide this compound: Physiological functions and synthesis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. novonesis.com [novonesis.com]
- 5. mdpi.com [mdpi.com]
- 6. The Human Milk Oligosaccharides 3‐FL, Lacto‐N‐Neotetraose, and LDFT Attenuate Tumor Necrosis Factor‐α Induced Inflammation in Fetal Intestinal Epithelial Cells In Vitro through Shedding or Interacting with Tumor Necrosis Factor Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human milk oligosaccharides promote immune tolerance via direct interactions with human dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Lacto-N-tetraose in Modulating the Infant Gut-Brain Axis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The early postnatal period is a critical window for neurodevelopment, profoundly influenced by nutritional inputs. Human milk oligosaccharides (HMOs), the third most abundant solid component of human milk, are key bioactive molecules that shape the developing infant gut microbiome and play a pivotal role in the gut-brain axis. Among these, Lacto-N-tetraose (LNT), a neutral core HMO, has garnered significant scientific interest for its specific prebiotic activity and its association with positive neurodevelopmental outcomes. This technical guide provides an in-depth analysis of the mechanisms through which LNT influences the infant gut-brain axis, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Introduction: The Gut-Brain Axis in Infancy
The gut-brain axis is a bidirectional communication network connecting the central nervous system (CNS) and the enteric nervous system (ENS).[1][2] This intricate dialogue involves neural, endocrine, and immune pathways, and is heavily modulated by the gut microbiota.[1][3] In infancy, the gut microbiome is highly dynamic and its establishment is crucial for immune maturation, gut barrier function, and neurodevelopment.[4][5] HMOs, including LNT, are indigestible by the infant and function as a primary food source for specific beneficial gut bacteria, thereby shaping the microbial landscape and influencing gut-brain signaling.[6]
This compound: Structure and Prebiotic Function
This compound (Galβ1-3GlcNAcβ1-3Galβ1-4Glc) is a neutral tetrasaccharide and a core structure for many other complex HMOs.[6][7] Its primary role in the infant gut is to act as a selective prebiotic, promoting the growth of beneficial bacteria, particularly species of the genus Bifidobacterium.[6][8][9]
Selective Metabolism by Bifidobacterium
Certain species of Bifidobacterium, such as B. breve, B. bifidum, and B. longum subsp. infantis, possess specific enzymatic machinery to metabolize LNT.[8][10][11] These bacteria utilize LNT as a carbon source, leading to their proliferation and the production of key metabolites.[10][11][12] For instance, B. breve UCC2003 has distinct pathways for the utilization of LNT.[10][11] This selective fermentation is a cornerstone of LNT's biological activity.
Signaling Pathways: From Gut to Brain
The influence of LNT on the gut-brain axis is multifactorial, involving the production of neuroactive metabolites, enhancement of gut barrier function, and potential modulation of neural pathways.
Production of Short-Chain Fatty Acids (SCFAs)
The fermentation of LNT by bifidobacteria results in the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate.[13][14][15] These molecules have profound effects on both gut and brain health.
-
Acetate: The most abundant SCFA, acetate can cross the blood-brain barrier and serve as an energy substrate for the brain. It is also involved in the regulation of appetite.[13]
-
Propionate: Primarily utilized by the liver, propionate can influence gluconeogenesis and has been shown to reduce lipogenesis.[13][15]
-
Butyrate: The preferred energy source for colonocytes, butyrate strengthens the gut barrier and has anti-inflammatory properties. It also has neuroprotective effects.[13]
The production of these SCFAs creates a more acidic gut environment, which is less favorable for the growth of pathogens.[14]
Enhancement of Gut Barrier Integrity
SCFAs, particularly butyrate, play a crucial role in maintaining the integrity of the intestinal barrier. They upregulate the expression of tight junction proteins such as claudins and occludins.[13][16] A robust gut barrier prevents the translocation of inflammatory molecules like lipopolysaccharides (LPS) from the gut lumen into the bloodstream, a phenomenon that can lead to systemic and neuroinflammation.
Vagus Nerve Stimulation
The vagus nerve is a direct communication channel between the gut and the brain.[2][3][17] Gut microbiota and their metabolites, including SCFAs, can modulate vagal nerve activity.[[“]] This signaling can influence neurotransmitter systems and brain function. While direct evidence for LNT-mediated vagus nerve activation is still emerging, the pathway through SCFA production is a plausible mechanism.
Quantitative Data: LNT and Neurodevelopmental Outcomes
Observational studies have linked the concentration of LNT in human milk to improved cognitive outcomes in infants. These studies often use standardized tests like the Bayley Scales of Infant and Toddler Development (BSID) to assess neurodevelopment.[19][20]
Table 1: Association of Human Milk LNT Concentration with Infant Cognitive Scores
| Study Cohort & (Reference) | Age at Milk Sample | Age at Cognitive Assessment | Cognitive Assessment Tool | Key Finding |
|---|---|---|---|---|
| Latino mother-infant dyads[21] | 1 and 6 months | 2 years | Bayley-III | Higher LNT concentrations at 1 and 6 months were part of an HMO combination that significantly predicted higher cognitive scores. |
| Extremely preterm infants[22] | 2 weeks | 2 years | Bayley-III | No significant association was found between LNT levels and neurodevelopmental impairment in this specific cohort. |
| CHILD Cohort Study[23] | 3-4 months | 1 and 2 years | Bayley-III | This study did not report a direct significant association for LNT alone but for other HMOs. |
Note: The effect of individual HMOs can be influenced by the presence and concentration of other HMOs, maternal secretor status, and other confounding factors.[4][5]
Experimental Protocols
Reproducible and standardized methodologies are essential for studying the effects of LNT. Below are outlines of key experimental protocols.
Quantification of LNT in Human Milk or Infant Formula
Objective: To accurately measure the concentration of LNT.
Methodology: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) after 2-aminobenzamide (2-AB) labeling. [24][25][26]
-
Sample Preparation:
-
For infant formula, proteins are precipitated using trichloroacetic acid.
-
Fats are removed by centrifugation.
-
The aqueous layer containing carbohydrates is collected.
-
-
Enzymatic Hydrolysis (Optional): To remove interfering carbohydrates like maltodextrins, samples can be treated with enzymes such as amyloglucosidase.
-
Derivatization:
-
The extracted oligosaccharides are labeled with a fluorescent tag, 2-aminobenzamide (2-AB), at their reducing end. This reaction is typically carried out in a solution of acetic acid and dimethyl sulfoxide (DMSO) with a reducing agent like 2-picoline borane.
-
-
Purification: Excess 2-AB reagent is removed using a solid-phase extraction (SPE) cartridge.
-
Chromatographic Separation:
-
The labeled HMOs are separated using hydrophilic interaction liquid chromatography (HILIC).
-
Column: A column suitable for glycan analysis (e.g., amide-based stationary phase).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
-
Detection:
-
The separated, fluorescently labeled HMOs are detected using a fluorescence detector.
-
-
Quantification: The concentration of LNT is determined by comparing the peak area to a standard curve of known LNT concentrations.
Assessment of Infant Gut Microbiome Composition
Objective: To characterize the bacterial composition of infant fecal samples.
Methodology: 16S rRNA Gene Sequencing. [27][28][29]
-
Sample Collection: Fecal samples are collected from infants and immediately frozen at -80°C to preserve microbial DNA.
-
DNA Extraction:
-
Total genomic DNA is extracted from a weighed amount of fecal material using a commercial kit.
-
This process typically includes a mechanical disruption step (bead-beating) to effectively lyse gram-positive bacteria like Bifidobacterium.[27]
-
-
PCR Amplification:
-
Library Preparation and Sequencing:
-
The PCR amplicons are purified, quantified, and pooled.
-
The pooled library is sequenced on a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
-
Bioinformatic Analysis:
-
Raw sequencing reads are processed to remove low-quality sequences and adapters.
-
Sequences are clustered into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) based on sequence similarity.
-
Taxonomic assignment is performed by comparing the representative sequences against a reference database (e.g., SILVA, Greengenes).[28]
-
Statistical analyses are performed to compare microbial diversity and composition between different study groups.
-
Evaluation of Infant Neurodevelopment
Objective: To assess cognitive, language, and motor development in infants and toddlers.
Methodology: Bayley Scales of Infant and Toddler Development (e.g., Bayley-III or Bayley-4). [19][20][30][31][32]
-
Administration: The test is administered by a trained examiner to children aged 1 to 42 months.[20] The assessment takes approximately 45-70 minutes.[20][31]
-
Domains Assessed: The Bayley scales evaluate five key developmental domains:
-
Cognitive Scale: Assesses abilities such as sensorimotor development, exploration, and memory.[19][31]
-
Language Scale: Measures both receptive and expressive communication skills.[19][31]
-
Social-Emotional Scale: Based on caregiver report, assesses social responsiveness and self-regulation.[20][31]
-
Adaptive Behavior Scale: Also based on caregiver report, this scale measures skills related to daily living.[20][31]
-
-
Scoring:
-
The child's performance on various play-based tasks is scored.
-
Raw scores are converted to scaled scores and then to composite scores, which are standardized based on age-matched normative data.[20]
-
These scores allow for the comparison of an individual child's development to that of a typical peer group.
-
Conclusion and Future Directions
This compound is a key bioactive component of human milk that significantly influences the infant gut-brain axis. Its primary mechanism of action is through the selective promotion of beneficial Bifidobacterium species, leading to the production of neuroactive SCFAs, enhancement of gut barrier function, and potential modulation of vagus nerve signaling. While observational data increasingly supports a link between LNT and positive neurodevelopmental outcomes, further research is required.
For drug development professionals, synthetic LNT offers a promising candidate for inclusion in infant formula to more closely mimic the composition and functionality of human milk. Future clinical trials should focus on:
-
Determining the optimal dosage and timing of LNT supplementation.
-
Investigating the synergistic effects of LNT with other HMOs.
-
Elucidating the direct molecular interactions between LNT-derived metabolites and neural pathways.
A deeper understanding of these mechanisms will be critical in leveraging LNT to support healthy brain development in all infants.
References
- 1. Gut–brain axis - Wikipedia [en.wikipedia.org]
- 2. The gut-brain connection pathway [cioncancerclinics.com]
- 3. Gut Brain Axis Signaling → Area → Sustainability [esg.sustainability-directory.com]
- 4. Human Milk Oligosaccharides and Infant Neurodevelopment: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Physiological effects, biosynthesis, and derivatization of key human milk tetrasaccharides, lacto- N-tetraose, and lacto- N-neotetraose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Infant-gut associated Bifidobacterium dentium strains utilize the galactose moiety and release lacto-N-triose from the human milk oligosaccharides this compound and lacto-N-neotetraose [pubmed.ncbi.nlm.nih.gov]
- 9. Human milk oligosaccharide this compound: Physiological functions and synthesis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bifidobacterium breve UCC2003 metabolises the human milk oligosaccharides this compound and lacto-N-neo-tetraose through overlapping, yet distinct pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DSpace [cora.ucc.ie]
- 12. Inefficient Metabolism of the Human Milk Oligosaccharides Lacto- N-tetraose and Lacto- N-neotetraose Shifts Bifidobacterium longum subsp. infantis Physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Short-Chain Fatty-Acid-Producing Bacteria: Key Components of the Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Formation of short chain fatty acids by the gut microbiota and their impact on human metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Vagal sensory neurons and gut-brain signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. consensus.app [consensus.app]
- 19. babynama.com [babynama.com]
- 20. Bayley Scales of Infant Development - Wikipedia [en.wikipedia.org]
- 21. Consumption of different combinations of human milk oligosaccharides in the first 6 mo of infancy is positively associated with early cognition at 2 y of age in a longitudinal cohort of Latino children - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Examining associations between human milk fatty acids, oligosaccharides, and early infant cognitive, language and motor development in the CHILD cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Determination of Seven Human Milk Oligosaccharides (HMOs) in Infant Formula and Adult Nutritionals: First Action 2022.07 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. Multiomic Approach to Analyze Infant Gut Microbiota: Experimental and Analytical Method Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Bayley Scales of Infant and Toddler Development, Fourth Edition | RehabMeasures Database [sralab.org]
- 31. Bayley Scales of Infant and Toddler Development- Fourth Edition - TSLAT [txautism.net]
- 32. Bayley Scales Of Infant and Toddler Development - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Core Interaction of Lacto-N-tetraose with Intestinal Epithelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lacto-N-tetraose (LNT), a prominent neutral human milk oligosaccharide (HMO), plays a significant role in infant gut health, primarily through its prebiotic functions. Emerging evidence indicates that LNT also interacts directly with intestinal epithelial cells (IECs), modulating barrier function and immune responses. These direct effects position LNT and its derivatives as molecules of interest for therapeutic applications in intestinal inflammatory disorders and barrier dysfunction. This technical guide provides an in-depth analysis of the current understanding of LNT's interaction with IECs, focusing on its effects on intestinal barrier integrity and underlying signaling pathways. It includes a compilation of quantitative data from in vitro studies, detailed experimental protocols for key assays, and visualizations of cellular mechanisms and workflows to support further research and development.
Introduction to this compound (LNT)
Human milk oligosaccharides are a complex group of glycans, representing the third most abundant solid component of human milk.[1] this compound (LNT) is a type I core structure HMO, composed of galactose, N-acetylglucosamine, another galactose, and a terminal glucose molecule.[1] Beyond its well-documented role as a selective prebiotic for beneficial gut bacteria like Bifidobacterium longum subsp. infantis, intact LNT can reach the intestinal mucosa and directly engage with epithelial cells.[1][2] These interactions are multifaceted, encompassing the inhibition of pathogen adhesion and the modulation of epithelial cell responses, which are critical for maintaining gut homeostasis.[1]
Modulation of Intestinal Epithelial Barrier Function by LNT
The intestinal epithelium forms a critical barrier, and its integrity is paramount for health. This barrier is maintained by complex protein structures known as tight junctions (TJs), which include proteins like claudins, occludin, and Zonula Occludens (ZO) proteins. Transepithelial Electrical Resistance (TEER) is a key quantitative measure of the integrity of this barrier in vitro.
Recent studies have demonstrated that LNT can directly enhance the barrier function of intestinal epithelial cells.
Quantitative Data on LNT's Effect on Barrier Integrity
The following table summarizes the quantitative effects of LNT on the Transepithelial Electrical Resistance (TEER) of Caco-2 cell monolayers, a standard in vitro model for the intestinal barrier. Data is derived from studies assessing LNT's impact under both normal and inflammatory conditions.
| Cell Line | LNT Concentration | Condition | Duration of Treatment | Observed Effect on TEER | Reference |
| Caco-2 | 5 mg/mL | Basal | 24 hours | Significant Increase | [3][4] |
| Caco-2 | 20 mg/mL | Basal | 24 hours | More pronounced significant increase | [3][4] |
| Caco-2 | 20 mg/mL | Inflammatory Challenge (TNF-α + IFN-γ) | 24 hours | Significant protection against cytokine-induced TEER decrease | [3][4] |
Immunomodulatory Effects of LNT on Intestinal Epithelial Cells
Beyond strengthening the physical barrier, LNT can modulate the immune responses of intestinal epithelial cells. A primary mechanism of intestinal inflammation involves the cytokine Tumor Necrosis Factor-alpha (TNF-α), which can induce IECs to produce pro-inflammatory chemokines like Interleukin-8 (IL-8).
Quantitative Data on LNT's Anti-inflammatory Potential
Studies have investigated the ability of LNT to suppress inflammatory signaling in IECs. The table below presents findings on its effect on TNF-α-induced IL-8 secretion. It is noteworthy that the isomeric form, Lacto-N-neotetraose (LNnT), has shown more potent anti-inflammatory effects in some models.
| Cell Line | LNT/LNnT Concentration | Inflammatory Stimulus | Duration of Treatment | Observed Effect on IL-8 Secretion | Reference |
| FHs 74 Int (fetal) | LNT at 5 mg/mL | TNF-α (10 ng/mL) | 24 hours | No significant reduction | [5] |
| FHs 74 Int (fetal) | LNnT at 5 mg/mL | TNF-α (10 ng/mL) | 24 hours | 38% reduction (p < 0.0001) | [5] |
These findings suggest that while LNT's primary role may be in barrier enhancement, structurally similar HMOs can exert significant anti-inflammatory effects, potentially through interaction with or shedding of TNF Receptor 1 (TNFR1).[5]
Signaling Pathways and Mechanisms of Action
The precise signaling cascades initiated by LNT in IECs are an active area of investigation. Based on studies of related HMOs and their effects on tight junction proteins, a plausible mechanism involves the modulation of pathways that control the expression and localization of key barrier components like Zonula Occludens-1 (ZO-1).
A potential pathway, extrapolated from studies on the HMO Disialylthis compound (DSLNT), involves the stabilization of a ZO-1/FAK/p38 MAPK signaling axis.[1] This pathway is critical for maintaining cell-cell and cell-matrix contacts.
Caption: Potential signaling pathway for LNT-mediated barrier enhancement.
This proposed pathway suggests that LNT binding to a receptor on the intestinal epithelial cell surface initiates a cascade through FAK and p38 MAPK, ultimately leading to the stabilization and proper localization of ZO-1 at the tight junction complex. This strengthens the overall barrier integrity, consistent with observed increases in TEER.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the interaction of LNT with intestinal epithelial cells.
General Cell Culture: Caco-2 Monolayers
The Caco-2 cell line is the most widely used model for studying intestinal barrier function.
-
Cell Maintenance: Culture Caco-2 cells (passages 25-40) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding for Barrier Assays: Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size, 12-well format) at a density of 2.6 x 10⁵ cells/cm².
-
Differentiation: Culture the cells for 21 days post-seeding to allow for spontaneous differentiation into a polarized monolayer that forms robust tight junctions. Change the culture medium every 2-3 days. Monolayer integrity should be confirmed by TEER measurement before starting experiments.
Transepithelial Electrical Resistance (TEER) Assay
This assay measures the electrical resistance across the cell monolayer, providing a quantitative measure of barrier integrity.
Caption: Experimental workflow for TEER measurement.
-
Equipment: Use an epithelial volt-ohm meter (EVOM) with "chopstick" electrodes (e.g., Millicell® ERS-2).
-
Procedure: a. Before measurement, replace the culture medium in both apical and basolateral compartments with pre-warmed Hanks' Balanced Salt Solution (HBSS) to ensure consistent conductivity. b. Sterilize the electrode probe with 70% ethanol and rinse with sterile HBSS. c. Measure the resistance of a blank insert (without cells) to determine the background resistance. d. Carefully place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment. Wait for the reading to stabilize. e. Record the resistance (in Ω).
-
Calculation: a. Subtract the resistance of the blank insert from the resistance of the cell monolayer. b. Multiply the result by the surface area of the insert (e.g., 1.12 cm² for a 12-well plate insert) to obtain the TEER value in Ω·cm². c. Compare the TEER of LNT-treated wells to untreated control wells.
Western Blot for Tight Junction Proteins (ZO-1, Occludin, Claudin-1)
This protocol allows for the quantification of changes in the protein expression of key tight junction components.
-
Cell Lysis: After treatment with LNT, wash Caco-2 monolayers twice with ice-cold PBS. Lyse the cells directly on the insert using RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a 4-12% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: a. Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against ZO-1, Occludin, or Claudin-1 overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading. c. Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: a. Wash the membrane again three times with TBST. b. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. c. Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein band to the intensity of the loading control.
Conclusion and Future Directions
This compound demonstrates a clear, direct effect on intestinal epithelial cells by enhancing barrier integrity, as evidenced by quantitative increases in TEER. While its direct anti-inflammatory effects appear less potent than its isomer LNnT, its role in strengthening the physical barrier is significant. The underlying mechanisms likely involve the stabilization of tight junction proteins via signaling cascades such as the p38 MAPK pathway.
For drug development professionals, these findings highlight the potential of LNT as a therapeutic agent for conditions characterized by a compromised intestinal barrier, such as inflammatory bowel disease (IBD) or leaky gut syndrome. Future research should focus on:
-
Elucidating the specific cell surface receptors for LNT on intestinal epithelial cells.
-
Confirming the role of the p38 MAPK and other signaling pathways (e.g., NF-κB) in mediating LNT's effects.
-
Conducting in vivo studies to validate the barrier-protective effects of LNT in animal models of intestinal disease.
-
Investigating the synergistic effects of LNT with other HMOs and probiotics to develop more effective gut health interventions.
References
- 1. Human milk oligosaccharide disialylthis compound protects human intestinal epithelium integrity and permeability against mast cell chymase-induced disruption by stabilizing ZO-1/FAK/P38 pathway of intestinal epithelial cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human milk oligosaccharides differentially support gut barrier integrity and enhance Th1 and Th17 cell effector responses in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Human Milk Oligosaccharides 3‐FL, Lacto‐N‐Neotetraose, and LDFT Attenuate Tumor Necrosis Factor‐α Induced Inflammation in Fetal Intestinal Epithelial Cells In Vitro through Shedding or Interacting with Tumor Necrosis Factor Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Elucidation of Lacto-N-tetraose and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies and data integral to the structural elucidation of lacto-N-tetraose (LNT) and its biologically significant derivatives. LNT, a core human milk oligosaccharide (HMO), and its fucosylated and sialylated forms are of increasing interest in nutritional science and drug development due to their prebiotic and immunomodulatory properties. This document details the key experimental protocols, presents quantitative analytical data, and visualizes the workflows and biological pathways associated with these complex glycans.
Introduction to this compound (LNT)
This compound is a neutral tetrasaccharide with the structure Galβ1-3GlcNAcβ1-3Galβ1-4Glc.[1] It is classified as a type I chain oligosaccharide and serves as a foundational structure for a variety of more complex HMOs, including fucosylated and sialylated derivatives.[1] These derivatives, such as lacto-N-fucopentaose (LNFP) and sialylthis compound (LST), exhibit diverse biological activities, including the modulation of the gut microbiome and the host immune system.[2][3] The precise structural characterization of LNT and its derivatives is paramount for understanding their function and for the development of novel therapeutics and functional foods.
Methodologies for Structural Elucidation
The structural elucidation of LNT and its derivatives relies on a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) is often used for separation and quantification, while nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) provide detailed structural information.
High-Performance Liquid Chromatography (HPLC)
High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is a sensitive and high-resolution method for the analysis of underivatized oligosaccharides.[4][5]
Experimental Protocol: HPAEC-PAD for Oligosaccharide Analysis
-
Instrumentation: A high-performance liquid chromatography system equipped with a pulsed amperometric detector and a suitable anion-exchange column (e.g., Dionex CarboPac series).[5]
-
Eluents: A gradient of sodium acetate in sodium hydroxide is typically used. For example, a gradient of 0 to 250 mM sodium acetate in 100 mM sodium hydroxide over 40 minutes.[4][5] Eluents should be prepared with high-purity water and degassed to prevent carbonate formation, which can affect retention times and resolution.[5]
-
Flow Rate: A typical flow rate is 0.5 to 1.0 mL/min.
-
Detection: Pulsed amperometric detection with a gold working electrode. The waveform is optimized for carbohydrate detection.
-
Sample Preparation: Samples are typically dissolved in high-purity water, filtered through a 0.22 µm filter, and injected directly onto the column.
-
Data Analysis: Retention times are compared to those of known standards for identification. Quantification is achieved by integrating the peak areas and comparing them to a standard curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1D and 2D NMR spectroscopy are powerful tools for the complete structural assignment of oligosaccharides. 1H NMR provides information on the anomeric protons and other protons in the sugar rings, while 13C NMR provides information on the carbon skeleton. 2D experiments like COSY, TOCSY, HSQC, and HMBC are used to establish through-bond and through-space correlations to determine the sequence and linkage of the monosaccharide units.[6]
Experimental Protocol: 1H and 13C NMR of Oligosaccharides
-
Sample Preparation: 5-10 mg of the oligosaccharide is dissolved in 0.5 mL of D₂O (99.96%). A small amount of a reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), is added for chemical shift referencing.[7]
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to acquire the spectra.[7]
-
1D 1H NMR: A standard one-pulse experiment is used to acquire the 1H spectrum. Key parameters include a spectral width of ~10 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of at least 1 second.
-
1D 13C NMR: A proton-decoupled 13C experiment is performed. A larger number of scans is typically required due to the lower natural abundance of 13C.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same spin system.
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, which is useful for identifying all the protons of a single monosaccharide residue.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded 1H and 13C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for determining the glycosidic linkages between monosaccharide units.
-
-
Data Processing and Analysis: The acquired data is processed using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are assigned by analyzing the 1D and 2D spectra and comparing them to known values for similar structures.
Mass Spectrometry (MS)
Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization techniques for oligosaccharide analysis.[8] Tandem mass spectrometry (MS/MS) is used to obtain structural information through fragmentation analysis.
Experimental Protocol: ESI-MS/MS of Oligosaccharides
-
Sample Preparation: The oligosaccharide sample is dissolved in a solvent compatible with electrospray ionization, typically a mixture of water and a volatile organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., formic acid) or a salt (e.g., sodium acetate) to promote ionization.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization source and tandem MS capabilities (e.g., quadrupole-time-of-flight, ion trap, or Orbitrap).
-
Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[9]
-
Ionization: A high voltage (typically 2-5 kV) is applied to the ESI needle to generate charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the oligosaccharide.[10]
-
MS Scan: A full scan MS spectrum is acquired to determine the mass-to-charge ratio (m/z) of the parent ion.
-
MS/MS Fragmentation: The parent ion of interest is isolated and subjected to collision-induced dissociation (CID) or other fragmentation methods. The resulting fragment ions are then mass-analyzed.
-
Data Analysis: The fragmentation pattern is analyzed to determine the sequence of monosaccharides and the positions of linkages and modifications. Characteristic fragment ions correspond to the loss of individual sugar units (Y- and B-ions) and cross-ring cleavages (A- and X-ions).[11]
Quantitative Data for Structural Elucidation
The following tables summarize key quantitative data for the structural elucidation of LNT and its derivatives.
Table 1: 1H and 13C NMR Chemical Shifts for this compound
Data obtained from the Biological Magnetic Resonance Bank (BMRB) entry bmse001327.[7] Conditions: 10mg in D₂O, pH 7.4, 298K. Referenced to DSS.
| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| β-D-Gal-(1→ | 1 | 4.4373 | 105.6428 |
| 2 | 3.583 | 72.8503 | |
| 3 | 3.6316 | 74.1256 | |
| 4 | 3.9063 | 71.0519 | |
| 5 | 3.7045 | 77.0731 | |
| 6 | 3.7823 | 63.6985 | |
| →3)-β-D-GlcNAc-(1→ | 1 | 4.72 | 105.3395 |
| 2 | 3.7118 | 57.4286 | |
| 3 | 3.7458 | 84.7112 | |
| 4 | 3.6364 | 71.1556 | |
| 5 | 3.4784 | 77.6302 | |
| 6 | 3.9427 | 62.7662 | |
| N-Ac (CH₃) | 2.0241 | 24.9588 | |
| N-Ac (C=O) | - | 177.751 | |
| →3)-β-D-Gal-(1→ | 1 | 4.6539 | 106.2275 |
| 2 | 3.6389 | 72.7652 | |
| 3 | 3.8115 | 80.9376 | |
| 4 | 4.1469 | 71.2419 | |
| 5 | 3.2815 | 77.909 | |
| 6 | 3.7823 | 63.7526 | |
| →4)-α-D-Glc | 1 | - | 98.4732 |
| 2 | 3.2815 | 75.1702 | |
| 3 | 3.5635 | 76.5011 | |
| 4 | 3.5854 | 81.0472 | |
| 5 | 3.2815 | 73.4033 | |
| 6 | 3.9427 | 63.1833 |
Table 2: Key MS/MS Fragment Ions for Sialylated this compound Derivatives
Fragmentation patterns are highly dependent on the linkage of the sialic acid and the ionization conditions. The following are examples of characteristic fragments.
| Derivative | Parent Ion (m/z) | Key Fragment Ion (m/z) | Interpretation |
| Sialyl(α2,3)this compound (LSTa) | [M+2Na-H]⁺ | 923 | ²,⁴A₄ cross-ring cleavage of the reducing glucose[11] |
| Loss of sialic acid | Y-ion formation, common for sialylated glycans[11] | ||
| Sialyl(α2,6)this compound (LSTb) | [M+2Na-H]⁺ | Loss of sialic acid | Predominant fragment ion[11] |
| 923 | ²,⁴A₄ cross-ring cleavage, less abundant than in LSTa[11] |
Visualizing Workflows and Pathways
Experimental Workflow for Structural Elucidation
The following diagram illustrates a typical workflow for the structural elucidation of LNT and its derivatives.
Caption: Experimental workflow for LNT structural elucidation.
Signaling Pathway of LNT Derivative Immunomodulation
LNT and its derivatives can modulate the host immune response, in part, through interaction with Toll-like receptors (TLRs) on immune and intestinal epithelial cells. The following diagram depicts a simplified, conceptual signaling pathway. While detailed pathways for LNT are still under investigation, this model is based on the known interactions of HMOs with TLRs.
Caption: LNT derivative immunomodulatory signaling pathway.
Conclusion
The structural elucidation of this compound and its derivatives is a multifaceted process requiring a suite of advanced analytical techniques. This guide has provided a framework for understanding the key experimental protocols, interpreting the quantitative data, and visualizing the associated workflows and biological pathways. As research into the therapeutic potential of HMOs continues to expand, the precise and detailed structural characterization of these complex molecules will remain a critical component of drug discovery and development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Assignment of the 1H- and 13C-NMR spectra of eight oligosaccharides of the this compound and neotetraose series. | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. High performance anion exchange chromatography with pulsed amperometric detection (HPAEC-PAD) for the sensitive determination of hyaluronan oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. 1D 13C-NMR Data as Molecular Descriptors in Spectra — Structure Relationship Analysis of Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmse001327 this compound at BMRB [bmrb.io]
- 8. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.5. Electrospray Mass Spectroscopy [bio-protocol.org]
- 10. phys.libretexts.org [phys.libretexts.org]
- 11. Cross-Ring Fragmentation Patterns in the Tandem Mass Spectra of Underivatized Sialylated Oligosaccharides and Their Special Suitability for Spectrum Library Searching - PMC [pmc.ncbi.nlm.nih.gov]
The Evolutionary Significance of Lacto-N-tetraose in Human Milk: A Technical Guide
Abstract
Lacto-N-tetraose (LNT) is a prominent neutral human milk oligosaccharide (HMO) that represents a cornerstone of the co-evolution between humans and their gut microbiota.[1][2] As the third most abundant solid component of human milk, HMOs are not readily digested by the infant, instead serving critical roles in establishing a healthy gut microbiome, modulating the neonatal immune system, and preventing pathogenic infections.[3][4] LNT, a type I core structure HMO, is a key bioactive component that selectively nourishes beneficial gut commensals, particularly Bifidobacterium longum subsp. infantis, which has evolved specific metabolic pathways for its utilization.[1][2] Furthermore, LNT exhibits direct immunomodulatory and anti-adhesive antimicrobial properties, contributing significantly to infant health and development. This technical guide provides an in-depth analysis of the evolutionary importance of LNT, presenting quantitative data on its concentration and efficacy, detailed experimental protocols for its study, and visualizations of its metabolic and signaling pathways.
Introduction
Human milk is a complex and dynamic biological fluid, meticulously tailored by evolution to provide optimal nutrition and protection to the newborn. Beyond basic nutrients, it contains a diverse array of bioactive molecules, among which human milk oligosaccharides (HMOs) are of paramount importance.[3] With concentrations reaching up to 25 g/L in colostrum, HMOs constitute a significant fraction of human milk solids.[5][6] this compound (LNT), with the structure Galβ1-3GlcNAcβ1-3Galβ1-4Glc, is one of the most abundant neutral HMOs and serves as a foundational core structure for the synthesis of more complex fucosylated and sialylated HMOs.[4][6] Its unique β(1→3) linkage distinguishes it as a type I HMO, a feature that underpins its selective utilization by specific gut microbes.[2] This guide explores the multifaceted evolutionary significance of LNT, targeting researchers, scientists, and professionals in drug development.
Evolutionary Significance of this compound
The prevalence and structure of LNT in human milk are not accidental but rather a product of evolutionary pressure favoring infant survival and health. Its significance can be understood through three primary functions: its role as a selective prebiotic, its immunomodulatory activities, and its capacity to act as an anti-pathogenic agent.
Prebiotic Role: The Co-evolution of LNT and Bifidobacteria
LNT is indigestible by the infant's own enzymes and travels to the large intestine intact, where it functions as a highly selective prebiotic.[1] Its primary role is to foster the growth of beneficial bacteria, most notably Bifidobacterium longum subsp. infantis (B. infantis). This bacterium is uniquely equipped with a suite of genes and enzymes, such as a type I chain lacto-N-biosidase, specifically for the uptake and metabolism of type I HMOs like LNT.[1][2] This confers a significant competitive advantage upon B. infantis, allowing it to dominate the infant gut microbiome.[1] The metabolic end-products of this fermentation, primarily short-chain fatty acids (SCFAs) like acetate, contribute to a lower gut pH, further inhibiting the growth of potential pathogens and nourishing intestinal epithelial cells. This specific relationship between LNT and B. infantis is a clear example of co-evolution, suggesting that human milk has evolved to cultivate a specific, beneficial microbiome that supports infant health.[1][2]
Immune System Development and Modulation
The neonatal immune system is immature and requires careful programming to develop tolerance to commensal bacteria while maintaining the ability to respond to pathogens. LNT plays a direct role in this process. Emerging research suggests that LNT can modulate the immune system and enhance gut barrier function.[4][6] Studies on intestinal epithelial cell lines, such as Caco-2, have shown that certain HMOs can attenuate inflammatory responses induced by stimuli like Tumor Necrosis Factor-alpha (TNF-α).[7] While direct evidence for LNT's interaction with specific immune receptors like Toll-like Receptors (TLRs) is still under investigation, the broader class of HMOs is known to modulate TLR signaling pathways, which are central to innate immunity.[8][9] By preventing excessive inflammation and promoting a balanced immune response, LNT contributes to the establishment of immune homeostasis in the infant gut.
Anti-Pathogenic Mechanisms
LNT provides a non-immune defense mechanism against a variety of pathogens. It functions as a soluble decoy receptor, mimicking the carbohydrate structures (glycans) on the surface of the infant's intestinal cells.[4] Pathogens that rely on binding to these host cell glycans for colonization, such as certain strains of Escherichia coli, may instead bind to LNT in the gut lumen.[10] This competitive inhibition prevents the pathogen from adhering to the intestinal wall, thereby blocking the first critical step in infection and facilitating its clearance from the body.[10][11] This anti-adhesive property is a crucial, passive protective mechanism conferred by mother to infant, highlighting another layer of LNT's evolutionary importance.
Quantitative Analysis of LNT
The biological impact of LNT is directly related to its concentration in human milk and its efficacy in promoting microbial growth and modulating cellular responses.
Concentration of this compound in Human Milk
The concentration of LNT, along with other HMOs, is highest in colostrum and generally decreases as lactation progresses. This dynamic reflects the changing needs of the infant, with the highest concentrations of protective factors provided in the earliest stages of life.
| Lactation Stage | Typical LNT Concentration (g/L) | Reference |
| Colostrum (<5 days) | 0.7 - 1.1 | [12] |
| Transitional Milk (5-14 days) | ~0.9 | [12] |
| Mature Milk (>14 days) | 0.3 - 0.7 | [12] |
| Note: Concentrations can vary significantly between individuals based on factors such as genetics (e.g., secretor status). |
Bifidogenic Efficacy of this compound
In vitro studies have quantified the potent bifidogenic effect of LNT, demonstrating its ability to support robust growth of B. infantis strains that possess the necessary metabolic machinery.
| Strain | Substrate | Max Optical Density (OD600) | Max Growth Rate (k, h-1) | Reference |
| B. infantis ATCC 15697 | This compound (LNT) | ~1.1 | ~0.35 | [13][14] |
| B. infantis EVC001 (H5-positive) | This compound (LNT) | ~1.47 | Not Specified | [15] |
| B. infantis NLS (H5-negative) | This compound (LNT) | ~0.5 | Not Specified | [15] |
| Note: H5-positive strains possess the full HMO utilization gene cluster, leading to superior growth on LNT compared to H5-negative strains.[15] |
Immunomodulatory Effects of HMOs
While quantitative data for LNT alone is emerging, studies on mixtures of HMOs or related structures demonstrate their ability to modulate inflammatory responses in intestinal epithelial cells. For instance, the HMOs 3-FL and LNnT have been shown to significantly attenuate TNF-α induced IL-8 secretion in fetal intestinal epithelial cells (FHs 74 Int).
| Cell Line | Inflammatory Stimulus | HMO Treatment | Effect on IL-8 Secretion | Reference |
| FHs 74 Int | TNF-α | Lacto-N-neotetraose (LNnT) | Significant attenuation | [7] |
| T84 | None | Lacto-N-triaose (LNT2) | Increased IL-8 secretion | [7] |
| Note: LNT2 is a hydrolysis product of LNT and LNnT. The differential effects highlight the structural specificity of HMO-cell interactions.[7] |
Key Experimental Protocols
Investigating the functions of LNT requires a range of specialized analytical and biological assays.
Quantification of LNT in Human Milk via HPAE-PAD
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is a standard method for quantifying underivatized carbohydrates like LNT.[16][17][18]
-
Sample Preparation:
-
Thaw frozen human milk samples at 4°C.
-
Centrifuge to separate the lipid layer. Collect the skimmed milk fraction.
-
Precipitate proteins by adding 4 volumes of ice-cold ethanol and incubating at -20°C for 1 hour.[17]
-
Centrifuge to pellet the precipitated proteins.
-
(Optional) Use a graphitized carbon solid-phase extraction (SPE) cartridge to desalt and enrich the HMO fraction.[17]
-
Dilute the final supernatant/eluate with deionized water to the appropriate concentration for analysis.[16]
-
-
Chromatography:
-
System: HPLC system with a quaternary pump and a pulsed amperometric detector with a gold working electrode.[17]
-
Column: A strong anion-exchange column, such as a Dionex CarboPac series column.[16][19]
-
Mobile Phase: A high-pH sodium hydroxide gradient, often with a sodium acetate wash, to separate the HMO isomers.[19]
-
Column Temperature: Maintained at a constant temperature, e.g., 20-35°C.[19][20]
-
-
Detection and Quantification:
In Vitro Intestinal Inflammation Model
This model uses a co-culture of intestinal epithelial cells and immune cells to study the anti-inflammatory effects of LNT.
-
Cell Culture:
-
Seed Caco-2 human intestinal epithelial cells onto the apical side of a Transwell™ insert (e.g., 0.4 µm pore size) at a density of 5 x 104 cells/insert.[21][22]
-
Culture for ~21 days to allow for spontaneous differentiation into a polarized monolayer. Monitor monolayer integrity by measuring Transepithelial Electrical Resistance (TEER), aiming for >500 Ω*cm2.[22]
-
Seed macrophage-like cells (e.g., THP-1-derived macrophages or RAW 264.7) in the basolateral compartment of the well plate.[23]
-
-
Inflammation Induction and Treatment:
-
Introduce an inflammatory stimulus to the basolateral compartment to mimic systemic inflammation. Common stimuli include Lipopolysaccharide (LPS) (e.g., 200 ng/mL) or TNF-α (e.g., 10-100 ng/mL).[22][24]
-
Concurrently, treat the Caco-2 cells by adding LNT (at various concentrations) to the apical compartment.
-
Incubate for a defined period (e.g., 24 hours).
-
-
Endpoint Analysis:
-
Barrier Integrity: Measure TEER before and after treatment to assess damage to the epithelial barrier.
-
Cytokine Secretion: Collect media from both apical and basolateral compartments. Quantify the concentration of pro-inflammatory cytokines (e.g., IL-8, TNF-α) using an Enzyme-Linked Immunosorbent Assay (ELISA).[24][25]
-
Gene Expression: Lyse the Caco-2 cells to extract RNA. Use real-time quantitative PCR (RT-qPCR) to measure the relative expression of genes encoding cytokines and tight junction proteins (e.g., ZO-1, Occludin).[26]
-
In Vitro Pathogen Adhesion Inhibition Assay
This assay quantifies the ability of LNT to prevent pathogen binding to intestinal epithelial cells.[11]
-
Cell Culture:
-
Grow a confluent monolayer of intestinal epithelial cells (e.g., Caco-2 or HT-29) in multi-well plates.[10]
-
-
Bacterial Preparation and Pre-incubation:
-
Grow the pathogenic bacterial strain (e.g., Enteropathogenic E. coli) to a mid-log phase.
-
Wash the bacteria with sterile PBS and resuspend in antibiotic-free cell culture medium.
-
In separate tubes, pre-incubate the bacterial suspension with various concentrations of LNT (or a control solution without LNT) for 1 hour at 37°C.[11]
-
-
Infection and Incubation:
-
Remove the culture medium from the epithelial cell monolayers.
-
Add the LNT-pre-incubated bacterial suspensions to the wells.
-
Incubate for 1-3 hours to allow for bacterial adhesion.[11]
-
-
Quantification of Adherent Bacteria:
-
Gently wash the monolayers multiple times with sterile PBS to remove non-adherent bacteria.[11]
-
Lyse the epithelial cells with a detergent solution (e.g., 1% Triton X-100) to release the adherent bacteria.[11]
-
Perform serial dilutions of the lysate and plate on appropriate agar to determine the number of colony-forming units (CFU).[11]
-
Calculate the percentage of adhesion inhibition for each LNT concentration relative to the control.
-
Molecular Mechanisms and Signaling Pathways
The bioactivity of LNT is rooted in specific molecular interactions with both microbial and host cells.
Bifidobacterial Metabolism of LNT
B. infantis utilizes a dedicated pathway to import and metabolize LNT. This process begins with a specific ATP-binding cassette (ABC) transporter that binds and internalizes intact LNT from the extracellular environment. Once inside the cell, a series of specialized intracellular glycosidases cleave the glycosidic bonds of LNT, breaking it down into its constituent monosaccharides (glucose, galactose, and N-acetylglucosamine), which can then enter the central fermentation pathway, known as the "bifid shunt," for energy production.
Modulation of Intestinal Epithelial Cell Response
While the precise receptor for LNT on intestinal epithelial cells remains to be fully elucidated, the anti-inflammatory effects of HMOs are thought to be mediated, in part, by modulating key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[7][27] In a state of inflammation, stimuli like TNF-α bind to their receptors (e.g., TNFR1), triggering a cascade that leads to the activation of NF-κB. Activated NF-κB then translocates to the nucleus and induces the transcription of pro-inflammatory genes, such as those encoding cytokines like IL-8.[28][29] It is hypothesized that LNT and other HMOs may interfere with this process, potentially by altering receptor availability or modulating downstream signaling components, thereby downregulating the inflammatory response.[7]
Experimental Workflow Visualization
The following diagram outlines the general workflow for assessing the anti-inflammatory potential of LNT using an in vitro co-culture model.
Conclusion and Future Directions
This compound is a quintessential example of a bioactive component in human milk that has evolved to provide multifaceted benefits to the infant. Its roles as a selective prebiotic, an immune modulator, and an anti-adhesive antimicrobial agent underscore its profound evolutionary significance. The highly specific interaction between LNT and B. infantis is a powerful illustration of the co-evolutionary pressures that have shaped the infant gut microbiome. For researchers and developers, understanding the quantitative effects and molecular mechanisms of LNT is crucial for advancing infant nutrition and developing novel therapeutics. The addition of synthetically produced, nature-identical LNT to infant formula is a significant step toward narrowing the functional gap between formula and human milk.
Future research should focus on elucidating the precise molecular targets of LNT on host intestinal and immune cells, confirming its interaction with receptors like TLRs, and fully mapping its impact on downstream signaling cascades such as the NF-κB pathway. Furthermore, clinical studies are needed to fully translate the in vitro findings into a comprehensive understanding of LNT's impact on infant growth, gut health, and long-term immune development.
References
- 1. Longitudinal quantification of Bifidobacterium longum subsp. infantis reveals late colonization in the infant gut independent of maternal milk HMO composition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Human milk oligosaccharide this compound: Physiological functions and synthesis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Milk Oligosaccharides in the Milk of Mothers Delivering Term versus Preterm Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Components of human breast milk: from macronutrient to microbiome and microRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Human Milk Oligosaccharides 3‐FL, Lacto‐N‐Neotetraose, and LDFT Attenuate Tumor Necrosis Factor‐α Induced Inflammation in Fetal Intestinal Epithelial Cells In Vitro through Shedding or Interacting with Tumor Necrosis Factor Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Milk Components Modulate Toll-Like Receptor-Mediated Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Oligosaccharide-mediated inhibition of the adhesion of pathogenic Escherichia coli strains to human gut epithelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. frieslandcampinainstitute.com [frieslandcampinainstitute.com]
- 13. Inefficient Metabolism of the Human Milk Oligosaccharides this compound and Lacto-N-neotetraose Shifts Bifidobacterium longum subsp. infantis Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparative Genome Analysis of Bifidobacterium longum subsp. infantis Strains Reveals Variation in Human Milk Oligosaccharide Utilization Genes among Commercial Probiotics | MDPI [mdpi.com]
- 16. CAN119: Determination of Human Milk Oligosaccharides in Human Breast Milk by HPAE-PAD with On-Line Sample Cleanup - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. Method for the Determination of 2'-Fucosyllactose (2'-FL), 3-Fucosyllactose (3-FL), 6'-Sialyllactose (6'-SL), 3'-Sialyllactose (3'-SL), this compound (LNT), and Lacto-N-neoTetraose (LNnT) by High-Performance Anion-Exchange Chromatography With Pulsed Amperometric Detection (HPAEC-PAD): First Action 2022.04 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Combining HPAEC-PAD, PGC-LC–MS, and 1D 1H NMR to Investigate Metabolic Fates of Human Milk Oligosaccharides in 1-Month-Old Infants: a Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lcms.labrulez.com [lcms.labrulez.com]
- 21. A human Caco-2-based co-culture model of the inflamed intestinal mucosa for particle toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inflammatory bowel disease addressed by Caco-2 and monocyte-derived macrophages: an opportunity for an in vitro drug screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. TNF-α Induces Vectorial Secretion of IL-8 in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. openaccessjournals.com [openaccessjournals.com]
- 26. researchgate.net [researchgate.net]
- 27. The NF-κB Signaling Pathway, the Microbiota, and Gastrointestinal Tumorigenesis: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Attenuation of NF-κB in intestinal epithelial cells is sufficient to mitigate the bone loss co-morbidity of experimental mouse colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. NF-κB in the regulation of epithelial homeostasis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Enzymatic Synthesis of Lacto-N-tetraose: A Detailed Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview and detailed protocols for the enzymatic synthesis of Lacto-N-tetraose (LNT), a significant human milk oligosaccharide (HMO). The focus is on the use of glycosyltransferases in efficient, scalable synthesis strategies, including sequential one-pot multienzyme (OPME) systems. This guide is intended to equip researchers with the necessary information to produce LNT for various applications, from fundamental research to preclinical development.
Introduction
This compound (Galβ1-3GlcNAcβ1-3Galβ1-4Glc) is a core structure of type 1 human milk oligosaccharides and one of the most abundant neutral HMOs.[1][2] It plays a crucial role in infant gut health by acting as a prebiotic to promote the growth of beneficial bacteria such as Bifidobacterium longum subspecies infantis. Given its biological importance, there is a growing demand for pure LNT for nutritional, pharmaceutical, and research purposes. Enzymatic synthesis offers a highly specific and efficient alternative to complex chemical synthesis or extraction from natural sources.[3][4] This application note details the enzymatic synthesis of LNT using key glycosyltransferases.
Enzymatic Synthesis Pathway
The enzymatic synthesis of LNT from lactose involves a two-step glycosylation process. First, β-1,3-N-acetylglucosaminyltransferase (LgtA) transfers an N-acetylglucosamine (GlcNAc) residue to lactose, forming the intermediate lacto-N-triose II (LNT II). Subsequently, a β-1,3-galactosyltransferase adds a galactose (Gal) residue to LNT II to yield the final product, this compound.[5][6]
Quantitative Data Summary
The efficiency of LNT synthesis can vary depending on the specific enzymes and reaction strategies employed. The use of highly active glycosyltransferases, such as the β-1,3-galactosyltransferase from Chromobacterium violaceum (Cvβ3GalT), has enabled multigram-scale synthesis.[2][5]
| Synthesis Strategy | Key Enzymes | Starting Material (Scale) | Product Titer/Yield | Reference |
| Sequential One-Pot Multienzyme (OPME) | LgtA, Cvβ3GalT | Lactose (10 g) | >10 g (LNT) | [2] |
| Whole-cell Biotransformation | LgtA, WbgO | Lactose, Glucose | 0.219 g/L (LNT) | [2] |
| Whole-cell Biotransformation | LgtA, WbgO | Lactose, Galactose | 0.810 g/L (LNT) | [2] |
| OPME with Fucosylation | Cvβ3GalT, Hp3/4FT | Lacto-N-fucopentaose II | 98% yield | [2] |
Experimental Protocols
General Experimental Workflow
The overall workflow for the enzymatic synthesis of LNT involves enzyme expression and purification, the enzymatic reaction itself (often in a one-pot setup), and subsequent product purification and analysis.
Protocol for Sequential One-Pot Multienzyme (OPME) Synthesis of LNT
This protocol is adapted from a multigram-scale synthesis approach and is designed for high efficiency without the need for intermediate purification.[2]
Materials:
-
Lactose
-
N-Acetylglucosamine (GlcNAc)
-
Galactose (Gal)
-
Adenosine triphosphate (ATP)
-
Uridine triphosphate (UTP)
-
Tris-HCl buffer
-
MgCl₂
-
MnCl₂
-
β-1,3-N-acetylglucosaminyltransferase (LgtA)
-
β-1,3-galactosyltransferase (e.g., Cvβ3GalT)
-
UDP-sugar synthesis enzymes (e.g., galactokinase, UDP-galactose pyrophosphorylase)
-
Pyrophosphatase
-
Deionized water
Procedure:
Step 1: Synthesis of Lacto-N-triose II (LNT II) Intermediate
-
Prepare a reaction mixture in Tris-HCl buffer (e.g., 100 mM, pH 7.5-8.5).
-
Add lactose as the acceptor substrate.
-
Add GlcNAc (e.g., 1.15 equivalents to lactose).
-
Add ATP and UTP (e.g., 1.28 equivalents each) as energy and uridine sources for in situ UDP-GlcNAc generation.
-
Add MgCl₂ and MnCl₂ to the reaction mixture; these divalent cations are often required for optimal glycosyltransferase activity.[2]
-
Add the cocktail of enzymes for UDP-GlcNAc synthesis and the β-1,3-N-acetylglucosaminyltransferase (LgtA).
-
Incubate the reaction at a controlled temperature (e.g., 37°C) with gentle agitation.
-
Monitor the reaction progress by a suitable method, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), until the lactose is consumed.
Step 2: Synthesis of this compound (LNT)
-
Once the first step is complete, add galactose to the same reaction vessel.
-
Add the β-1,3-galactosyltransferase (e.g., Cvβ3GalT) and the necessary enzymes for in situ UDP-galactose generation.
-
Continue the incubation at the optimal temperature for the galactosyltransferase.
-
Monitor the formation of LNT until the LNT II intermediate is consumed.
Step 3: Product Purification
-
Terminate the reaction by heating the mixture to denature the enzymes (e.g., boiling for 5-10 minutes).
-
Centrifuge the mixture to pellet the denatured proteins and remove the supernatant.
-
The crude LNT solution can be purified using size-exclusion chromatography (e.g., Bio-Gel P-2) to separate the oligosaccharide from salts and smaller molecules.
-
Pool the fractions containing pure LNT and lyophilize to obtain a white powder.
Step 4: Product Analysis
-
Confirm the identity and purity of the synthesized LNT using analytical techniques such as:
-
HPLC: To assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation.
-
Conclusion
The enzymatic synthesis of this compound using glycosyltransferases, particularly within a one-pot multienzyme framework, presents a robust and scalable method for producing this valuable human milk oligosaccharide. The protocols and data presented here provide a solid foundation for researchers to establish their own LNT synthesis platforms for a variety of scientific and developmental applications. The continued discovery and engineering of novel glycosyltransferases will likely lead to even more efficient and cost-effective production methods in the future.
References
- 1. Sequential one-pot multienzyme (OPME) synthesis of lacto-N-neotetraose and its sialyl and fucosyl derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. A Bacterial β1–3-Galactosyltransferase Enables Multigram-Scale Synthesis of Human Milk this compound (LNT) and Its Fucosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Human milk oligosaccharide this compound: Physiological functions and synthesis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Chemical Synthesis of Lacto-N-tetraose and its Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical and chemoenzymatic synthesis of Lacto-N-tetraose (LNT), a key human milk oligosaccharide (HMO), and its analogs. LNT and related structures are of significant interest in drug development and infant nutrition due to their roles in modulating the gut microbiome, immune responses, and preventing pathogen adhesion.
Introduction
This compound (Galβ1→3GlcNAcβ1→3Galβ1→4Glc) is a major neutral core structure of human milk oligosaccharides.[1] Its complex structure presents a significant challenge for chemical synthesis, requiring sophisticated strategies involving protecting groups and glycosylation methods. Both total chemical synthesis and chemoenzymatic approaches have been developed to access LNT and its analogs, each with distinct advantages and limitations.[2][3] Chemical syntheses offer versatility for creating diverse analogs, while chemoenzymatic methods can provide high specificity and yields for target molecules.[4] This document outlines established strategies for the synthesis of these important glycans.
Chemical Synthesis Strategies
The total chemical synthesis of LNT has been achieved through both linear and convergent strategies.[1][2] The success of these syntheses is highly dependent on the selection of appropriate protecting groups and the efficiency of the glycosylation reactions.[1]
A common approach involves the assembly of monosaccharide or disaccharide building blocks. For instance, a protected lacto-N-biose (Galβ1→3GlcNAc) donor can be coupled with a lactose acceptor.[3] One reported synthesis utilized a carbamate derivative of glucosamine, an acetylated galactose, and a selectively protected lactose as key building blocks.[3] This multi-step process, while complex, allows for the production of gram-scale quantities of protected LNT.[5]
Key Synthetic Intermediates and Reactions:
-
Glycosyl Donors: Trichloroacetimidates are frequently used as glycosyl donors due to their high reactivity.[6]
-
Protecting Groups: A combination of protecting groups is essential to selectively mask or deprotect hydroxyl groups during the synthesis. Common protecting groups include benzyl ethers, acetyl esters, and benzylidene acetals.[1][5] The dimethylmaleoyl group has also been employed as an amino-protecting group for the glucosamine unit.[6]
-
Glycosylation Conditions: Promoters such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or trifluoromethanesulfonic acid (TfOH) are often used to activate the glycosyl donor.[5] The choice of solvent is also critical; for example, dichloromethane can be favored over acetonitrile to avoid the formation of orthoacetate byproducts.[5]
Chemoenzymatic Synthesis Strategies
Chemoenzymatic approaches combine the flexibility of chemical synthesis with the high selectivity of enzymatic reactions. This strategy often involves the chemical synthesis of a core structure, followed by enzymatic extension to complete the target molecule. For instance, a concise chemoenzymatic synthesis of LNT has been reported that relies on the glycosylation of a readily available lactoside acceptor with a lacto-N-biose donor generated through a one-pot two-enzyme synthesis.[4] This method can significantly reduce the number of protection and deprotection steps compared to total chemical synthesis.
Metabolic engineering of microorganisms like Escherichia coli has also emerged as a powerful tool for producing LNT.[7][8] Strains can be engineered to express the necessary glycosyltransferases, such as β-1,3-N-acetylglucosaminyltransferase and β-1,3-galactosyltransferase, to assemble LNT from simpler sugars.[8]
Data Presentation
Table 1: Comparison of Selected Chemical Synthesis Steps for this compound
| Step | Donor | Acceptor | Promoter/Conditions | Product | Yield (%) | Reference |
| Lacto-N-biose formation | α-trichloroacetimidate donor 11 | Known lactose acceptor 4 | Catalytic TMSOTf, CH₂Cl₂ | Protected lacto-N-biose 8 | 85 | [5] |
| Tetrasaccharide formation | Donor 14 | Axially acetylated acceptor 16 | TfOH | Fully protected tetrasaccharide 17 | 94 | [5] |
| Disaccharide Coupling | Galactosyl donor 9 | Glucosyl acceptor 10 | NIS, TfOH | β-linked disaccharide 25 | 98 | [9] |
| Trisaccharide Formation | Phosphate donor 7 | Lactose acceptor 8 | TfOH | Trisaccharide 26 | 90 | [9] |
| Deprotection & N-acetylation | Protected tetrasaccharide 11 | - | 1. NH₂NH₂-H₂O, MeOH (reflux) 2. Ac₂O, MeOH | N-acetylated tetrasaccharide 16 | 92 | [1] |
| Final Deprotection | N-acetylated tetrasaccharide 16 | - | 10% Pd/C, wet ethanol | This compound 1 | 81 | [1] |
Experimental Protocols
Protocol 1: Synthesis of a Protected Lacto-N-biose Disaccharide
This protocol is adapted from a reported chemical synthesis of LNT.[5]
Objective: To synthesize a protected lacto-N-biose disaccharide, a key intermediate for LNT synthesis.
Materials:
-
Glycosyl donor (e.g., an α-trichloroacetimidate derivative of a protected N-carbamate glucosamine)
-
Glycosyl acceptor (e.g., a selectively protected galactose derivative)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Dichloromethane (CH₂Cl₂)
-
Molecular sieves (4 Å)
Procedure:
-
Dry all glassware thoroughly in an oven and cool under a stream of inert gas (e.g., argon or nitrogen).
-
To a solution of the glycosyl donor and glycosyl acceptor in anhydrous dichloromethane, add freshly activated 4 Å molecular sieves.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
Add a catalytic amount of TMSOTf dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of triethylamine.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired protected lacto-N-biose disaccharide.
-
Characterize the product using NMR spectroscopy and mass spectrometry.
Protocol 2: Global Deprotection to Yield this compound
This protocol describes the final deprotection steps to obtain the target LNT molecule.[1][5]
Objective: To remove all protecting groups from the fully protected tetrasaccharide to yield LNT.
Materials:
-
Fully protected this compound
-
For Phthalimido and ester removal: Hydrazine hydrate (NH₂NH₂-H₂O), Methanol (MeOH)
-
For N-acetylation: Acetic anhydride (Ac₂O), Methanol (MeOH)
-
For Benzyl ether removal: 10% Palladium on carbon (Pd/C), Ethanol (EtOH), Water
Procedure:
Part A: Deprotection of Phthalimido and Ester Groups and subsequent N-acetylation [1]
-
Dissolve the protected tetrasaccharide in methanol.
-
Add hydrazine hydrate and reflux the mixture.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Dissolve the residue in methanol and add acetic anhydride for N-acetylation.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Concentrate the mixture and purify the N-acetylated intermediate, for instance by silica gel chromatography.
Part B: Hydrogenolysis of Benzyl Ethers [1]
-
Dissolve the N-acetylated tetrasaccharide from Part A in a mixture of ethanol and water.
-
Add 10% Pd/C catalyst.
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the final product, this compound.
-
Purify as needed, for example by size-exclusion chromatography, and confirm the structure by NMR and mass spectrometry.
Visualizations
Caption: A generalized workflow for the chemical synthesis of this compound.
Caption: A simplified pathway for the chemoenzymatic synthesis of this compound.
References
- 1. The chemical synthesis of human milk oligosaccharides: this compound (Galβ1→3GlcNAcβ1→3Galβ1→4Glc) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The chemical synthesis of human milk oligosaccharides: this compound (Galβ1→3GlcNAcβ1→3Galβ1→4Glc) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemoenzymatic synthesis of lacto-N-tetrasaccharide and sialyl lacto-N-tetrasaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of lacto-N-neotetraose and this compound using the dimethylmaleoyl group as amino protective group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Synthesis of the human milk oligosaccharide this compound in metabolically engineered, plasmid-free E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Metabolic Engineering of E. coli for Lacto-N-tetraose Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the metabolic engineering of Escherichia coli for the production of Lacto-N-tetraose (LNT), a significant human milk oligosaccharide (HMO). The following sections outline the biosynthetic pathway, genetic engineering strategies, experimental protocols, and quantitative data from various studies, offering a comprehensive guide for developing high-yield microbial cell factories for LNT.
Introduction to this compound (LNT)
This compound (Galβ1-3GlcNAcβ1-3Galβ1-4Glc) is a core structure of many complex human milk oligosaccharides and plays a crucial role in infant health, including the development of the gut microbiome and immune system.[1] Its potential applications as a prebiotic in infant formula and other nutritional products have driven the development of scalable biotechnological production methods.[2][3] Whole-cell biotransformation using metabolically engineered E. coli has emerged as a promising strategy for the efficient and cost-effective synthesis of LNT.[1][4]
Biosynthesis of this compound in Engineered E. coli
The de novo biosynthesis of LNT in E. coli is a multi-step process that starts from lactose and utilizes endogenous sugar nucleotide precursors. The core pathway involves two key enzymatic steps catalyzed by heterologous glycosyltransferases.[5]
-
Lactose Uptake : Lactose from the culture medium is transported into the E. coli cell primarily by the lactose permease, encoded by the lacY gene.[5]
-
Formation of Lacto-N-triose II (LNTri II) : Intracellular lactose serves as an acceptor for the first glycosylation step. A β-1,3-N-acetylglucosaminyltransferase (LgtA), commonly from Neisseria meningitidis, transfers an N-acetylglucosamine (GlcNAc) residue from the donor substrate UDP-N-acetylglucosamine (UDP-GlcNAc) to the galactose moiety of lactose, forming the intermediate LNTri II.[3][5][6]
-
Formation of this compound (LNT) : A β-1,3-galactosyltransferase, such as WbgO from E. coli O55:H7 or a novel enzyme from Pseudogulbenkiania ferrooxidans, then catalyzes the transfer of a galactose residue from UDP-galactose (UDP-Gal) to LNTri II, completing the synthesis of LNT.[2][5]
To enhance the production of LNT, metabolic engineering strategies focus on increasing the flux towards the key precursors, UDP-GlcNAc and UDP-Gal, and minimizing the diversion of intermediates to competing pathways.
Metabolic Pathway for LNT Production
Genetic Engineering Strategies for Enhanced LNT Production
Several genetic modifications are crucial for optimizing E. coli as a cell factory for LNT production. These strategies aim to improve substrate utilization, enhance precursor supply, and eliminate competing metabolic pathways.
Key Genetic Modifications:
-
Host Strain Selection : Commonly used strains include E. coli K-12 derivatives like MG1655 and production strains like BL21(DE3).[3][6]
-
Disruption of Lactose Catabolism : The lacZ gene, encoding β-galactosidase, is knocked out to prevent the degradation of the lactose substrate.[3][7]
-
Enhancement of Lactose Uptake : Overexpression of the lacY gene, encoding lactose permease, increases the intracellular availability of lactose.[3]
-
Enhancing UDP-Galactose Supply :
-
Overexpression of the Leloir pathway genes (galE, galT, galK) boosts the synthesis of UDP-Gal.[6][8]
-
Inactivation of the ugd gene, which encodes UDP-glucose dehydrogenase, prevents the conversion of UDP-glucose to UDP-glucuronic acid, thereby increasing the pool of UDP-glucose available for epimerization to UDP-Gal by GalE.[6][9]
-
-
Enhancing UDP-GlcNAc Supply : Overexpression of genes involved in the UDP-GlcNAc synthesis pathway, such as glmS, glmM, and glmU, can increase the availability of this precursor.
-
Elimination of Byproduct Formation : Deletion of genes responsible for the synthesis of capsular polysaccharides, such as wcaJ, can redirect metabolic flux towards HMO production.[10]
-
Transporter Engineering : Disruption of sugar efflux transporters like setA can reduce the secretion of the intermediate LNTri II, thereby increasing its availability for conversion to LNT.[11]
-
Plasmid-free Systems : For industrial applications, integrating the key glycosyltransferase genes (lgtA, wbgO) into the chromosome creates more stable production strains without the need for antibiotics.[3]
Experimental Workflow for Strain Development
Quantitative Data Summary
The following tables summarize the LNT production titers achieved in various engineered E. coli strains under different cultivation conditions.
| Strain | Key Genetic Modifications | Cultivation | LNT Titer (g/L) | Reference |
| Engineered E. coli BL21(DE3) | Introduction of lgtA and wbgO. | Shake-flask | 0.22 | [6] |
| Engineered E. coli BL21(DE3) | Overexpression of lgtA-wbgO and galE-galT-galK. | Shake-flask | 3.42 | |
| Engineered E. coli BL21(DE3) | As above, with ugd inactivation. | Shake-flask | 4.14 | |
| Engineered E. coli BL21(DE3) | As above, with ugd inactivation. | Fed-batch | 31.56 | [8] |
| Engineered E. coli | Based on LNTri II producer, introduction of P. ferrooxidans β-1,3-GalT. | Shake-flask | 3.11 | [2] |
| Engineered E. coli | As above. | Fed-batch | 25.49 | [2] |
| Engineered E. coli BL21 star (DE3) | Optimization of lgtA, galE, SewbdO expression; deletion of ugd, ushA, agp, wcaJ, otsA, wcaC. | Fed-batch (5 L) | 48.41 | [9][10] |
| Plasmid-free E. coli MG1655 | Chromosomal integration of lgtA (3 copies) and wbgO; lacZ disruption; lacY enhancement; disruption of competing pathways; strengthening of UDP-Gal supply and oligosaccharide efflux. | Shake-flask | 6.99 | [3] |
| Plasmid-free E. coli MG1655 | As above. | Fed-batch | 42.38 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the development of LNT-producing E. coli strains.
Strain Construction (Gene Knockout and Integration)
Objective : To perform targeted genetic modifications in the E. coli chromosome. The λ-Red recombinase system is a commonly used method.
Materials :
-
E. coli host strain (e.g., MG1655)
-
Plasmids for λ-Red recombinase expression (e.g., pKD46)
-
Plasmids containing antibiotic resistance cassettes flanked by FRT sites (e.g., pKD3, pKD4)
-
Primers for amplifying the knockout cassette with homology arms
-
Plasmid for FLP recombinase expression (e.g., pCP20)
-
LB medium, SOC medium
-
Antibiotics (e.g., ampicillin, kanamycin, chloramphenicol)
-
Electroporator and cuvettes
Protocol (for Gene Knockout) :
-
Prepare Electrocompetent Cells :
-
Inoculate the E. coli host strain carrying the λ-Red helper plasmid (e.g., pKD46) in LB medium with the appropriate antibiotic (e.g., ampicillin) and L-arabinose (to induce recombinase expression).
-
Grow the culture at 30°C to an OD600 of 0.4-0.6.
-
Make the cells electrocompetent by washing them multiple times with ice-cold sterile 10% glycerol.
-
-
Prepare Knockout Cassette :
-
Design primers with 40-50 bp homology arms corresponding to the regions flanking the target gene and sequences to amplify an antibiotic resistance cassette (e.g., kanamycin resistance from pKD4).
-
Perform PCR to amplify the linear DNA cassette. Purify the PCR product.
-
-
Electroporation :
-
Add the purified linear DNA cassette to the electrocompetent cells.
-
Electroporate the mixture according to the manufacturer's instructions.
-
Immediately add SOC medium and recover the cells by incubating at 37°C for 1-2 hours.
-
-
Selection and Verification :
-
Plate the transformed cells on LB agar containing the antibiotic corresponding to the resistance cassette (e.g., kanamycin).
-
Incubate at 37°C overnight.
-
Verify the correct insertion of the cassette in resistant colonies by colony PCR using primers flanking the target gene.
-
-
Removal of Resistance Cassette :
-
Transform the verified mutant strain with a plasmid expressing the FLP recombinase (e.g., pCP20), which recognizes the FRT sites flanking the resistance gene.
-
Select transformants at 30°C.
-
Induce FLP recombinase expression by shifting the culture to 42°C to cure the temperature-sensitive pCP20 plasmid and excise the resistance cassette.
-
Verify the removal of the cassette by colony PCR and by confirming sensitivity to the antibiotic.
-
Note: A similar principle is applied for chromosomal integration, where the gene of interest along with a selectable marker is integrated into a specific locus.
Shake-Flask Cultivation for LNT Production
Objective : To evaluate and compare the LNT production capabilities of different engineered strains at a small scale.
Materials :
-
Engineered E. coli strains
-
Shake flasks (e.g., 250 mL)
-
Modified M9 minimal medium or similar defined medium, supplemented with a carbon source (e.g., glycerol), trace elements, and necessary amino acids/vitamins.
-
Lactose solution (sterile)
-
IPTG solution (sterile, if using inducible promoters)
-
Appropriate antibiotics
-
Incubator shaker
Protocol :
-
Seed Culture Preparation : Inoculate a single colony of the engineered strain into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C with shaking (200-250 rpm).
-
Main Culture Inoculation : Inoculate 50 mL of the defined fermentation medium in a 250 mL shake flask with the overnight seed culture to an initial OD600 of ~0.1.
-
Cell Growth : Grow the culture at 37°C with shaking (200-250 rpm) until the OD600 reaches a desired level for induction (e.g., 0.6-0.8).
-
Induction and Substrate Addition :
-
Induce gene expression by adding IPTG to a final concentration of 0.1-1 mM (if applicable).
-
Add sterile lactose to the desired final concentration (e.g., 10-20 g/L).
-
-
Production Phase : Shift the temperature to 30°C and continue cultivation for 48-72 hours.
-
Sampling : Periodically take samples to measure cell density (OD600) and for LNT quantification. Centrifuge the samples to separate the supernatant for analysis.
Fed-Batch Fermentation
Objective : To achieve high-cell-density and high-titer production of LNT in a controlled bioreactor environment.
Materials :
-
Bioreactor (e.g., 2 L or 5 L) with controls for pH, temperature, and dissolved oxygen (DO).
-
Defined batch medium and feeding medium (typically a concentrated solution of the primary carbon source like glycerol).
-
pH control agents (e.g., NH4OH, H3PO4)
-
Antifoaming agent
-
Lactose solution
Protocol :
-
Bioreactor Setup : Prepare and sterilize the bioreactor containing the initial batch medium.
-
Inoculation : Inoculate the bioreactor with a seed culture grown in shake flasks to an initial OD600 of ~0.1-0.2.
-
Batch Phase : Cultivate the cells at 37°C. Maintain pH at a setpoint (e.g., 7.0) and DO above a certain level (e.g., 20-30%) by controlling agitation and aeration.
-
Fed-Batch Phase : Once the initial carbon source in the batch medium is depleted (indicated by a sharp increase in DO), start the fed-batch feeding of a concentrated carbon source (e.g., glycerol) to maintain a controlled growth rate.
-
Induction and LNT Production : When the cell density reaches a high level (e.g., OD600 of 50-80), lower the temperature to 30°C and induce protein expression with IPTG. Simultaneously, feed lactose into the bioreactor to initiate LNT production.
-
Fermentation Run : Continue the fermentation for 48-96 hours, maintaining the control parameters. Collect samples periodically for analysis of cell density, substrate consumption, and LNT concentration.
LNT Quantification by HPLC
Objective : To quantify the concentration of LNT in fermentation samples.
Materials :
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)).
-
Amine-based column (e.g., an amino or amide HILIC column).
-
Mobile phase: Acetonitrile and water gradient.
-
LNT analytical standard.
-
Fermentation supernatant samples, filtered through a 0.22 µm filter.
Protocol :
-
Sample Preparation : Centrifuge fermentation broth to pellet cells. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter. Dilute the sample if necessary to fall within the linear range of the standard curve.
-
Standard Curve Preparation : Prepare a series of LNT standards of known concentrations in the mobile phase or water.
-
HPLC Analysis :
-
Equilibrate the column with the initial mobile phase conditions.
-
Set up a gradient elution method. A typical gradient might start with a high percentage of acetonitrile (e.g., 80%) and gradually decrease to elute the more polar oligosaccharides.
-
Inject the prepared standards and samples onto the HPLC system.
-
-
Data Analysis :
-
Identify the LNT peak in the chromatograms based on the retention time of the LNT standard.
-
Generate a standard curve by plotting the peak area of the standards against their concentrations.
-
Calculate the concentration of LNT in the samples by interpolating their peak areas on the standard curve.
-
Note: For more specific and sensitive quantification, especially in complex matrices, LC-MS/MS methods can be employed.[12][13]
References
- 1. Production of human milk oligosaccharides by enzymatic and whole-cell microbial biotransformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic Engineering of Escherichia coli for Efficient Biosynthesis of Lacto- N-tetraose Using a Novel β-1,3-Galactosyltransferase from Pseudogulbenkiania ferrooxidans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly efficient production of this compound in plasmid-free Escherichia coli through chromosomal integration of multicopy key glycosyltransferase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using Escherichia coli to Produce Human Milk Oligosaccharide Lactodifucotetraose - Available technology for licensing from the University of California, Davis [techtransfer.universityofcalifornia.edu]
- 5. researchgate.net [researchgate.net]
- 6. Engineering Escherichia coli for the High-Titer Biosynthesis of Lacto- N-tetraose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dspace.cuni.cz [dspace.cuni.cz]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Transporter Engineering Enables the Efficient Production of Lacto- N-triose II and Lacto- N-tetraose in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Absolute Quantitation of Human Milk Oligosaccharides Reveals Phenotypic Variations during Lactation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Method validation for simultaneous quantification of some Human Milk Oligosaccharides (HMOs) in dietary supplements by liquid chromatography tandem mass spectrometry (LC-MS/MS) [vjfc.nifc.gov.vn]
Application Notes and Protocols: Purification and Isolation of Lacto-N-tetraose from Human Milk
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacto-N-tetraose (LNT) is a prominent neutral human milk oligosaccharide (HMO) that plays a crucial role in infant health and development. As a prebiotic, it selectively promotes the growth of beneficial gut bacteria, such as Bifidobacterium longum subspecies infantis.[1] Furthermore, LNT exhibits significant anti-inflammatory and anti-adhesive properties, contributing to the protection of infants against pathogens.[2] Given its therapeutic potential, robust and efficient methods for the purification and isolation of LNT from human milk are essential for research and drug development.
This document provides detailed application notes and protocols for the purification and isolation of LNT from human milk, summarizing key quantitative data and outlining experimental procedures.
Data Presentation
Table 1: Concentration of this compound in Human Milk
| Lactation Stage | LNT Concentration (g/L) | Reference |
| Colostrum | Variable, typically higher | [3][4] |
| Transitional Milk | Variable | [5] |
| Mature Milk | 0.68 ± 0.27 | [5] |
Table 2: Overview of Purification Techniques for Human Milk Oligosaccharides including LNT
| Purification Step | Principle | Typical Recovery/Yield | Purity | Key Considerations |
| Sample Preparation | ||||
| Centrifugation & Solvent Precipitation | Removal of fats and proteins | >90% for total oligosaccharides | Low | Essential first step to prevent column fouling. |
| Initial Fractionation | ||||
| Gel Filtration Chromatography (e.g., Sephadex G-25) | Size exclusion | High for total oligosaccharides | Low to moderate | Separates oligosaccharides from lactose and other small molecules.[3] |
| High-Resolution Purification | ||||
| Anion-Exchange Chromatography (e.g., TOYOPEARL Super Q-650M) | Charge-based separation | High | High | Separates neutral oligosaccharides (like LNT) from acidic ones.[3] |
| Porous Graphitized Carbon (PGC) Chromatography | Adsorption and size exclusion | Good | Very High | Excellent for resolving isomeric oligosaccharides.[6][7] |
| High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) | Anion exchange at high pH | High (analytical scale) | Very High | A widely used method for quantification of known oligosaccharides.[8] |
Experimental Protocols
Sample Preparation: Removal of Fats and Proteins
This protocol describes the initial step to remove interfering substances from human milk.
Materials:
-
Human milk
-
Refrigerated centrifuge
-
Methanol
-
Chloroform
-
Centrifuge tubes
Procedure:
-
Centrifuge the human milk sample at 5,000 x g for 15 minutes at 4°C to separate the fat layer.[3]
-
Carefully remove the upper creamy fat layer.
-
To the aqueous layer, add methanol and chloroform in a 2:3 ratio (e.g., for 5 mL of aqueous layer, add 10 mL of methanol and 15 mL of chloroform).[3]
-
Shake the mixture vigorously and then centrifuge at 5,000 x g for 5 minutes at 4°C.
-
Collect the upper aqueous layer containing the crude oligosaccharide fraction.
Initial Fractionation: Gel Filtration Chromatography
This protocol separates the crude oligosaccharide fraction from lactose and other small molecules.
Materials:
-
Crude oligosaccharide fraction from Step 1
-
Sephadex G-25 column (e.g., 5 cm ID x 67 cm)[3]
-
Deionized water
-
Fraction collector
-
Phenol-sulfuric acid for carbohydrate quantification
Procedure:
-
Equilibrate the Sephadex G-25 column with deionized water.
-
Apply the crude oligosaccharide fraction to the top of the column.
-
Elute with deionized water at a constant flow rate.[3]
-
Collect fractions of a defined volume (e.g., 20 mL).[3]
-
Determine the carbohydrate content of each fraction using the phenol-sulfuric acid method.
-
Pool the fractions containing oligosaccharides that elute before lactose.
High-Resolution Purification: Anion-Exchange Chromatography
This protocol separates the neutral LNT from acidic oligosaccharides.
Materials:
-
Pooled oligosaccharide fraction from Step 2
-
Anion-exchange column (e.g., TOYOPEARL Super Q-650M, 1.6 cm ID x 10 cm)[3]
-
Deionized water
-
Pyridinium acetate buffers (for elution of acidic oligosaccharides, if desired)
-
Fraction collector
Procedure:
-
Equilibrate the anion-exchange column with deionized water.
-
Apply the pooled oligosaccharide fraction to the column.
-
Elute the neutral oligosaccharides, including LNT, with deionized water. This is the pass-through fraction.[3]
-
Collect the neutral fraction.
-
(Optional) Elute the acidic oligosaccharides with a gradient of pyridinium acetate buffer.
High-Resolution Purification: Porous Graphitized Carbon (PGC) Chromatography
This protocol is highly effective for the separation of LNT from its isomers.
Materials:
-
Neutral oligosaccharide fraction from Step 3
-
Porous Graphitized Carbon (PGC) HPLC column
-
HPLC system with a suitable detector (e.g., ELSD or MS)
-
Mobile phase: Acetonitrile and water, with or without a modifier like formic acid.
Procedure:
-
Equilibrate the PGC column with the initial mobile phase conditions (low acetonitrile concentration).
-
Inject the neutral oligosaccharide fraction.
-
Elute the oligosaccharides using a gradient of increasing acetonitrile concentration. Neutral oligosaccharides are separated based on size and linkage.[7]
-
Monitor the elution profile and collect the fractions corresponding to the LNT peak, identified by mass spectrometry or by comparison with a standard.
Visualizations
Experimental Workflow
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. layerorigin.com [layerorigin.com]
- 3. Preparation of oligosaccharides from human milk - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Introducing porous graphitized carbon liquid chromatography with evaporative light scattering and mass spectrometry detection into cell wall oligosaccharide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
Application Note and Protocol for the Quantification of Lacto-N-tetraose using HPAEC-PAD
This document provides a detailed protocol for the quantification of Lacto-N-tetraose (LNT), a key human milk oligosaccharide (HMO), in infant formula and related nutritional products. The method utilizes High-Performance Anion-Exchange Chromatography coupled with Pulsed Amperometric Detection (HPAEC-PAD), a robust and sensitive technique for analyzing carbohydrates without the need for derivatization.[1]
Introduction
This compound is a neutral core human milk oligosaccharide that plays a significant role in infant nutrition and gut health. Accurate quantification of LNT in manufactured nutritional products is crucial for quality control and ensuring products meet specified formulations. HPAEC-PAD offers a highly selective and sensitive method for the direct quantification of underivatized carbohydrates, making it an ideal platform for this application.[1][2] This method provides for the separation of LNT from other common carbohydrates found in infant formula, such as lactose, sucrose, and galactooligosaccharides (GOS).[2]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the quantification of LNT.
Reagents and Materials
-
Deionized (DI) water, 18.2 MΩ·cm
-
Sodium hydroxide (NaOH), 50% w/w solution
-
Sodium acetate (NaOAc), anhydrous
-
Syringe filters, 0.45 µm nylon
Equipment
-
High-Performance Liquid Chromatography (HPLC) system, biocompatible
-
Pulsed Amperometric Detector (PAD) with a gold working electrode and a pH-Ag/AgCl reference electrode
-
Anion-exchange column (e.g., Dionex CarboPac™ PA1)
-
Analytical balance
-
Volumetric flasks and pipettes
Standard and Sample Preparation
Standard Preparation:
-
Prepare a stock solution of LNT at 1000 µg/mL in DI water.
-
Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 1 to 100 µg/mL.[1]
Sample Preparation (Dilute-and-Shoot):
-
Accurately weigh a representative portion of the infant formula powder.
-
Reconstitute the powder with a precise volume of DI water according to product instructions or a defined ratio.
-
For liquid samples, directly pipette a known volume.
-
Dilute the reconstituted or liquid sample with DI water to bring the expected LNT concentration within the range of the calibration curve. A 1:50 dilution (e.g., 500 µL of sample in a 25 mL volumetric flask) is a common starting point.[1]
-
Filter the diluted sample through a 0.45 µm nylon syringe filter prior to injection.[1]
For samples containing known interferences such as fructans and maltodextrins, enzymatic hydrolysis may be required prior to analysis.[3] An online sample cleanup using a polymeric reversed-phase column can also be employed to remove hydrophobic contaminants.[1][4]
Chromatographic Conditions
The following table summarizes the instrumental parameters for the HPAEC-PAD analysis.
| Parameter | Setting |
| Column | Dionex CarboPac™ PA1 (or equivalent) |
| Column Temperature | 20 °C[5] |
| Flow Rate | 0.3 mL/min[5] |
| Injection Volume | 5 µL[1] |
| Mobile Phase A | 100 mM Sodium Hydroxide (NaOH)[5] |
| Mobile Phase B | 100 mM NaOH with 1 M Sodium Acetate (NaOAc)[5] |
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 100 | 0 |
| 10.0 | 90 | 10 |
| 10.1 | 0 | 100 |
| 15.0 | 0 | 100 |
| 15.1 | 100 | 0 |
| 30.0 | 100 | 0 |
This gradient is a representative program; optimization may be required based on the specific column and system. The column is washed with 100% B and then equilibrated back to initial conditions.[5]
Pulsed Amperometric Detection (PAD) Settings
A standard carbohydrate waveform is used for detection. The following table provides a typical waveform setting.
| Time (seconds) | Potential (V) vs. Ag/AgCl | Integration |
| 0.00 | +0.1 | |
| 0.20 | +0.1 | Start |
| 0.40 | +0.1 | End |
| 0.41 | -2.0 | |
| 0.42 | -2.0 | |
| 0.43 | +0.6 | |
| 0.44 | -0.1 | |
| 0.50 | -0.1 |
Data Presentation
Quantitative analysis is performed by integrating the peak area of LNT and comparing it to the calibration curve generated from the LNT standards. The calibration curve should exhibit good linearity (R² > 0.99).[6]
Table 1: Method Performance Characteristics
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Spike Recovery | 89.4% - 109%[3] |
| Repeatability (RSDr) | 0.0068% - 4.8%[3] |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the quantification of this compound.
Caption: Workflow for LNT quantification by HPAEC-PAD.
References
- 1. lcms.cz [lcms.cz]
- 2. Method for the Determination of 2'-Fucosyllactose (2'-FL), 3-Fucosyllactose (3-FL), 6'-Sialyllactose (6'-SL), 3'-Sialyllactose (3'-SL), this compound (LNT), and Lacto-N-neoTetraose (LNnT) by High-Performance Anion-Exchange Chromatography With Pulsed Amperometric Detection (HPAEC-PAD): First Action 2022.04 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Thermo Scientific AppsLab Library of Analytical Applications : Search [appslab.thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantifying the human milk oligosaccharides 2’‐fucosyllactose and 3‐fucosyllactose in different food applications by high‐performance liquid chromatography with refractive index detection - PMC [pmc.ncbi.nlm.nih.gov]
Profiling Lacto-N-tetraose Isomers: A Detailed LC-MS/MS Method for Researchers
Application Note
This document provides a comprehensive guide for the separation, identification, and quantification of lacto-N-tetraose (LNT) and its isomers, primarily lacto-N-neotetraose (LNnT), using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methodologies are critical for researchers in nutrition, infant development, and drug development, where the specific isomeric forms of human milk oligosaccharides (HMOs) can have differing biological activities.
Introduction to this compound Isomers
This compound (LNT) is a key neutral human milk oligosaccharide (HMO) that serves as a core structure for more complex HMOs.[1] It plays a significant role in infant nutrition by acting as a prebiotic to promote the growth of beneficial gut bacteria, such as Bifidobacterium.[2] LNT and its structural isomer, lacto-N-neotetraose (LNnT), differ in the linkage of galactose to N-acetylglucosamine. This subtle structural difference can impact their biological functions, making their distinct profiling essential. The accurate quantification of these isomers in various matrices, such as human milk and infant formula, is crucial for understanding their physiological effects and for quality control in nutritional products.[3]
Principle of the Method
The analytical approach described herein utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to separate the polar LNT isomers. Following chromatographic separation, electrospray ionization (ESI) introduces the analytes into a tandem mass spectrometer. The isomers are first identified by their accurate mass-to-charge ratio (m/z) in a full scan. Subsequently, collision-induced dissociation (CID) is used to generate specific fragment ions for each isomer, enabling their unambiguous identification and quantification.[1]
Experimental Protocols
Sample Preparation
The sample preparation protocol should be adapted based on the matrix. Below are protocols for human milk and infant formula.
a) Human Milk:
A straightforward "dilute-and-shoot" method is often sufficient for initial screening and quantification.[4]
-
Thaw frozen human milk samples at 4°C.
-
Vortex the sample to ensure homogeneity.
-
Pipette 500 µL of the milk sample into a 25 mL volumetric flask.[4]
-
Dilute to the mark with deionized water.[4]
-
For spiked samples, add the HMO standard to the volumetric flask along with the milk sample before diluting.[4]
-
Filter the diluted sample through a 0.45 µm nylon syringe filter prior to injection into the LC-MS/MS system.[4]
For more complex analyses or to remove potential interferences, a protein and lipid precipitation step can be included:
-
To 100 µL of human milk, add 300 µL of ice-cold methanol.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to precipitate proteins and lipids.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant for LC-MS/MS analysis.
b) Infant Formula:
-
Accurately weigh a representative portion of the infant formula powder.
-
Reconstitute the powder in a known volume of deionized water according to the manufacturer's instructions.
-
Proceed with the "dilute-and-shoot" or protein and lipid precipitation method as described for human milk.
Liquid Chromatography
System: Dionex Ultimate 3000 RS HPLC or equivalent.[1]
Column: HILIC-OH5 column (2.1 × 150 mm, 2.7 µm, Agilent) or a porous graphitized carbon (PGC) column can also be effective for isomer separation.[1][2]
Mobile Phase A: Water with 20 mM ammonium formate, pH 4.3.[1]
Mobile Phase B: Acetonitrile.[1]
Gradient Elution: A linear gradient is employed to separate the polar oligosaccharides. A typical gradient starts with a high percentage of acetonitrile, which is gradually decreased to elute the analytes.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 20 | 80 |
| 30.0 | 80 | 20 |
| 31.0 | 20 | 80 |
| 40.0 | 20 | 80 |
Flow Rate: 0.3 mL/min
Column Temperature: 40°C
Injection Volume: 5 µL
Mass Spectrometry
System: Q Exactive Plus hybrid FT mass spectrometer or equivalent.[1]
Ionization Source: Heated Electrospray Ionization (HESI) in negative ion mode.[1]
Spray Voltage: 3.7 kV.[1]
Capillary Temperature: 250°C.[1]
Sheath Gas Rate: 40 (arbitrary units).[1]
Auxiliary Gas Rate: 10 (arbitrary units).[1]
Auxiliary Gas Temperature: 250°C.[1]
MS Scan Mode: Full scan and parallel reaction monitoring (PRM) for targeted MS/MS.[1]
MS Scan Range: m/z 200-1500.[1]
MS Resolution: 70,000 for full scan and 35,000 for PRM.[1]
Collision-Induced Dissociation (CID): Normalized collision energy of 20-30%.
Data Presentation
The quantitative performance of the LC-MS/MS method for LNT and LNnT is summarized in the tables below. These values are indicative and may vary depending on the specific instrumentation and matrix.
Table 1: Chromatographic and Mass Spectrometric Parameters for LNT Isomers
| Analyte | Retention Time (min) | Precursor Ion (m/z) [M-H]⁻ | Key Fragment Ions (m/z) |
| This compound (LNT) | Varies | 707.24 | 545.19, 383.13, 221.08 |
| Lacto-N-neotetraose (LNnT) | Varies | 707.24 | 504.17, 365.11, 203.08 |
Table 2: Quantitative Performance Data for LNT and LNnT
| Analyte | Calibration Range (ng/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Spike Recovery (%) |
| This compound (LNT) | 12.5 - 5000[1] | 4.33 (in infant formula)[3] | 14.4 (in infant formula)[3] | 94 - 104[3] |
| Lacto-N-neotetraose (LNnT) | 12.5 - 5000[1] | 0.48 (in infant formula)[3] | 1.6 (in infant formula)[3] | 94 - 104[3] |
Experimental Workflow and Data Analysis
The overall workflow for the analysis of LNT isomers is depicted in the following diagram. Data analysis is typically performed using specialized software such as Xcalibur or TraceFinder.[1] Peak identification is based on retention time and accurate mass, while confirmation of isomeric structures relies on the comparison of MS/MS fragmentation patterns with reference spectra or diagnostic fragment ions.
Caption: Experimental workflow for LC-MS/MS profiling of LNT isomers.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the profiling of this compound and its isomers. The combination of HILIC for chromatographic separation and tandem mass spectrometry for detection allows for accurate identification and quantification, which is essential for advancing research in human nutrition and health. The provided protocols and data serve as a valuable resource for researchers, scientists, and drug development professionals working with these important bioactive compounds.
References
- 1. MASONACO - Human milk oligosaccharides [masonaco.org]
- 2. Label-Free Absolute Quantitation of Oligosaccharides Using Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of 2′-Fucosyllactose and Lacto-N-neotetraose in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
Application Note: Structural Elucidation of Lacto-N-tetraose using 1H and 13C NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lacto-N-tetraose (LNT) is a prominent neutral human milk oligosaccharide (HMO) that plays a crucial role in infant health by acting as a prebiotic to selectively promote the growth of beneficial gut bacteria, such as Bifidobacterium longum subspecies infantis.[1] It is a linear tetrasaccharide with the structure Gal(β1-3)GlcNAc(β1-3)Gal(β1-4)Glc.[1][2] The precise structural characterization of LNT is paramount for understanding its biological functions and for quality control in infant formula and other therapeutic applications.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed atomic-level information on the structure, conformation, and dynamics of oligosaccharides.[4] This application note provides a detailed protocol and analysis of the 1H and 13C NMR spectra for the structural elucidation of this compound.
Structural Representation of this compound
The structure of this compound consists of four monosaccharide units linked in a specific sequence. The systematic name for this compound is β-D-galactopyranosyl-(1→3)-N-acetyl-β-D-glucosaminyl-(1→3)-β-D-galactopyranosyl-(1→4)-D-glucose.[1]
Caption: Linear structure of this compound.
NMR Data Presentation
The complete assignment of the 1H and 13C NMR spectra of this compound is essential for its structural verification. The following tables summarize the chemical shift data obtained from one-dimensional and two-dimensional NMR experiments.
Table 1: 1H NMR Chemical Shifts (δ, ppm) for this compound in D2O
| Proton | Gal(β1-3) | GlcNAc(β1-3) | Gal(β1-4) | Glc (α-anomer) | Glc (β-anomer) |
| H-1 | 4.48 | 4.72 | 4.45 | 5.22 | 4.67 |
| H-2 | 3.54 | 3.81 | 3.52 | 3.58 | 3.32 |
| H-3 | 3.69 | 3.73 | 3.92 | 3.74 | 3.51 |
| H-4 | 3.91 | 3.59 | 3.92 | 3.48 | 3.51 |
| H-5 | 3.68 | 3.50 | 3.67 | 3.82 | 3.50 |
| H-6a | 3.78 | 3.91 | 3.78 | 3.88 | 3.92 |
| H-6b | 3.78 | 3.77 | 3.78 | 3.80 | 3.78 |
| NAc | - | 2.05 | - | - | - |
Data adapted from Strecker et al., Glycoconjugate Journal, 1989.[5][6]
Table 2: 13C NMR Chemical Shifts (δ, ppm) for this compound in D2O
| Carbon | Gal(β1-3) | GlcNAc(β1-3) | Gal(β1-4) | Glc (α-anomer) | Glc (β-anomer) |
| C-1 | 103.9 | 101.9 | 103.6 | 92.6 | 96.5 |
| C-2 | 72.0 | 56.5 | 72.0 | 72.3 | 75.0 |
| C-3 | 82.3 | 74.9 | 82.3 | 73.6 | 76.6 |
| C-4 | 69.5 | 71.0 | 78.9 | 70.3 | 70.3 |
| C-5 | 76.1 | 76.9 | 75.9 | 72.3 | 76.6 |
| C-6 | 61.9 | 61.5 | 61.9 | 61.4 | 61.4 |
| NAc (C=O) | - | 175.0 | - | - | - |
| NAc (CH3) | - | 23.2 | - | - | - |
Data adapted from Strecker et al., Glycoconjugate Journal, 1989.[5][6]
Experimental Protocols
A detailed and systematic approach is required for the successful NMR analysis of this compound.
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of this compound in 0.5 mL of deuterium oxide (D2O, 99.96%).
-
Lyophilization: Freeze the sample and lyophilize to dryness to exchange all labile protons with deuterium.
-
Re-dissolution: Re-dissolve the lyophilized sample in 0.5 mL of fresh D2O.
-
Internal Standard: Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) for 1H and 13C chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Transfer the final solution to a 5 mm NMR tube.
NMR Data Acquisition
NMR experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[7]
a. 1D 1H NMR:
-
Pulse Program: A standard single-pulse experiment with water suppression (e.g., presaturation or WATERGATE).
-
Temperature: 298 K.
-
Spectral Width: 10-12 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 2-5 seconds.
b. 1D 13C NMR:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).
-
Temperature: 298 K.
-
Spectral Width: 150-200 ppm.
-
Number of Scans: 1024-4096, due to the low natural abundance and sensitivity of 13C.
-
Relaxation Delay: 2-5 seconds.
c. 2D Homonuclear Correlation Spectroscopy (COSY):
-
Purpose: To identify scalar-coupled protons within each monosaccharide residue.
-
Pulse Program: Standard COSY experiment (e.g., cosygpqf).
-
Data Points: 2048 in the direct dimension (F2) and 256-512 in the indirect dimension (F1).
-
Number of Scans: 8-16 per increment.
d. 2D Heteronuclear Single Quantum Coherence (HSQC):
-
Purpose: To correlate each proton with its directly attached carbon atom.
-
Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., hsqcedetgpsisp2.3).
-
Data Points: 1024 in F2 and 256 in F1.
-
Number of Scans: 4-8 per increment.
e. 2D Heteronuclear Multiple Bond Correlation (HMBC):
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for determining the glycosidic linkages between monosaccharide units.
-
Pulse Program: Standard HMBC experiment (e.g., hmbcgplpndqf).
-
Data Points: 2048 in F2 and 256-512 in F1.
-
Number of Scans: 16-32 per increment.
Data Processing and Analysis
-
Fourier Transform: Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the NMR spectra.
-
Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction algorithm.
-
Referencing: Reference the spectra to the internal standard (TSP).
-
Spectral Assignment:
-
Identify the anomeric proton signals in the 1D 1H spectrum, which typically resonate in the downfield region (4.4-5.3 ppm).
-
Use the COSY spectrum to trace the spin systems of each monosaccharide residue, starting from the anomeric protons.
-
Assign the corresponding carbon signals using the HSQC spectrum.
-
Confirm the glycosidic linkages by identifying cross-peaks between the anomeric proton of one residue and the carbon at the linkage position of the adjacent residue in the HMBC spectrum. For example, a cross-peak between H-1 of Gal(β1-3) and C-3 of GlcNAc confirms the β1-3 linkage.
-
Workflow for NMR Analysis of this compound
The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.
Caption: Workflow for NMR-based structural analysis.
Conclusion
1H and 13C NMR spectroscopy, through a combination of one- and two-dimensional experiments, provides an unambiguous and comprehensive method for the structural elucidation of this compound. The detailed protocols and tabulated data presented in this application note serve as a valuable resource for researchers in glycobiology, nutrition, and drug development for the routine analysis and quality control of this important human milk oligosaccharide. The ability to confirm the specific monosaccharide composition, sequence, and glycosidic linkages is critical for advancing our understanding of the structure-function relationships of HMOs.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (LNT) (>95% HPLC) [elicityl-oligotech.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structural Analysis of Oligosaccharides and Glycoconjugates Using NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assignment of the 1H- and 13C-NMR spectra of eight oligosaccharides of the this compound and neotetraose series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assignment of the 1H- and 13C-NMR spectra of eight oligosaccharides of the this compound and neotetraose series. | Semantic Scholar [semanticscholar.org]
- 7. globalsciencebooks.info [globalsciencebooks.info]
Application Notes and Protocols for In Vitro Fermentation Models to Study Lacto-N-tetraose Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacto-N-tetraose (LNT) is a prominent neutral human milk oligosaccharide (HMO) that plays a crucial role in the development of the infant gut microbiome.[1][2][3] Unlike most carbohydrates, LNT is not digested by human enzymes and reaches the colon intact, where it acts as a selective prebiotic.[1] In vitro fermentation models are invaluable tools for elucidating the specific effects of LNT on the gut microbiota and its metabolic output, providing a controlled environment to study microbe-substrate interactions without the complexities of host factors.[4][5] These models are essential for screening the bioactivity of prebiotics, understanding their mechanisms of action, and developing novel therapeutics targeting the gut microbiome.[6][7][8]
LNT has been shown to specifically promote the growth of beneficial bacteria, particularly Bifidobacterium species such as Bifidobacterium longum subsp. infantis and Bifidobacterium breve.[1][9][10] The fermentation of LNT by these bacteria leads to the production of short-chain fatty acids (SCFAs), primarily acetate and lactate, which contribute to a lower colonic pH and have various physiological benefits.[11][12][13] Furthermore, LNT and its fermentation products may exert immunomodulatory effects and protect against pathogens.[14][15][16]
These application notes provide detailed protocols for utilizing in vitro batch fermentation models to investigate the effects of LNT on the gut microbiota, along with methods for data analysis and visualization of key pathways.
Applications
-
Prebiotic Efficacy Screening: Assessing the ability of LNT to selectively promote the growth of beneficial gut bacteria.
-
Metabolite Profiling: Quantifying the production of SCFAs and other metabolites resulting from LNT fermentation.
-
Microbiota Composition Analysis: Characterizing the changes in the gut microbial community structure in response to LNT supplementation.
-
Mechanism of Action Studies: Investigating the specific metabolic pathways involved in LNT utilization by gut microbes.
-
Drug Development and Functional Food Formulation: Providing data to support the inclusion of LNT in infant formulas, synbiotics, and therapeutic products aimed at modulating the gut microbiome.[2][17]
Experimental Protocols
Protocol 1: In Vitro Batch Fermentation of this compound with Human Fecal Microbiota
This protocol describes a standardized method for evaluating the fermentability of LNT and its impact on the composition and metabolic activity of the human gut microbiota in a controlled anaerobic environment.[6]
Materials:
-
This compound (LNT): High purity (>95%)
-
Fecal Samples: Freshly collected from healthy human donors who have not taken antibiotics for at least 3 months.
-
Basal Medium: A nutrient-rich, anaerobic medium simulating the colonic environment. A common formulation includes peptone water, yeast extract, bile salts, salts (NaCl, KCl, KH2PO4, K2HPO4, MgSO4·7H2O, CaCl2·6H2O, NaHCO3), hemin solution, vitamin K1, and a reducing agent like L-cysteine HCl.
-
Anaerobic Gas Mixture: 85% N2, 10% H2, 5% CO2
-
Anaerobic Chamber or Jars: To maintain strict anaerobic conditions.
-
Sterile, Anaerobic Vials or Tubes: For conducting the fermentation.
-
pH Meter and Spectrophotometer
-
Gas Chromatography (GC) system: For SCFA analysis.
-
DNA Extraction Kit and Sequencing Platform (e.g., 16S rRNA gene sequencing): For microbiota analysis.
-
Quantitative PCR (qPCR) system: For targeted microbial quantification.
Methodology:
-
Fecal Inoculum Preparation:
-
Within 2 hours of collection, homogenize the fecal sample (1:10 w/v) in anaerobic phosphate-buffered saline (PBS) inside an anaerobic chamber. .
-
Filter the slurry through several layers of sterile cheesecloth to remove large particulate matter.
-
This fecal slurry serves as the inoculum.
-
-
Fermentation Setup:
-
Prepare the basal medium and dispense it into anaerobic vials.
-
Add LNT to the experimental vials at a final concentration typically ranging from 5 to 15 mg/mL. A control group without any added carbohydrate and a positive control group with a known prebiotic like Fructooligosaccharides (FOS) or Galactooligosaccharides (GOS) should be included.[12][18]
-
Inoculate the vials with the fecal slurry (typically 1-10% v/v) under anaerobic conditions.
-
Seal the vials and incubate at 37°C for 24-48 hours. Agitation is recommended for thorough mixing.[6]
-
-
Sampling and Analysis:
-
At designated time points (e.g., 0, 12, 24, 48 hours), collect samples from the fermentation vials for analysis.
-
pH Measurement: Measure the pH of the fermentation broth.
-
SCFA Analysis:
-
Centrifuge a sample to pellet the bacteria.
-
Filter the supernatant and analyze for SCFAs (acetate, propionate, butyrate, lactate) using Gas Chromatography (GC).
-
-
Microbiota Analysis:
-
Data Presentation
Table 1: Effect of this compound on the Relative Abundance of Key Bacterial Genera in an In Vitro Fermentation Model
| Treatment | Bifidobacterium (%) | Lactobacillus (%) | Bacteroides (%) | Clostridium (%) |
| Control (0h) | 10.2 ± 1.5 | 1.8 ± 0.4 | 25.6 ± 3.1 | 8.9 ± 1.2 |
| Control (24h) | 9.8 ± 1.3 | 1.5 ± 0.3 | 26.1 ± 2.8 | 9.2 ± 1.5 |
| LNT (24h) | 25.7 ± 2.9 | 3.5 ± 0.6 | 20.3 ± 2.5 | 7.1 ± 1.0 |
| FOS (24h) | 22.1 ± 2.5 | 2.9 ± 0.5 | 21.8 ± 2.6 | 7.8 ± 1.1 |
Data are presented as mean ± standard deviation and are hypothetical, based on trends reported in the literature.
Table 2: Short-Chain Fatty Acid Production after 24 hours of In Vitro Fermentation with this compound
| Treatment | Acetate (mM) | Propionate (mM) | Butyrate (mM) | Lactate (mM) | Total SCFA (mM) |
| Control | 15.3 ± 2.1 | 8.2 ± 1.1 | 6.5 ± 0.9 | 2.1 ± 0.4 | 32.1 ± 4.5 |
| LNT | 98.5 ± 10.2 | 10.1 ± 1.5 | 7.8 ± 1.2 | 15.4 ± 2.3 | 131.8 ± 15.2 |
| FOS | 85.6 ± 9.8 | 12.5 ± 1.8 | 9.2 ± 1.4 | 10.8 ± 1.9 | 118.1 ± 14.9 |
Data are presented as mean ± standard deviation and are based on values reported in studies such as those by Yu et al. (2022) and He et al. (2024).[12][20] Acetate is the primary metabolite from LNT fermentation.[12]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for in vitro batch fermentation of LNT.
LNT Metabolic Pathway in Bifidobacterium
Caption: LNT metabolism by Bifidobacterium species.[11]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Physiological effects, biosynthesis, and derivatization of key human milk tetrasaccharides, lacto- N-tetraose, and lacto- N-neotetraose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro human gut microbiota fermentation models: opportunities, challenges, and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. dwscientific.com [dwscientific.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Bifidobacterium breve UCC2003 metabolises the human milk oligosaccharides this compound and lacto-N-neo-tetraose through overlapping, yet distinct pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prebiotic effect of lacto-N-biose I on bifidobacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inefficient Metabolism of the Human Milk Oligosaccharides this compound and Lacto-N-neotetraose Shifts Bifidobacterium longum subsp. infantis Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro fermentation of human milk oligosaccharides by individual Bifidobacterium longum-dominant infant fecal inocula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An in vitro analysis of how lactose modifies the gut microbiota structure and function of adults in a donor-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 14. layerorigin.com [layerorigin.com]
- 15. mdpi.com [mdpi.com]
- 16. Recent progress in fucosylated derivatives of lacto- N-tetraose and lacto- N-neotetraose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. taylorfrancis.com [taylorfrancis.com]
- 18. An In Vitro Colonic Fermentation Study of the Effects of Human Milk Oligosaccharides on Gut Microbiota and Short-Chain Fatty Acid Production in Infants Aged 0–6 Months - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. An In Vitro Colonic Fermentation Study of the Effects of Human Milk Oligosaccharides on Gut Microbiota and Short-Chain Fatty Acid Production in Infants Aged 0-6 Months - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anaerobic Culturing of Gut Bacteria with Lacto-N-tetraose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the anaerobic cultivation of key gut bacterial species, Bifidobacterium and Bacteroides, using Lacto-N-tetraose (LNT) as a primary carbon source. LNT, a prominent human milk oligosaccharide (HMO), is a key prebiotic that selectively promotes the growth of beneficial gut microbes, making it a significant area of research for infant nutrition, microbiome modulation, and therapeutic development.
Introduction
Human milk oligosaccharides (HMOs) are a diverse group of complex sugars that are the third most abundant solid component of human milk, after lactose and lipids.[1] Undigested by the infant, HMOs reach the colon intact where they serve as a selective substrate for specific gut bacteria, thereby shaping the infant gut microbiome. This compound (LNT), a type I HMO, has been shown to be particularly effective at promoting the growth of Bifidobacterium species, especially Bifidobacterium longum subsp. infantis.[2] This selective fermentation leads to the production of short-chain fatty acids (SCFAs) and other metabolites that contribute to a healthy gut environment and play a role in immune development.[3] Understanding the mechanisms and protocols for culturing gut bacteria on LNT is crucial for developing novel prebiotics, probiotics, and synbiotics aimed at improving gut health.
Data Presentation: Growth and Metabolite Production
The following tables summarize quantitative data on the growth and metabolite production of representative gut bacteria when cultured with this compound.
Table 1: Growth of Bifidobacterium Strains on this compound
| Bacterial Strain | Carbon Source (2% w/v) | Maximum Optical Density (OD600) | Specific Growth Rate (k, h⁻¹) | Reference |
| B. longum subsp. infantis ATCC 15697 | This compound (LNT) | ~1.1 | ~0.45 | [4] |
| B. longum subsp. infantis ATCC 15697 | Lactose | 1.27 ± 0.12 | 0.56 ± 0.03 | [4] |
| B. longum subsp. infantis ATCC 15697 | Galactose | 1.20 ± 0.13 | 0.61 ± 0.02 | [4] |
| B. breve UCC2003 | This compound (LNT) | > 0.8 | Not specified | [5] |
| B. bifidum JCM1254 | HMOs (containing LNT) | ~1.5 | Not specified | [6] |
Table 2: Metabolite Production by Bifidobacterium longum subsp. infantis ATCC 15697 on Different Carbon Sources
| Carbon Source | Acetate:Lactate Ratio | Formic Acid Production | Reference |
| This compound (LNT) | 1.84 ± 0.01 | Shift towards formic acid and ethanol | [4][7] |
| Lacto-N-neotetraose (LNnT) | 2.08 ± 0.14 | Shift towards formic acid and ethanol | [4][7] |
| Lactose | 1.58 ± 0.01 | Not significant | [4][7] |
| Galactose | 1.56 ± 0.01 | Not significant | [4][7] |
Experimental Protocols
Protocol 1: Anaerobic Culturing of Bifidobacterium longum subsp. infantis on this compound
This protocol is adapted from studies investigating the growth of B. longum subsp. infantis on HMOs.[1][6]
Materials:
-
Bifidobacterium longum subsp. infantis (e.g., ATCC 15697)
-
Modified de Man, Rogosa, and Sharpe (mMRS) medium:
-
Casein peptone: 10 g/L
-
Meat extract: 10 g/L
-
Yeast extract: 5 g/L
-
Dipotassium phosphate: 2 g/L
-
Sodium acetate: 5 g/L
-
Ammonium citrate: 2 g/L
-
Magnesium sulfate heptahydrate: 0.2 g/L
-
Manganese sulfate tetrahydrate: 0.05 g/L
-
L-cysteine hydrochloride: 0.5 g/L
-
Adjust pH to 6.5
-
-
This compound (LNT) solution (sterile filtered)
-
Anaerobic chamber or jars with gas generating sachets (e.g., AnaeroGen™)
-
Spectrophotometer
Procedure:
-
Media Preparation: Prepare mMRS medium and autoclave. Allow to cool to room temperature.
-
Pre-culture: In an anaerobic chamber, inoculate a single colony of B. longum subsp. infantis into 5 mL of mMRS supplemented with 2% (w/v) lactose. Incubate at 37°C for 18-24 hours.
-
Experimental Culture: a. Prepare mMRS medium without any added carbohydrate. b. In the anaerobic chamber, add sterile LNT solution to the basal mMRS medium to a final concentration of 2% (w/v). c. Inoculate the LNT-supplemented mMRS with 1% (v/v) of the pre-culture. d. Distribute the inoculated medium into a 96-well microplate or culture tubes.
-
Incubation and Growth Monitoring: a. Incubate the cultures at 37°C under anaerobic conditions. b. Monitor bacterial growth by measuring the optical density at 600 nm (OD600) at regular intervals (e.g., every 2 hours for 48 hours) using a microplate reader housed within the anaerobic chamber or by removing tubes at specific time points.
-
Metabolite Analysis (Optional): a. At desired time points, collect culture supernatants by centrifugation (10,000 x g for 10 minutes). b. Analyze the supernatant for short-chain fatty acids (acetate, lactate, formate, etc.) using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Protocol 2: Anaerobic Culturing of Bacteroides thetaiotaomicron on this compound
This protocol is based on general methods for culturing Bacteroides species.[2][3]
Materials:
-
Bacteroides thetaiotaomicron (e.g., ATCC 29148)
-
Basal Medium:
-
Tryptone: 5 g/L
-
Yeast extract: 2.5 g/L
-
Dipotassium phosphate: 2 g/L
-
Sodium chloride: 5 g/L
-
L-cysteine hydrochloride: 0.5 g/L
-
Hemin solution (5 mg/mL): 1 mL/L
-
Vitamin K1 solution (1 mg/mL): 1 mL/L
-
Resazurin (0.1% w/v): 1 mL/L
-
Adjust pH to 7.2
-
-
This compound (LNT) solution (sterile filtered)
-
Anaerobic chamber with a gas mixture of 5% H₂, 10% CO₂, and 85% N₂.
-
Spectrophotometer
Procedure:
-
Media Preparation: Prepare the basal medium and autoclave. The medium should be pre-reduced by placing it in the anaerobic chamber for at least 24 hours before use. The resazurin indicator should be colorless.
-
Pre-culture: In the anaerobic chamber, inoculate a single colony of B. thetaiotaomicron into 5 mL of basal medium supplemented with 0.5% (w/v) glucose. Incubate at 37°C for 18-24 hours.
-
Experimental Culture: a. To the pre-reduced basal medium, add sterile LNT solution to a final concentration of 1-2% (w/v). b. Inoculate the LNT-supplemented medium with 1% (v/v) of the pre-culture.
-
Incubation and Growth Monitoring: a. Incubate the cultures at 37°C in the anaerobic chamber. b. Monitor growth by measuring the OD600 at regular intervals.
-
Metabolite Analysis (Optional): a. Collect culture supernatants by centrifugation. b. Analyze for SCFA production (acetate, propionate, succinate, etc.) by HPLC or GC.
Visualization of Metabolic Pathways
The following diagrams illustrate the key steps in the metabolism of this compound by Bifidobacterium and Bacteroides.
Caption: LNT Metabolism in Bifidobacterium.
Caption: LNT Metabolism in Bacteroides.
References
- 1. Microencapsulated Bifidobacterium longum subsp. infantis ATCC 15697 Favorably Modulates Gut Microbiota and Reduces Circulating Endotoxins in F344 Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Laboratory Maintenance and Cultivation of Bacteroides Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diversification of a Fucosyllactose Transporter within the Genus Bifidobacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Milk glycan metabolism by intestinal bifidobacteria: insights from comparative genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Characterization of the Lipoprotein N-acyltransferase in Bacteroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bifidobacterium longum subsp. infantis ATCC 15697 α-Fucosidases Are Active on Fucosylated Human Milk Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing the Anti-inflammatory Effects of Lacto-N-tetraose in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacto-N-tetraose (LNT), a prominent neutral human milk oligosaccharide (HMO), has garnered significant interest for its potential health benefits, including its role as a prebiotic and its immunomodulatory functions.[1][2] Emerging evidence suggests that LNT possesses anti-inflammatory properties, making it a compelling candidate for further investigation in the context of inflammatory diseases. These application notes provide detailed protocols and data interpretation guidelines for assessing the anti-inflammatory effects of LNT in relevant cell culture models. The methodologies outlined are designed to be reproducible and adaptable for screening and mechanistic studies in drug development and nutritional science.
Key Anti-inflammatory Mechanisms
This compound and its structural isomer Lacto-N-neotetraose (LNnT) have been shown to exert their anti-inflammatory effects through several mechanisms. In intestinal epithelial cells, a key proposed mechanism involves the modulation of the tumor necrosis factor receptor 1 (TNFR1). Specifically, certain HMOs, including LNnT, can interact with TNFR1 and promote the shedding of its ectodomain.[3] This shedding prevents the binding of the pro-inflammatory cytokine TNF-α to its receptor, thereby inhibiting downstream inflammatory signaling cascades.[3]
Furthermore, in immune cells such as macrophages, the anti-inflammatory activity is often associated with the downregulation of key signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4] These pathways are central to the expression of numerous pro-inflammatory mediators, including cytokines and enzymes like cyclooxygenase-2 (COX-2).[4][5][6]
Data Summary: Quantitative Effects of this compound and Related HMOs on Inflammatory Markers
The following table summarizes the quantitative data from various in vitro studies investigating the anti-inflammatory effects of LNT and LNnT. This allows for a comparative analysis of their efficacy in different cell models and inflammatory contexts.
| Cell Line | Inflammatory Stimulus | HMO Tested | Concentration | Measured Marker | % Inhibition / Fold Change | Reference |
| Fetal Intestinal Epithelial Cells (FHs 74 Int) | TNF-α (10 ng/mL) | LNnT | 5 mg/mL | IL-8 Secretion | Significant reduction (restored to ~108% of control from TNF-α induced levels) | [3] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Probiotic Isolates (as a model for immunomodulation) | N/A | TNF-α, IL-1β, IL-6 | Significant reduction | [4] |
| HT-29 Cells | Lipopolysaccharide (LPS) | Probiotic Strains (demonstrating anti-inflammatory potential) | 1 x 10⁹ cfu/mL | IL-8, TNF-α, IL-12p35 | Significant downregulation (e.g., IL-8 reduced to ~0.01 fold of LPS control) | [7] |
Experimental Protocols
Protocol 1: Assessment of Anti-inflammatory Effects in Intestinal Epithelial Cells
This protocol is designed to evaluate the ability of LNT to mitigate TNF-α-induced inflammation in human intestinal epithelial cell lines such as FHs 74 Int or Caco-2.
Materials:
-
Human intestinal epithelial cell line (e.g., FHs 74 Int, Caco-2)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS, 1% penicillin-streptomycin)
-
This compound (LNT)
-
Recombinant human TNF-α
-
Phosphate-buffered saline (PBS)
-
ELISA kit for human IL-8
-
RIPA lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
Antibodies for Western blot (e.g., anti-TNFR1, anti-NF-κB p65)
Procedure:
-
Cell Seeding: Seed intestinal epithelial cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere and grow for 48 hours.
-
LNT Pre-treatment: Prepare stock solutions of LNT in sterile cell culture medium. Pre-treat the cells with various concentrations of LNT (e.g., 1, 5, 10 mg/mL) for 24 hours. Include a vehicle control (medium only).
-
Inflammatory Challenge: After the pre-treatment period, add TNF-α to the wells to a final concentration of 10 ng/mL to induce inflammation. Maintain the LNT concentrations.
-
Incubation: Incubate the plates for an additional 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Collect the cell culture supernatants and store them at -80°C for cytokine analysis.
-
Cytokine Quantification (ELISA): Measure the concentration of IL-8 in the collected supernatants using a commercial ELISA kit according to the manufacturer's instructions.[8]
-
Cell Lysis and Protein Extraction (for Western Blot): Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease inhibitors.[3] Determine the protein concentration of the lysates.
-
Western Blot Analysis: Analyze the expression and phosphorylation of key signaling proteins such as TNFR1 and NF-κB p65 by Western blotting to investigate the underlying mechanism.
Protocol 2: Evaluation of Anti-inflammatory Activity in Macrophages
This protocol outlines a method to assess the anti-inflammatory effects of LNT on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
This compound (LNT)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
ELISA kits for murine TNF-α, IL-6, and IL-1β
-
Griess Reagent for nitric oxide measurement
-
Reagents for RT-qPCR (RNA extraction kit, cDNA synthesis kit, primers for inflammatory genes)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
LNT Treatment: Treat the cells with different concentrations of LNT (e.g., 1, 5, 10 mg/mL) for 1 hour.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Nitric Oxide Measurement: Collect a portion of the supernatant to measure nitric oxide (NO) production using the Griess reagent.
-
Cytokine Analysis (ELISA): Use the remaining supernatant to quantify the levels of TNF-α, IL-6, and IL-1β using specific ELISA kits.[9]
-
RNA Extraction and RT-qPCR: Lyse the cells and extract total RNA. Perform reverse transcription followed by quantitative PCR to analyze the gene expression of pro-inflammatory markers like Tnf, Il6, Il1b, and Nos2.
Visualizations: Signaling Pathways and Experimental Workflow
Caption: Proposed signaling pathway for LNT's anti-inflammatory effects.
Caption: General experimental workflow for cell culture assays.
References
- 1. Recent progress in health effects and biosynthesis of lacto- N-tetraose, the most dominant core structure of human milk oligosaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human milk oligosaccharide this compound: Physiological functions and synthesis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Human Milk Oligosaccharides 3‐FL, Lacto‐N‐Neotetraose, and LDFT Attenuate Tumor Necrosis Factor‐α Induced Inflammation in Fetal Intestinal Epithelial Cells In Vitro through Shedding or Interacting with Tumor Necrosis Factor Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation, characterization and anti-inflammatory mechanism of probiotics in lipopolysaccharide-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Immunomodulatory activity of two potential probiotic strains in LPS-stimulated HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin [mdpi.com]
Application Notes and Protocols for Investigating Lacto-N-tetraose Bioactivity in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lacto-N-tetraose (LNT) is a prominent neutral human milk oligosaccharide (HMO) that plays a significant role in infant health and development. As a prebiotic, it selectively promotes the growth of beneficial gut bacteria, modulates the immune system, and may enhance cognitive function.[1][2][3] Animal models are indispensable tools for elucidating the mechanisms underlying these bioactive properties and for preclinical evaluation of LNT as a potential therapeutic or nutritional supplement. This document provides detailed application notes and protocols for investigating the bioactivity of LNT in various animal models, focusing on its effects on gut health, immune modulation, and cognitive function.
Animal Models
The selection of an appropriate animal model is critical for studying the bioactivity of LNT. The most commonly used models include mice, rats, and piglets, each offering unique advantages.
-
Mice: Mouse models are widely used due to their genetic tractability, relatively low cost, and well-characterized immune system. They are particularly suitable for studying the effects of LNT on the gut microbiota and immune system, especially in models of intestinal inflammation or antibiotic-induced dysbiosis.[4][5]
-
Rats: Rats are often used in toxicological and safety studies.[6] Their larger size compared to mice facilitates surgical procedures and collection of larger biological samples. Rat models have been employed to assess the systemic absorption and metabolism of LNT.
-
Piglets: The gastrointestinal physiology, immunology, and brain development of piglets closely resemble those of human infants, making them an excellent translational model for studying the effects of LNT on gut health, immune maturation, and cognitive development.[7][8][9]
Bioactivity Investigation: Gut Health and Microbiota Modulation
LNT is known to act as a prebiotic, selectively fueling the growth of beneficial gut bacteria, particularly Bifidobacterium species.[1] Animal models provide a controlled environment to study these effects.
Experimental Model: Antibiotic-Induced Dysbiosis in Mice
This model is designed to investigate the restorative effects of LNT on a depleted and imbalanced gut microbiota.
Protocol:
-
Animal Housing and Acclimatization: House C57BL/6 mice (6-8 weeks old) in a specific-pathogen-free (SPF) facility for at least one week prior to the experiment. Provide ad libitum access to a standard chow diet and water.
-
Induction of Dysbiosis: Administer a cocktail of broad-spectrum antibiotics (e.g., ampicillin 1 g/L, neomycin 1 g/L, metronidazole 1 g/L, and vancomycin 0.5 g/L) in the drinking water for 7-10 days.[10]
-
LNT Administration:
-
Preparation: Dissolve this compound (purity >95%) in sterile phosphate-buffered saline (PBS) or sterile water to the desired concentration. A common vehicle for oral gavage is 0.5% methyl cellulose.[11]
-
Dosage: Administer LNT daily via oral gavage at a dosage range of 10-100 mg/kg body weight. The control group should receive the vehicle only.
-
Duration: Continue LNT administration for 14-21 days.
-
-
Sample Collection:
-
Collect fecal samples at baseline, after antibiotic treatment, and at the end of the LNT intervention period for microbiota analysis.
-
At the end of the study, euthanize the mice and collect cecal contents for short-chain fatty acid (SCFA) analysis and intestinal tissue for histological and gene expression analysis.
-
-
Analysis:
-
Microbiota Composition: Analyze fecal and cecal samples using 16S rRNA gene sequencing to determine changes in bacterial diversity and the relative abundance of specific taxa.
-
SCFA Analysis: Quantify major SCFAs (acetate, propionate, and butyrate) in cecal contents using gas chromatography-mass spectrometry (GC-MS).
-
Intestinal Integrity: Assess intestinal barrier function through histological analysis of intestinal tissue (e.g., villus height, crypt depth) and expression of tight junction proteins (e.g., occludin, claudin-1).
-
Quantitative Data Summary: Gut Microbiota Modulation
| Animal Model | LNT Dosage | Duration | Key Findings in Gut Microbiota | Reference |
| Mice (Antibiotic-induced dysbiosis) | Not specified | Not specified | Increased abundance of Bifidobacterium and Lactobacillus. | [12] |
| Human Infants | N/A (observational) | 3 months | Positive correlation between LNT + LNnT intake and the abundance of Bacteroides. | [13] |
| Mice | Not specified | Not specified | Increased abundance of Bifidobacterium and Akkermansia. | [14] |
Bioactivity Investigation: Immune Modulation
LNT can directly and indirectly modulate the host immune system, primarily through its interaction with the gut-associated lymphoid tissue (GALT) and its influence on the gut microbiota.
Experimental Model: Lipopolysaccharide (LPS)-Induced Inflammation in Mice
This model is used to assess the anti-inflammatory properties of LNT.
Protocol:
-
Animal Housing and Acclimatization: As described in section 2.1.
-
LNT Pre-treatment: Administer LNT (10-100 mg/kg body weight) or vehicle daily via oral gavage for 14 days.
-
Induction of Inflammation: On day 15, inject mice intraperitoneally with LPS (1-5 mg/kg body weight).
-
Sample Collection:
-
Collect blood samples 2-6 hours after LPS injection for cytokine analysis.
-
Euthanize mice and collect spleen and mesenteric lymph nodes for immune cell profiling.
-
Collect intestinal tissue to assess local inflammation.
-
-
Analysis:
-
Cytokine Profile: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in the serum using ELISA or multiplex assays.
-
Immune Cell Populations: Analyze the populations of T cells (CD4+, CD8+), B cells, and regulatory T cells (Tregs) in the spleen and mesenteric lymph nodes by flow cytometry.
-
Intestinal Inflammation: Assess inflammatory markers in the intestinal tissue through histology and gene expression analysis of inflammatory cytokines.
-
Quantitative Data Summary: Cytokine Modulation
| Model | Treatment | Cytokine Measured | Effect | Reference |
| Fetal Intestinal Epithelial Cells (in vitro) | LNnT + TNF-α | IL-8 | Reduced secretion by 38% | [15] |
| Rat ARDS Model | Dexamethasone | TNF-α, IL-6 | Significantly decreased | [16] |
| Rat ARDS Model | Dexamethasone | IL-10 | Significantly increased | [16] |
| T2DM Patients (PBMCs) | PHA stimulation | IFN-γ, IL-10 | Lower levels in T2DM group | [17] |
Signaling Pathway: LNT and TNF-α Signaling
LNT and its isomer, lacto-N-neotetraose (LNnT), have been shown to attenuate TNF-α-induced inflammation in fetal intestinal epithelial cells, potentially by interacting with the TNF receptor 1 (TNFR1).[15][18] This interaction may lead to the shedding of the TNFR1 ectodomain, thereby reducing the cell's responsiveness to TNF-α.
Caption: LNT's potential modulation of the TNF-α signaling pathway.
Bioactivity Investigation: Cognitive Function
Emerging evidence suggests that HMOs, including LNT, can influence cognitive development. Piglet models are particularly valuable for these studies due to the similarities in brain development with humans.
Experimental Model: Spatial Learning and Memory in Piglets (T-Maze and Holeboard Tasks)
These tasks assess spatial learning, working memory, and reference memory.
Protocol:
-
Animal Rearing: Artificially rear piglets from postnatal day 2 on a milk replacer formula.
-
LNT Supplementation:
-
Preparation: Supplement the milk replacer with LNT at a concentration of 1-5 g/L. The control group receives a milk replacer with an equivalent amount of lactose.
-
Duration: Provide the supplemented formula throughout the pre-weaning period (e.g., up to 5 weeks of age).
-
-
Cognitive Testing (starting at ~3 weeks of age):
-
T-Maze Task:
-
Apparatus: A T-shaped maze with a start arm and two choice arms. The dimensions should be appropriate for piglets (e.g., arm length ~91cm, arm width ~30cm).[9]
-
Habituation: Allow piglets to explore the maze with both arms baited with a reward (e.g., milk replacer).
-
Training: Bait one arm consistently. Record the latency to choose an arm, the number of correct choices, and the time to reach the reward over multiple trials.[7][13]
-
-
Holeboard Task:
-
Apparatus: An open field arena with 16 equally spaced holes, some of which can be baited with a food reward.
-
Procedure: Bait a specific pattern of holes. Allow the piglet to explore the arena and find the rewards.
-
Data Collection: Record the number of visits to baited holes (reference memory), the number of revisits to already emptied holes (working memory), and the latency to find all rewards.[2][19][20][21]
-
-
-
Analysis:
-
Compare the performance metrics (e.g., learning rate, memory scores) between the LNT-supplemented and control groups.
-
At the end of the study, brain tissue can be collected to analyze gene expression related to synaptic plasticity and neurodevelopment.
-
Experimental Workflow: Cognitive Assessment in Piglets
Caption: Workflow for assessing the impact of LNT on piglet cognition.
Conclusion
The animal models and protocols described in these application notes provide a robust framework for investigating the diverse bioactivities of this compound. By carefully selecting the appropriate model and experimental design, researchers can gain valuable insights into the mechanisms by which LNT influences gut health, immune function, and cognitive development. The provided quantitative data summaries and visualizations offer a starting point for experimental design and data interpretation in this exciting field of research.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. urncst.com [urncst.com]
- 5. unifal-mg.edu.br [unifal-mg.edu.br]
- 6. Preclinical safety evaluation of the human-identical milk oligosaccharide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. conductscience.com [conductscience.com]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. researchgate.net [researchgate.net]
- 11. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Spatial T-maze identifies cognitive deficits in piglets 1 month after hypoxia-ischemia in a model of hippocampal pyramidal neuron loss and interneuron attrition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of lactulose intervention on gut microbiota and short chain fatty acid composition of C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Human Milk Oligosaccharides 3‐FL, Lacto‐N‐Neotetraose, and LDFT Attenuate Tumor Necrosis Factor‐α Induced Inflammation in Fetal Intestinal Epithelial Cells In Vitro through Shedding or Interacting with Tumor Necrosis Factor Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Changes in TNF-α, IL-6, IL-10 and VEGF in rats with ARDS and the effects of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: Labeling Lacto-N-tetraose for Tracking Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacto-N-tetraose (LNT), a prominent neutral human milk oligosaccharide (HMO), plays a crucial role in infant nutrition and gut health.[1][2] Its biological functions, including serving as a prebiotic for beneficial gut bacteria like Bifidobacterium longum subspecies infantis and modulating the immune system, make it a significant target for research and therapeutic development.[1][3][4][5][6] To elucidate its mechanisms of action, biodistribution, and cellular interactions, effective methods for labeling and tracking LNT are essential.
These application notes provide detailed protocols for the fluorescent, biotin, and radiolabeling of this compound. The described methods will enable researchers to generate high-quality labeled LNT for a variety of in vitro and in vivo tracking studies, contributing to a deeper understanding of its physiological significance.
Labeling Strategies for this compound
The choice of label for LNT depends on the specific research application. Fluorescent labels are ideal for microscopy and in vitro imaging, biotin labels are useful for affinity-based purification and detection, and radiolabels are suited for highly sensitive in vivo tracking and quantification.
Data Presentation: Comparison of Labeling Strategies
| Labeling Strategy | Label Type | Detection Method | Key Advantages | Key Disadvantages | Typical Applications |
| Fluorescent Labeling | Fluorescein, Rhodamine, Cyanine dyes | Fluorescence Microscopy, Flow Cytometry, Plate Readers | High sensitivity, multiplexing capability, real-time imaging | Photobleaching, potential for altered bioactivity | In vitro cell uptake studies, receptor binding assays, gut microbiota interaction analysis.[7] |
| Biotinylation | Biotin, Desthiobiotin | Streptavidin-based assays (ELISA, Western Blot) | High affinity and specificity, versatile detection methods | Indirect detection, potential for steric hindrance | Pull-down assays, affinity purification of LNT-binding proteins, surface plasmon resonance.[8] |
| Radiolabeling | tritium (³H), carbon-14 (¹⁴C) | Scintillation Counting, Autoradiography, PET/SPECT | Highest sensitivity, quantitative in vivo tracking | Safety precautions required, specialized equipment needed | Pharmacokinetic studies, biodistribution analysis, metabolic fate studies.[9][10] |
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound with NHS-Ester Dyes
This protocol describes the labeling of LNT with an amine-reactive fluorescent dye, such as a fluorescein NHS ester. This method targets the primary amine group of LNT or a functionalized LNT containing a primary amine linker.[8][11]
Materials:
-
This compound (with a primary amine linker)
-
Amine-reactive fluorescent dye (e.g., Fluorescein NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Preparation of LNT Solution: Dissolve this compound in the 0.1 M sodium bicarbonate buffer to a final concentration of 1-10 mg/mL.
-
Preparation of Dye Solution: Immediately before use, dissolve the NHS-ester fluorescent dye in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.[12][13]
-
Labeling Reaction:
-
Add the dissolved dye solution to the LNT solution. A typical molar ratio of dye to LNT is 5:1 to 10:1 to ensure efficient labeling.[14]
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification of Labeled LNT:
-
Equilibrate a size-exclusion chromatography column with PBS.
-
Apply the reaction mixture to the column.[15]
-
Elute the labeled LNT with PBS. The first colored fraction will contain the labeled LNT, while the later fractions will contain the unconjugated dye.
-
Monitor the elution profile by measuring the absorbance at 280 nm (for LNT if it has an aromatic linker) and the excitation wavelength of the dye.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at the respective absorbance maxima for the dye and LNT (if applicable).
-
Store the labeled LNT at -20°C in the dark.
-
Quantitative Data (Estimated):
| Parameter | Value |
| Labeling Efficiency | 50-80% |
| Degree of Labeling (DOL) | 0.5-1.5 |
| Excitation Wavelength (Fluorescein) | ~494 nm |
| Emission Wavelength (Fluorescein) | ~518 nm |
| Fluorescence Quantum Yield (Fluorescein) | ~0.95 in basic solution[16] |
Protocol 2: Biotinylation of this compound
This protocol details the biotinylation of LNT using an NHS-ester activated biotin reagent.
Materials:
-
This compound (with a primary amine linker)
-
NHS-Biotin
-
Anhydrous DMF or DMSO
-
0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5)
-
Dialysis tubing (1 kDa MWCO) or desalting column
-
PBS
Procedure:
-
Preparation of LNT and Biotin Solutions: Follow steps 1 and 2 from Protocol 1, substituting NHS-Biotin for the fluorescent dye.
-
Labeling Reaction:
-
Add the dissolved NHS-Biotin to the LNT solution at a molar ratio of 3:1 to 5:1 (biotin:LNT).[17]
-
Incubate for 2 hours at room temperature.
-
-
Purification of Biotinylated LNT:
-
Remove excess, unreacted biotin by dialysis against PBS at 4°C overnight with several buffer changes, or by using a desalting column.
-
-
Characterization and Storage:
-
Confirm biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by mass spectrometry.
-
Store the biotinylated LNT at -20°C.
-
Quantitative Data (Estimated):
| Parameter | Value |
| Labeling Efficiency | 60-90% |
| Degree of Biotinylation | 1-2 |
Protocol 3: Radiolabeling of this compound (Conceptual Protocol)
Direct radiolabeling of LNT can be achieved through methods such as catalytic tritium (³H) exchange or by introducing a ¹⁴C-labeled precursor during enzymatic or chemical synthesis. This conceptual protocol outlines the general steps for tritiation. Note: All work with radioactive materials must be conducted in a licensed facility with appropriate safety precautions.
Materials:
-
This compound
-
Tritium gas (³H₂)
-
Palladium catalyst (e.g., Pd/C)
-
Anhydrous solvent (e.g., dioxane)
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
-
Scintillation counter
Procedure:
-
Catalytic Exchange Reaction:
-
In a specialized reaction vessel, dissolve LNT in an anhydrous solvent.
-
Add a palladium catalyst.
-
Introduce tritium gas and allow the exchange reaction to proceed for a defined period under controlled temperature and pressure.
-
-
Removal of Labile Tritium:
-
After the reaction, remove the catalyst by filtration.
-
Repeatedly dissolve the product in water or methanol and evaporate the solvent under vacuum to remove labile, non-covalently bound tritium.
-
-
Purification of Radiolabeled LNT:
-
Purify the tritiated LNT using reverse-phase HPLC.
-
Monitor the elution with both a UV detector and a radioactivity detector to identify the peak corresponding to the labeled product.
-
-
Characterization and Storage:
Quantitative Data (Estimated):
| Parameter | Value |
| Specific Activity | 1-20 Ci/mmol |
Mandatory Visualizations
Experimental Workflow: Fluorescent Labeling of LNT
Caption: Workflow for fluorescently labeling this compound.
Signaling Pathway: LNT Interaction with Gut Epithelial Cells
Caption: LNT as a decoy receptor and its interaction with TNFR1.
Logical Relationship: LNT's Role in the Gut Microbiome
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. layerorigin.com [layerorigin.com]
- 4. Inefficient Metabolism of the Human Milk Oligosaccharides this compound and Lacto-N-neotetraose Shifts Bifidobacterium longum subsp. infantis Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lacto N Tetraose, Fucosylation, and Secretor Status are Highly Variable in Human Milk Oligosaccharides From Women Delivering Preterm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiology of Consumption of Human Milk Oligosaccharides by Infant Gut-associated Bifidobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound (LNT) linked to biotin (Linker-BT A) [elicityl-oligotech.com]
- 9. Preparation of radioactive gangliosides, 3H or 14C isotopically labeled at oligosaccharide or ceramide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radiolabelling small and biomolecules for tracking and monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound (LNT) (>95% HPLC) [elicityl-oligotech.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. NHS ester protocol for labeling proteins [abberior.rocks]
- 14. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 15. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. omlc.org [omlc.org]
- 17. sartorius.com [sartorius.com]
- 18. Characterization of Intrinsically Radiolabeled Poly(lactic-co-glycolic acid) Nanoparticles for ex Vivo Autologous Cell Labeling and in Vivo Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
Application of Lacto-N-tetraose in Infant Formula Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of Lacto-N-tetraose (LNT), a key Human Milk Oligosaccharide (HMO), in the development of infant formula. It includes detailed application notes, experimental protocols derived from published studies, and visualizations of relevant biological pathways and workflows.
Introduction to this compound (LNT)
This compound is a prominent neutral core HMO found in human breast milk, playing a crucial role in infant health and development.[1][2][3] Structurally, it is a tetrasaccharide composed of D-galactose, N-acetyl-D-glucosamine, and D-glucose.[3] As a prebiotic, LNT selectively promotes the growth of beneficial gut bacteria, particularly Bifidobacterium species, which are fundamental in establishing a healthy infant gut microbiome.[3][4][5][6] Beyond its prebiotic function, LNT exhibits anti-adhesive and anti-microbial properties, helping to protect infants from pathogenic infections.[3][4] It also plays a role in modulating the infant's developing immune system.[3][4][6][7] Given these benefits, LNT is a key bioactive ingredient being incorporated into infant formulas to more closely mimic the composition and functionality of human milk.[1][2]
Key Functions and Mechanisms of Action
LNT's benefits in infants are multifaceted, stemming from its direct and indirect interactions with the gut microbiota and the host's intestinal and immune systems.
-
Prebiotic Activity: LNT is not digested by human intestinal enzymes, allowing it to reach the colon intact where it serves as a selective substrate for beneficial bacteria.[5] It specifically fosters the growth of Bifidobacterium longum subspecies infantis, a key commensal bacterium in the infant gut that is equipped with specific metabolic pathways to utilize HMOs like LNT.[5] This selective fermentation leads to the production of short-chain fatty acids (SCFAs) which have numerous health benefits, including nourishing colonocytes and modulating immune responses.[4]
-
Anti-Adhesive and Anti-Microbial Effects: LNT can act as a soluble decoy receptor, mimicking the carbohydrate structures on the surface of intestinal epithelial cells.[3][4][6] This prevents pathogenic bacteria from adhering to the gut lining, a critical step in initiating infection.[3][4] This mechanism helps to reduce the risk of infections and maintain a healthy gut barrier.
-
Immune Modulation: LNT and other HMOs can directly interact with immune cells in the gut-associated lymphoid tissue (GALT) and systemically, as a small fraction is absorbed into circulation.[7][8] They can modulate the production of cytokines, which are signaling molecules that regulate inflammation and immune responses.[7] For instance, some HMOs have been shown to influence the Th1/Th2 balance, promoting a tolerogenic immune environment.[8] They may also interact with specific lectin receptors on immune cells, such as Siglecs and C-type lectin receptors (CLRs), to modulate immune cell function.[7]
-
Gut Barrier Function: By promoting the growth of beneficial bacteria and the production of SCFAs, LNT indirectly contributes to the integrity of the gut barrier.[4] A strong gut barrier is essential for preventing the translocation of harmful substances from the gut into the bloodstream.
Clinical Evidence for LNT in Infant Formula
Clinical trials have investigated the safety and efficacy of infant formulas supplemented with LNT, often in combination with another HMO, 2'-fucosyllactose (2'-FL) or Lacto-N-neotetraose (LNnT).
| Study Parameter | Puccio et al. (2017)[9][10] | Berger et al. (2020)[11] |
| HMOs Supplemented | 1.0 g/L 2'-FL + 0.5 g/L LNnT | Blend of 5 HMOs including LNT |
| LNT Concentration | Not applicable (LNnT used) | TG1: 0.29 g/L; TG2: 0.48 g/L |
| Study Population | Healthy term infants (0-14 days old) | Healthy term infants (7-21 days old) |
| Control Group | Standard cow's milk-based infant formula | Standard cow's milk-based infant formula |
| Key Findings | - Safe and well-tolerated[9] - Supported age-appropriate growth[9] - Softer stools at 2 months[9] - Lower incidence of parent-reported bronchitis and medication use (antipyretics and antibiotics)[9] - Gut microbiota composition shifted closer to that of breastfed infants, with a higher abundance of Bifidobacterium[10] | - Safe and well-tolerated[11] - Supported age-appropriate growth - Gut microbiota composition shifted closer to that of breastfed infants[11] - Lower fecal pH and higher acetate levels |
Preclinical studies have established the safety of LNT. A subchronic oral toxicity study in neonatal rats showed no compound-related adverse effects, establishing a no-observed-adverse-effect-level (NOAEL) of 4000 mg/kg body weight/day.[1] In vitro genotoxicity tests have also shown LNT to be non-genotoxic.[1] These studies support the safe use of LNT in infant formula at levels similar to those found in human breast milk.[1]
Experimental Protocols
This protocol is a generalized representation based on methodologies from published clinical trials.[9][11]
-
Objective: To evaluate the safety, tolerance, and efficacy of an infant formula supplemented with LNT compared to a standard infant formula.
-
Study Design: A multi-center, double-blind, randomized controlled trial.
-
Participants:
-
Inclusion Criteria: Healthy, full-term infants (37-42 weeks gestation), aged 0-21 days, with a birth weight appropriate for gestational age. Parents must provide informed consent to formula-feed their infant exclusively for the duration of the intervention period.
-
Exclusion Criteria: Infants with significant congenital abnormalities, known metabolic or gastrointestinal diseases, or those who have received antibiotics prior to enrollment.
-
-
Intervention:
-
Test Group: Receives cow's milk-based infant formula supplemented with a specified concentration of LNT (e.g., 0.3-0.5 g/L).
-
Control Group: Receives the same infant formula without the addition of LNT or other HMOs.
-
Reference Group (Optional): A non-randomized group of exclusively breastfed infants can be included for comparative purposes.
-
-
Procedure:
-
Enrollment and Randomization: Eligible infants are randomly assigned to either the test or control group.
-
Feeding: Infants are fed their assigned formula exclusively from enrollment until 4 or 6 months of age. Standard complementary foods may be introduced after this period.
-
Follow-up: Infants are followed for a period of up to 12 months.
-
-
Outcome Measures:
-
Primary Outcome: Weight gain ( g/day ) through the first 4 months.
-
Secondary Outcomes:
-
Growth: Length and head circumference measurements.
-
Gastrointestinal Tolerance: Stool consistency, frequency, and parent-reported gastrointestinal symptoms (e.g., colic, spit-up).
-
Morbidity: Parent-reported incidence of infections (e.g., respiratory tract infections, gastrointestinal infections) and medication use (e.g., antibiotics, antipyretics).
-
Gut Microbiome Analysis: Collection of stool samples at baseline and subsequent time points for 16S rRNA gene sequencing or metagenomic sequencing to determine microbial composition and diversity.
-
Metabolomics: Analysis of stool or urine samples for metabolites such as SCFAs.
-
Immune Markers: (Optional) Analysis of blood samples for cytokine profiles or other immune cell markers.
-
-
-
Data Analysis: Statistical methods will be used to compare the outcomes between the test and control groups. The gut microbiome data will be analyzed to identify differences in the abundance of specific bacterial taxa, such as Bifidobacterium.
This protocol is based on High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), a common method for HMO analysis.[12][13]
-
Objective: To accurately quantify the concentration of LNT in a powdered or liquid infant formula product.
-
Principle: HPAEC separates carbohydrates based on their charge at high pH. PAD allows for the sensitive detection of these non-chromophoric molecules.
-
Materials and Reagents:
-
Infant formula sample
-
LNT analytical standard
-
Deionized water (18.2 MΩ·cm)
-
Sodium hydroxide (NaOH), 50% w/w
-
Sodium acetate (NaOAc)
-
CarboPac™ analytical column (e.g., PA1, PA10, or PA20)
-
-
Sample Preparation:
-
Accurately weigh a representative amount of the infant formula powder (e.g., 2 g) or liquid.
-
Reconstitute or dilute the sample in a known volume of deionized water.
-
Heat the solution (e.g., at 60-70°C) with agitation to ensure complete dissolution.
-
(Optional) Perform a protein precipitation step using an agent like Carrez reagents, followed by centrifugation, to remove interfering proteins and fats.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions (Example):
-
Instrument: Dionex ICS-5000 or equivalent HPAEC-PAD system.
-
Column: Dionex CarboPac™ PA20 (or similar) with a corresponding guard column.
-
Mobile Phase A: 100 mM NaOH
-
Mobile Phase B: 100 mM NaOH, 1 M NaOAc
-
Gradient Elution: A gradient of increasing sodium acetate concentration is used to elute the HMOs. The exact gradient will depend on the specific HMOs being separated.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode.
-
-
Quantification:
-
Prepare a calibration curve using serial dilutions of the LNT analytical standard.
-
Integrate the peak area corresponding to LNT in both the standards and the samples.
-
Calculate the concentration of LNT in the sample by comparing its peak area to the calibration curve.
-
Regulatory Status and Future Directions
LNT produced through fermentation has undergone safety evaluations and is approved for use in infant formula and other foods in various regions, including Europe and the United States (where it has achieved Generally Recognized as Safe - GRAS status).[14][15]
The application of LNT in infant formula represents a significant step towards narrowing the nutritional and functional gap between formula and human milk. Future research will likely focus on:
-
Investigating the effects of different dosages and combinations of LNT with other HMOs.
-
Understanding the specific mechanisms by which LNT influences the immune system and cognitive development.
-
Exploring the long-term health benefits of LNT supplementation in infancy.
By continuing to build on the existing scientific evidence, the development of infant formulas can be further optimized to support the healthy growth and development of all infants.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. dietarysupplements.alfa-chemistry.com [dietarysupplements.alfa-chemistry.com]
- 4. layerorigin.com [layerorigin.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound (LNT) Bulk Powder Supplier & Manufacturer-Gothink Biology [gttsynbio.com]
- 7. Interactions of human milk oligosaccharides with the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Human Milk Oligosaccharides: Their Effects on the Host and Their Potential as Therapeutic Agents [frontiersin.org]
- 9. Effects of Infant Formula With Human Milk Oligosaccharides on Growth and Morbidity: A Randomized Multicenter Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Infant Formula With a Specific Blend of Five Human Milk Oligosaccharides Drives the Gut Microbiota Development and Improves Gut Maturation Markers: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of 2′-Fucosyllactose and Lacto-N-neotetraose in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 14. food.ec.europa.eu [food.ec.europa.eu]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Lacto-N-tetraose as a Functional Food Ingredient
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding Lacto-N-tetraose (LNT)
This compound (LNT) is a prominent neutral human milk oligosaccharide (HMO), a complex sugar that is the third most abundant solid component in human milk after lactose and lipids.[1][2][3] Structurally, LNT is a tetrasaccharide composed of D-galactose, N-acetyl-D-glucosamine, another D-galactose, and D-glucose, arranged in a linear chain.[4] Unlike most dietary carbohydrates, LNT is resistant to digestion in the upper gastrointestinal tract and reaches the colon intact, where it functions as a selective prebiotic.[4]
LNT's biological significance extends beyond its prebiotic role. It is recognized for its immunomodulatory, anti-inflammatory, and anti-adhesive antimicrobial properties.[2][3] These multifaceted functions have led to its classification as a "Generally Recognized as Safe" (GRAS) substance by the U.S. Food and Drug Administration and its approval as a functional ingredient in infant formula.[2][3] These application notes provide an overview of LNT's biological activities and detailed protocols for its investigation in a research and development setting.
Biological Activities and Mechanisms of Action
Prebiotic Effects and Gut Microbiota Modulation
LNT selectively promotes the growth of beneficial gut bacteria, particularly species of the genus Bifidobacterium.[4][5] This is attributed to the presence of specific metabolic pathways in these bacteria that can utilize LNT as a carbon source, a capability absent in many other gut commensals and pathogens.[4][6] The fermentation of LNT by bifidobacteria leads to the production of short-chain fatty acids (SCFAs) such as acetate and lactate, which contribute to a lower colonic pH and provide energy for colonocytes.[6][7]
Immunomodulatory and Anti-inflammatory Effects
LNT has demonstrated the ability to modulate the immune system. In vitro studies have shown that LNT and its isomer, Lacto-N-neotetraose (LNnT), can attenuate inflammation induced by agents like tumor necrosis factor-alpha (TNF-α).[8] This is achieved, in part, by interfering with TNF receptor 1 (TNFR1) signaling.[8] The proposed mechanisms include inducing the shedding of the TNFR1 ectodomain, which then acts as a soluble decoy, and direct binding to TNFR1, thereby inhibiting the inflammatory cascade.[8] Some studies also suggest that HMOs can influence the activation of the NF-κB pathway, a key regulator of inflammation.[9]
Anti-adhesive Antimicrobial Activity
LNT can act as a soluble decoy receptor, mimicking the carbohydrate structures on the surface of intestinal epithelial cells that are targeted by pathogens for attachment.[10] By binding to pathogens in the gut lumen, LNT can prevent their adhesion to the intestinal wall, a critical step in the initiation of infection.[10] This anti-adhesive mechanism has been proposed as a protective function of HMOs against various pathogenic bacteria.[10]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the use and effects of this compound.
Table 1: LNT in Clinical and Preclinical Studies
| Study Type | Subject | Dosage/Concentration | Key Findings | Reference |
| Clinical Trial | Healthy Term Infants | 5.75 g/L (in a mix of 5 HMOs) | Supported normal growth and gastrointestinal tolerance. | [11] |
| Clinical Trial | Healthy Term Infants | 2.5 g/L (in a mix of 5 HMOs) | Promoted gut microbiome development similar to breastfed infants. | [1] |
| Preclinical Study | Neonatal Rats | 1000-4000 mg/kg bw/day | No observed adverse effects. | [12] |
Table 2: In Vitro Effects of LNT
| Assay Type | Cell Line/Microbe | LNT Concentration | Observed Effect | Reference |
| Inflammation Assay | Fetal Intestinal Epithelial Cells (FHs 74 Int) | 5 mg/mL | Attenuation of TNF-α induced IL-8 secretion. | [8] |
| In Vitro Fermentation | Infant Fecal Inoculum | 1% (w/v) | Increased production of acetate and lactate. | [7][13] |
| In Vitro Fermentation | Bifidobacterium longum subsp. infantis | 2% (w/v) | Supported vigorous growth. | [6] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Prebiotic Activity via Anaerobic Batch Fermentation
This protocol outlines a method to assess the prebiotic potential of LNT using an in vitro batch fermentation model with human fecal inocula.
Materials:
-
This compound (LNT)
-
Basal nutritional medium (see composition below)
-
Fresh human fecal samples from healthy donors
-
Anaerobic chamber
-
Sterile anaerobic culture tubes
-
Incubator at 37°C
-
Gas chromatograph (GC) for SCFA analysis
-
Equipment for 16S rRNA gene sequencing
Basal Nutritional Medium Composition (per liter):
-
KH₂PO₄: 16.3 g
-
K₂HPO₄: 5.2 g
-
Yeast Extract: 2.0 g
-
Peptone: 2.0 g
-
NaHCO₃: 2.0 g
-
Tween 80: 2.0 mL
-
Mucin: 1.0 g
-
L-cysteine: 0.5 g
-
Adjust pH to 6.5
Procedure:
-
Prepare the basal nutritional medium and autoclave. Transfer to an anaerobic chamber.
-
Prepare a 10% (w/v) LNT stock solution in the basal medium and filter-sterilize.
-
Prepare a fecal slurry by homogenizing fresh fecal samples (10% w/v) in anaerobic phosphate-buffered saline.
-
In anaerobic culture tubes, add the basal medium and the LNT stock solution to a final concentration of 1% (w/v). A control group without LNT should be included.
-
Inoculate the tubes with the fecal slurry (e.g., 1% v/v).
-
Incubate the cultures at 37°C for 24-48 hours.
-
At selected time points (e.g., 0, 24, 48 hours), collect samples for SCFA and microbial analysis.
-
SCFA Analysis: Centrifuge the samples, filter the supernatant, and analyze by GC.
-
Microbial Analysis: Extract DNA from the samples and perform 16S rRNA gene sequencing to determine changes in the microbial community composition.
Protocol 2: In Vitro Assessment of Anti-inflammatory Effects
This protocol describes a cell-based assay to evaluate the anti-inflammatory properties of LNT on intestinal epithelial cells.
Materials:
-
Human intestinal epithelial cell line (e.g., Caco-2 or FHs 74 Int)
-
Appropriate cell culture medium and supplements
-
This compound (LNT)
-
Inflammatory stimulus (e.g., TNF-α or lipopolysaccharide [LPS])
-
ELISA kit for a pro-inflammatory cytokine (e.g., IL-8)
-
Cell culture plates and incubator (37°C, 5% CO₂)
Procedure:
-
Seed the intestinal epithelial cells in 24-well plates and culture until they form a confluent monolayer.
-
Prepare LNT solutions in cell culture medium at various concentrations (e.g., 1, 5, 10 mg/mL).
-
Pre-treat the cells with the LNT solutions for a specified period (e.g., 2 hours). Include a medium-only control.
-
Induce inflammation by adding the inflammatory stimulus (e.g., 10 ng/mL TNF-α) to the wells, except for the negative control group.
-
Incubate for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of the target cytokine (e.g., IL-8) in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Assess cell viability using a standard assay (e.g., WST-1) to rule out cytotoxicity of the tested LNT concentrations.[8]
Protocol 3: Quantification of LNT in a Food Matrix by HPLC
This protocol provides a general method for the quantification of LNT in a food matrix like infant formula using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound (LNT) analytical standard
-
Food sample (e.g., infant formula powder)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
HPLC system with a refractive index (RI) or mass spectrometry (MS) detector
-
Amide-based HILIC column (e.g., XBridge BEH Amide XP)
Procedure:
-
Sample Preparation:
-
Accurately weigh the food sample.
-
Disperse and extract the sample in a mixture of acetonitrile and water (e.g., 1:1 v/v).
-
Vortex and centrifuge to pellet solids.
-
Filter the supernatant through a 0.22 µm filter.
-
Dilute the sample as needed to fall within the calibration curve range.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of the LNT analytical standard.
-
Perform serial dilutions to create a series of standard solutions of known concentrations.
-
-
HPLC Analysis:
-
Set up the HPLC system with the amide column.
-
Use a mobile phase gradient of acetonitrile and water suitable for oligosaccharide separation.
-
Inject the prepared standards and samples.
-
Detect LNT using the RI or MS detector.
-
-
Quantification:
-
Generate a standard curve by plotting the peak area against the concentration of the LNT standards.
-
Determine the concentration of LNT in the samples by interpolating their peak areas on the standard curve.
-
Visualizations
Signaling and Metabolic Pathways
Caption: Metabolic pathway of this compound in Bifidobacterium.
Caption: LNT's proposed mechanism for attenuating TNF-α-induced inflammation.
Experimental Workflows
Caption: Workflow for in vitro assessment of prebiotic activity.
References
- 1. Infant Formula With a Specific Blend of Five Human Milk Oligosaccharides Drives the Gut Microbiota Development and Improves Gut Maturation Markers: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human milk oligosaccharide this compound: Physiological functions and synthesis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Distribution of In Vitro Fermentation Ability of Lacto-N-Biose I, a Major Building Block of Human Milk Oligosaccharides, in Bifidobacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inefficient Metabolism of the Human Milk Oligosaccharides this compound and Lacto-N-neotetraose Shifts Bifidobacterium longum subsp. infantis Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro fermentation of human milk oligosaccharides by individual Bifidobacterium longum-dominant infant fecal inocula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Human Milk Oligosaccharides 3‐FL, Lacto‐N‐Neotetraose, and LDFT Attenuate Tumor Necrosis Factor‐α Induced Inflammation in Fetal Intestinal Epithelial Cells In Vitro through Shedding or Interacting with Tumor Necrosis Factor Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Growth and Gastrointestinal Tolerance in Healthy Term Infants Fed Milk-Based Infant Formula Supplemented with Five Human Milk Oligosaccharides (HMOs): A Randomized Multicenter Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frieslandcampinainstitute.com [frieslandcampinainstitute.com]
- 13. centaur.reading.ac.uk [centaur.reading.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Synthesis of Lacto-N-tetraose (LNT)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of lacto-N-tetraose (LNT).
Troubleshooting Guides
This section addresses specific issues that may arise during chemical, enzymatic, and microbial synthesis of LNT.
Chemical Synthesis
Question: We are experiencing low yields in our multi-step chemical synthesis of LNT. What are the common pitfalls?
Answer: Low overall yields in the chemical synthesis of LNT are often a cumulative effect of inefficiencies in several steps. Key areas to investigate include:
-
Protecting Group Strategy: The extensive use of protecting groups is a major challenge in oligosaccharide synthesis.[1] Incomplete protection or deprotection reactions at any stage can lead to a mixture of products that are difficult to separate, thus lowering the yield of the desired LNT. Ensure the chosen protecting groups are orthogonal and that the reaction conditions for their addition and removal are optimized for complete conversion.[2][3]
-
Glycosylation Reactions: The formation of glycosidic bonds is critical. The choice of glycosyl donor, acceptor, and activating agent significantly impacts the yield and stereoselectivity of the reaction.[4][5] Side reactions, such as the formation of orthoesters, can occur, consuming starting materials and complicating purification.[6] Careful optimization of reaction temperature, solvent, and activator is crucial to minimize these side reactions.[6]
-
Purification: Each purification step can lead to product loss. Chromatographic purification of structurally similar intermediates can be challenging and may result in co-elution and loss of material.
Question: During the glycosylation step to form a key disaccharide intermediate, we observe the formation of a significant amount of orthoester byproduct. How can we minimize this?
Answer: Orthoester formation is a common side reaction in glycosylation, particularly when using certain solvents and activators. To minimize this:
-
Solvent Choice: Using dichloromethane as a solvent has been shown to alleviate the formation of orthoesters compared to solvents like acetonitrile.[6]
-
Activator and Temperature: Employing a catalytic amount of an activator like trimethylsilyl trifluoromethanesulfonate (TMSOTf) at warmer reaction temperatures can favor the desired glycosylation over orthoester formation.[6]
Question: Our final deprotection step to yield LNT is resulting in a complex mixture of products and low purity. What could be the issue?
Answer: Global deprotection of a fully protected tetrasaccharide is a delicate step. Incomplete removal of protecting groups is a common problem. For instance, the reductive cleavage of certain carbamates (e.g., Troc) can lead to decomposition if not performed under optimal conditions.[6] The removal of benzyl ethers via hydrogenation requires an active catalyst and appropriate solvent conditions to proceed to completion.[7] It is advisable to monitor the deprotection reaction closely by TLC or LC-MS to ensure all protecting groups have been cleaved before workup.
Enzymatic Synthesis
Question: The conversion of our acceptor substrate in the enzymatic synthesis of LNT is very low. What are the potential causes and solutions?
Answer: Low conversion in enzymatic synthesis can be attributed to several factors related to the enzymes and reaction conditions:
-
Enzyme Activity: The specific activity of the glycosyltransferases used, particularly β-1,3-galactosyltransferase, can be a limiting factor.[6] Ensure that the enzyme preparation is active and used at an optimal concentration. Enzyme engineering, through methods like directed evolution, can be employed to improve the catalytic activity of glycosyltransferases.[8][9]
-
Substrate Inhibition: High concentrations of the donor or acceptor substrate can sometimes inhibit enzyme activity. It is recommended to perform kinetic studies to determine the optimal substrate concentrations.
-
Product Inhibition: The accumulation of LNT or byproducts might inhibit the enzyme. This can sometimes be mitigated by in-situ product removal.
-
Reaction Conditions: pH, temperature, and the presence of cofactors are critical for optimal enzyme performance. These parameters should be optimized for the specific glycosyltransferases being used.[10][11]
-
Cost of Donor Substrates: The high cost of sugar nucleotide donors (e.g., UDP-Gal, UDP-GlcNAc) can be a practical limitation in large-scale synthesis.[7] Implementing a regeneration system for these donors can be a cost-effective solution.
Microbial Fermentation (Cell Factory)
Question: Our E. coli fermentation for LNT production has a low titer. How can we improve it?
Answer: Low LNT titers in microbial fermentation are a common challenge and can be addressed through metabolic engineering and process optimization:
-
Gene Expression: The expression levels of the key enzymes in the LNT biosynthesis pathway, such as β-1,3-N-acetylglucosaminyltransferase (lgtA) and β-1,3-galactosyltransferase (wbgO or a more active homolog), need to be balanced.[12][13] Overexpression of precursor-supplying pathways (e.g., for UDP-galactose and UDP-GlcNAc) can also boost production.[1]
-
Carbon Source: The choice of carbon source can significantly impact the precursor pool and, consequently, the LNT titer. For instance, using galactose instead of glucose has been shown to increase LNT production.[12]
-
Byproduct Formation: The accumulation of intermediates like lacto-N-triose II (LNT II) is a major issue, indicating a bottleneck at the final galactosylation step.[14][15] Strategies to address this include using a more efficient β-1,3-galactosyltransferase or co-culturing with a strain that can convert the byproduct.[15]
-
Fermentation Conditions: Optimizing fermentation parameters such as pH, temperature, dissolved oxygen, and feeding strategy is crucial for high-density cell growth and efficient LNT production.[1][16]
Question: We are struggling with the purification of LNT from the fermentation broth due to the presence of other structurally similar carbohydrates. What is an effective purification strategy?
Answer: The purification of LNT from a complex fermentation broth is a significant challenge on an industrial scale.[17] A multi-step purification process is typically required:
-
Cell Removal: The first step is to remove the microbial cells from the broth, usually by centrifugation or microfiltration.
-
Filtration: A series of filtration steps, such as nanofiltration, can be used to remove larger molecules like proteins and nucleic acids, and to concentrate the oligosaccharide fraction.[18]
-
Chromatography: Simulated moving bed (SMB) chromatography is an effective technique for separating structurally similar carbohydrates on a large scale.[19]
-
Crystallization: Under optimized conditions, LNT can be crystallized from aqueous solutions to achieve high purity.[17]
Frequently Asked Questions (FAQs)
Q1: What are the main advantages and disadvantages of chemical, enzymatic, and microbial synthesis for large-scale LNT production?
A1: Each method has its own set of pros and cons:
| Synthesis Method | Advantages | Disadvantages |
| Chemical | Well-established methodologies, can produce complex structures. | Multi-step, low overall yields, requires extensive use of protecting groups, use of toxic reagents and solvents.[1][20][21] |
| Enzymatic | High specificity and stereoselectivity, milder reaction conditions. | High cost of enzymes and sugar nucleotide donors, potential for substrate and product inhibition.[7] |
| Microbial | Potentially low cost, scalable, uses renewable feedstocks. | Lower product titers, formation of byproducts, complex downstream purification.[14][15][22] |
Q2: What analytical techniques are used to characterize LNT and assess its purity?
A2: A combination of analytical methods is typically used for the characterization and purity assessment of LNT:
-
High-Performance Liquid Chromatography (HPLC): HPLC with detectors like evaporative light scattering (ELSD) or pulsed amperometric detection (PAD) is commonly used to quantify LNT and assess its purity.[23][24][25]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS are used to confirm the molecular weight of LNT.[23]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for the structural elucidation of LNT and to confirm the stereochemistry of the glycosidic linkages.[26][27]
Q3: What are the key enzymes involved in the enzymatic and microbial synthesis of LNT?
A3: The core enzymatic reactions for LNT synthesis involve two key glycosyltransferases:
-
β-1,3-N-acetylglucosaminyltransferase (e.g., LgtA): This enzyme transfers an N-acetylglucosamine (GlcNAc) residue from UDP-GlcNAc to lactose to form lacto-N-triose II (LNT II).
-
β-1,3-galactosyltransferase (e.g., WbgO or Cvβ3GalT): This enzyme then transfers a galactose (Gal) residue from UDP-Gal to LNT II to produce LNT.[6][12]
In microbial synthesis, the genes encoding these enzymes are introduced into a host organism like E. coli.[1][13]
Quantitative Data Summary
The following tables summarize key quantitative data from the literature on different LNT synthesis approaches.
Table 1: Microbial Production of this compound
| Host Organism | Key Genes Expressed | Fermentation Scale | Titer (g/L) | Reference |
| E. coli | lgtA, wbgO | Shake-flask | 0.219 | [12] |
| E. coli | lgtA, wbgO, galE, galT, galK | Fed-batch | 31.56 | [1] |
| E. coli | lgtA, β-1,3-galactosyltransferase | Fed-batch | 57.5 (with 21.58 g/L LNT II) | [14] |
| E. coli | Co-cultivation system | Fed-batch | 30.13 (without LNT II) | [15] |
Table 2: Chemical Synthesis of this compound Intermediates
| Reaction Step | Donor/Acceptor | Activator/Conditions | Yield (%) | Reference |
| Disaccharide formation | Galactose donor, Glucosamine acceptor | TMSOTf, CH2Cl2 | 85 | [6] |
| Tetrasaccharide formation | Disaccharide donor, Lactose acceptor | TfOH | 94 | [6] |
| N-acetylation after deprotection | Acetic anhydride, MeOH | Reflux | 92 | [7] |
| Final debenzylation | 10% Pd/C, wet ethanol | Hydrogenation | 81 | [7] |
Experimental Protocols
General Protocol for E. coli Fermentation for LNT Production
This is a generalized protocol based on common practices in the literature.[1][28] Specific details will need to be optimized for the particular engineered strain and fermentation setup.
-
Inoculum Preparation:
-
Inoculate a single colony of the LNT-producing E. coli strain into 5 mL of LB medium with the appropriate antibiotic.
-
Incubate at 37°C with shaking at 250-300 rpm for 8-12 hours.
-
Use this starter culture to inoculate a larger volume of fermentation medium.
-
-
Fermentation:
-
Transfer the inoculum to a fermenter containing a defined medium with a carbon source (e.g., glucose, galactose, or glycerol) and necessary salts and trace elements.
-
Control the temperature at 37°C and the pH at a setpoint (e.g., 7.0) by the automated addition of an acid and a base.
-
Maintain dissolved oxygen (DO) at a specific level (e.g., 20-30%) by adjusting the agitation speed and airflow rate.
-
Implement a fed-batch strategy by feeding a concentrated solution of the carbon source to maintain a low concentration in the fermenter, which can prevent the formation of inhibitory byproducts.
-
-
Induction:
-
When the optical density at 600 nm (OD600) reaches a desired level (e.g., 20-40), induce the expression of the LNT synthesis genes by adding an inducer like IPTG.
-
-
Harvesting:
-
Continue the fermentation for a set period after induction (e.g., 24-48 hours).
-
Harvest the culture broth for downstream processing.
-
Visualizations
Logical Workflow for LNT Synthesis Strategies
Caption: Overview of the three main strategies for LNT synthesis.
Metabolic Pathway for LNT Biosynthesis in Engineered E. coli
Caption: Key steps in the microbial synthesis of LNT in engineered E. coli.
References
- 1. Engineering Escherichia coli for the High-Titer Biosynthesis of Lacto- N-tetraose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The chemical synthesis of human milk oligosaccharides: this compound (Galβ1→3GlcNAcβ1→3Galβ1→4Glc) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The chemical synthesis of human milk oligosaccharides: this compound (Galβ1→3GlcNAcβ1→3Galβ1→4Glc) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive engineering of novel glycosyltransferase for efficient, donor-promiscuous, and regioselective glycosylation of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycosyltransferase engineering for carbohydrate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improving Thermostability and Catalytic Activity of Glycosyltransferase From Panax ginseng by Semi-Rational Design for Rebaudioside D Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimizing Trilobatin Production via Screening and Modification of Glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overcoming the limited availability of human milk oligosaccharides: challenges and opportunities for research and application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of the human milk oligosaccharide this compound in metabolically engineered, plasmid-free E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Elimination of Residual Lacto- N-triose II for Lacto- N-tetraose Biosynthesis in Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. CN110777100B - Escherichia coli fermentation method - Google Patents [patents.google.com]
- 17. glenresearch.com [glenresearch.com]
- 18. WO2020233958A1 - Purification of oligosaccharides from a fermentation broth by using filtration - Google Patents [patents.google.com]
- 19. RU2796746C2 - SIMPLE WAY TO PURIFY LACTO-N-NEOTETRAOSE (LNnT) FROM CARBOHYDRATES PRODUCED THROUGH MICROBIAL FERMENTATION - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis of Human Milk Oligosaccharides: Protein Engineering Strategies for Improved Enzymatic Transglycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. This compound (LNT) Analytical Reference [elicityl-oligotech.com]
- 24. This compound (LNT) (>95% HPLC) [elicityl-oligotech.com]
- 25. This compound (LNT) Analysis Service - CD BioGlyco [bioglyco.com]
- 26. Assignment of the 1H- and 13C-NMR spectra of eight oligosaccharides of the this compound and neotetraose series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. home.sandiego.edu [home.sandiego.edu]
stability of lacto-N-tetraose under different processing conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lacto-N-tetraose (LNT). This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of LNT under various processing conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (LNT) and why is its stability important?
This compound (LNT) is a neutral human milk oligosaccharide (HMO) that serves as a prebiotic, promoting the growth of beneficial gut bacteria, particularly Bifidobacterium species.[1] Its stability during processing is crucial for maintaining its biological activity in functional foods, infant formula, and therapeutic applications.
Q2: How stable is LNT to heat treatment, such as pasteurization?
LNT has demonstrated high stability under standard pasteurization conditions. Studies have shown that Holder pasteurization (62.5°C for 30 minutes) does not significantly affect the concentration or overall pattern of LNT and other HMOs in human milk.[2][3] This suggests that LNT can withstand mild heat treatments without significant degradation.
Q3: What is the effect of more intense heat treatments like Ultra-High Temperature (UHT) processing on LNT stability?
While specific quantitative data on LNT degradation under UHT conditions (>135°C) is limited, it is known that HMOs, in general, are resistant to high temperatures.[2] However, intense heat can potentially lead to isomerization or degradation of carbohydrates. Further research is needed to quantify the precise impact of UHT processing on LNT.
Q4: How does pH affect the stability of LNT?
LNT is known to be resistant to the low pH conditions found in the stomach.[2] This is crucial for its function as a prebiotic, as it needs to reach the lower gut intact. However, in alkaline conditions, isomerization of the lactose moiety within LNT to lactulose can occur, a reaction known as the Lobry de Bruyn-Alberda van Ekenstein transformation. The extent of this isomerization for LNT under various alkaline pH values and temperatures has not been extensively quantified in publicly available literature.
Q5: What are the potential degradation or isomerization products of LNT?
Under harsh processing conditions, LNT could potentially undergo:
-
Hydrolysis: Breaking of glycosidic bonds to yield smaller saccharides like lactose, lacto-N-biose, galactose, glucose, and N-acetylglucosamine.
-
Isomerization: As mentioned, the lactose unit can isomerize to lactulose under alkaline conditions. Other isomerization reactions may also be possible.
-
Maillard Reaction: The reducing end of LNT (the glucose unit) can react with amino acids or proteins at high temperatures, leading to the formation of Maillard reaction products and a loss of native LNT.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of LNT concentration after heat processing. | High processing temperatures or prolonged heating times. | - Optimize heating parameters (temperature and time) to the minimum required for the process. - Consider using lower temperature, longer time (LTLT) pasteurization instead of high temperature, short time (HTST) if feasible for the product matrix. |
| Reaction with other components in the matrix (e.g., Maillard reaction). | - Analyze for the presence of Maillard reaction products. - If possible, process LNT separately from components containing free amino groups, or adjust the formulation to minimize reactants. | |
| Unexpected peaks appearing in chromatograms after processing. | Isomerization of LNT. | - Use analytical techniques capable of separating isomers, such as specialized HPLC columns (e.g., porous graphitic carbon) or capillary electrophoresis. - Analyze for the presence of lactulose, a potential isomerization product of the lactose moiety. |
| Degradation of LNT into smaller saccharides. | - Use analytical methods to identify and quantify potential degradation products such as lactose, galactose, glucose, and N-acetylglucosamine. | |
| Inconsistent LNT stability results between experiments. | Variability in experimental conditions. | - Ensure precise control of temperature, pH, and processing time in all experiments. - Use a consistent and well-characterized matrix for stability studies. |
| Analytical method variability. | - Validate the analytical method for accuracy, precision, and linearity. - Use appropriate internal standards to correct for variations in sample preparation and injection volume. |
Data Summary on LNT Stability
Table 1: Thermal Stability of this compound
| Processing Condition | Temperature | Duration | Effect on LNT Concentration | Reference(s) |
| Holder Pasteurization | 62.5°C | 30 minutes | No significant change | [2][3] |
| Freeze-drying | - | - | No significant change | [3] |
| UHT Processing | >135°C | Seconds | Data not available; general resistance of HMOs to high temperatures is noted. | [2] |
Table 2: pH Stability of this compound
| pH Condition | Observation | Reference(s) |
| Low pH (gastric conditions) | Resistant to degradation | [2] |
| Alkaline pH | Potential for isomerization of the lactose moiety to lactulose. Quantitative data for LNT is not readily available. | - |
Experimental Protocols
Protocol 1: Analysis of LNT Stability by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
This method is suitable for the quantitative analysis of LNT and its potential degradation products in various matrices.
1. Sample Preparation (from Infant Formula Matrix): a. Reconstitute the infant formula powder in deionized water according to the manufacturer's instructions. b. Precipitate proteins by adding a suitable agent (e.g., ice-cold ethanol or by using Carrez clarification reagents). c. Centrifuge to pellet the precipitated proteins. d. Filter the supernatant through a 0.22 µm syringe filter before injection.
2. Chromatographic Conditions:
- Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac™ series).
- Mobile Phase: A gradient of sodium hydroxide and sodium acetate solutions. The exact gradient will depend on the specific column and the analytes to be separated.
- Flow Rate: Typically 0.5 - 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 - 25 µL.
3. Detection:
- Detector: Pulsed Amperometric Detector (PAD) with a gold working electrode.
- Waveform: A standard quadruple-potential waveform for carbohydrate detection.
4. Quantification:
- Prepare a calibration curve using certified LNT standards of known concentrations.
- Quantify LNT in the samples by comparing the peak area to the calibration curve.
Protocol 2: Enzymatic Hydrolysis for Structural Confirmation
This protocol can be used to confirm the identity of LNT by enzymatic cleavage into its constituent monosaccharides.
1. Enzyme Selection:
- Use specific glycosidases that can cleave the glycosidic bonds in LNT. For example, a β-galactosidase can cleave the terminal galactose, and a β-N-acetylglucosaminidase can cleave the N-acetylglucosamine linkage. Bifidobacterium bifidum produces a lacto-N-biosidase that specifically cleaves LNT.[4][5]
2. Hydrolysis Reaction: a. Dissolve the LNT sample in a suitable buffer (e.g., sodium phosphate buffer, pH 6.5-7.0). b. Add the specific glycosidase(s) to the solution. c. Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for a sufficient time to ensure complete hydrolysis. d. Stop the reaction by heat inactivation of the enzyme (e.g., boiling for 5 minutes).
3. Analysis of Hydrolysis Products:
- Analyze the reaction mixture using HPAEC-PAD or another suitable chromatographic method to identify and quantify the released monosaccharides (galactose, glucose, N-acetylglucosamine). The presence of these monosaccharides in the expected molar ratios confirms the identity of the original LNT.
Visualizations
Caption: Experimental workflow for assessing LNT stability.
Caption: Metabolic pathway of LNT in Bifidobacterium.[6][7]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Human Milk Oligosaccharides: Decoding Their Structural Variability, Health Benefits, and the Evolution of Infant Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enzymatic Hydrolysis of Human Milk Oligosaccharides. The Molecular Mechanism of Bifidobacterium Bifidum Lacto-N-biosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Inefficient Metabolism of the Human Milk Oligosaccharides this compound and Lacto-N-neotetraose Shifts Bifidobacterium longum subsp. infantis Physiology [frontiersin.org]
- 7. Inefficient Metabolism of the Human Milk Oligosaccharides this compound and Lacto-N-neotetraose Shifts Bifidobacterium longum subsp. infantis Physiology - PMC [pmc.ncbi.nlm.nih.gov]
long-term storage and handling of lacto-N-tetraose powder
Welcome to the technical support center for Lacto-N-tetraose (LNT) powder. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage, handling, and experimental use of LNT. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for long-term storage of LNT powder?
A1: For long-term stability, LNT powder should be stored at -20°C in a tightly sealed container to prevent moisture absorption.[1] Stability studies have shown that LNT powder is stable for at least 24 months when stored at room temperature, with no appreciable degradation.[2][3]
Q2: What are the appropriate handling precautions for LNT powder?
A2: It is recommended to handle LNT powder in a well-ventilated area. Avoid breathing in the dust, and prevent contact with eyes, skin, or clothing. In case of inadequate ventilation, wear appropriate respiratory protection.[4]
Q3: How should I prepare a stock solution of LNT?
A3: LNT is soluble in water.[1] To prepare a stock solution, gradually add the desired amount of LNT powder to your aqueous solvent of choice (e.g., sterile water, PBS, or cell culture medium) while vortexing or stirring to ensure complete dissolution. For cell culture experiments, it is recommended to filter-sterilize the final solution using a 0.22 µm filter.[5]
Q4: Is LNT stable in aqueous solutions?
A4: The stability of LNT in aqueous solutions can be influenced by pH and temperature. Generally, oligosaccharides like LNT are more susceptible to hydrolysis under acidic conditions (pH < 4) and at elevated temperatures (above 70-80°C).[2][3][6] For long-term storage of stock solutions, it is advisable to store them at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following tables summarize key quantitative data for the long-term storage and handling of LNT powder.
| Storage Condition | Temperature | Relative Humidity | Observed Stability |
| Real-time | 25°C | 60% | Stable for at least 24 months |
| Accelerated | 40°C | 75% | Stable for at least 24 months |
| In Infant Formula | 4, 20, 30, 37°C | N/A | Stable for up to 12 months |
Table 1: Long-term stability of LNT powder under different storage conditions. Data sourced from stability studies indicating no appreciable degradation or changes in impurity profiles.[2][3]
| Parameter | Value |
| Molecular Formula | C26H45NO21 |
| Molecular Weight | 707.6 g/mol |
| Purity (typical) | ≥95% |
| Solubility (in water) | Soluble |
Table 2: Physicochemical properties of this compound.[1]
Troubleshooting Guides
Issue 1: LNT Powder Dissolution Problems
| Symptom | Possible Cause | Suggested Solution |
| Powder is clumping and not dissolving. | High humidity exposure during handling. Insufficient agitation. | Ensure the powder and solvent are at room temperature before mixing. Use a vortex or magnetic stirrer for agitation. Briefly sonicating the solution may also help. |
| Solution appears cloudy after dissolution. | Particulate contamination. Incomplete dissolution. | Filter the solution through a 0.22 µm syringe filter. Increase stirring time or slightly warm the solvent (do not exceed 40°C for extended periods). |
Issue 2: Inconsistent Experimental Results
| Symptom | Possible Cause | Suggested Solution |
| Lack of expected biological effect in cell culture. | LNT degradation in acidic media. Suboptimal LNT concentration. Cell line variability. | Check the pH of your culture medium; oligosaccharides can degrade at low pH.[7][8] Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Ensure consistent cell passage number and confluency. |
| Variable growth of anaerobic bacteria with LNT. | Oxygen contamination in the anaerobic chamber. Incorrect LNT concentration as the sole carbon source. Strain-specific metabolic differences. | Ensure strict anaerobic conditions are maintained. Optimize the concentration of LNT in your defined medium. Be aware that different strains of bacteria may utilize LNT with varying efficiency. |
Experimental Protocols
Protocol 1: Treatment of Intestinal Epithelial Cells (Caco-2) with LNT
-
Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids at 37°C in a humidified atmosphere of 5% CO2.
-
Preparation of LNT Stock Solution: Prepare a 100 mM stock solution of LNT in sterile phosphate-buffered saline (PBS). Filter-sterilize through a 0.22 µm filter. Store aliquots at -20°C.
-
Cell Seeding: Seed Caco-2 cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere and grow for 24-48 hours.
-
LNT Treatment: Dilute the LNT stock solution to the desired final concentration in fresh cell culture medium. Replace the existing medium in the wells with the LNT-containing medium.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Analysis: Following incubation, cells can be harvested for analysis of gene expression, protein expression, or other relevant assays.
Protocol 2: Anaerobic Cultivation of Bifidobacterium longum subsp. infantis with LNT as the Sole Carbon Source
-
Media Preparation: Prepare a modified de Man, Rogosa, and Sharpe (mMRS) medium without any carbohydrate source. Autoclave and cool to room temperature under anaerobic conditions.
-
LNT Stock Solution: Prepare a 20% (w/v) LNT stock solution in sterile deionized water and filter-sterilize.
-
Working Medium Preparation: Under anaerobic conditions, add the LNT stock solution to the mMRS base medium to a final concentration of 2% (w/v).
-
Inoculation: Inoculate the LNT-containing mMRS medium with an overnight culture of B. longum subsp. infantis (1% v/v).
-
Incubation: Incubate the cultures anaerobically at 37°C.
-
Growth Monitoring: Monitor bacterial growth by measuring the optical density at 600 nm (OD600) at regular intervals.
Signaling Pathways and Experimental Workflows
References
- 1. caymanchem.com [caymanchem.com]
- 2. Effect of temperature and pH on the degradation of fructo-oligosaccharides | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. novonesis.com [novonesis.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Kinetics of hydrolysis of fructooligosaccharides in mineral-buffered aqueous solutions: influence of pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
addressing matrix effects in LC-MS analysis of lacto-N-tetraose
Welcome to the technical support center for the LC-MS analysis of lacto-N-tetraose (LNT). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to matrix effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for LNT analysis?
A: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample apart from the analyte of interest (LNT). For LNT, this often includes proteins, lipids, salts, and other endogenous molecules from biological fluids like plasma, milk, or urine.
Matrix effects occur when these co-eluting components interfere with the ionization of LNT in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1] This interference can significantly impact the accuracy, precision, and sensitivity of your quantitative results by altering the analyte's signal response.[1] Given that LNT is a polar molecule, it can be particularly susceptible to co-elution with other polar matrix components, making this a critical issue to address.
Q2: How can I determine if my LNT signal is being affected by the matrix?
A: The most common and effective method to qualitatively assess matrix effects across your entire chromatogram is the post-column infusion experiment .[1][2][3] This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.
The process involves infusing a constant flow of an LNT standard solution into the LC eluent after the analytical column but before the mass spectrometer.[1] Simultaneously, a blank, extracted matrix sample (e.g., plasma with no LNT) is injected. If co-eluting matrix components are present at a certain retention time, they will interfere with the ionization of the constantly infused LNT, causing a dip (suppression) or a rise (enhancement) in the otherwise stable baseline signal.[1][2]
A significant change in the LNT signal at its expected retention time indicates a high probability of matrix effects.
Troubleshooting Guides
Q3: My LNT peak area is inconsistent across different samples. What are the first steps to troubleshoot this?
A: Inconsistent peak area is a classic symptom of variable matrix effects. Here is a logical workflow to diagnose and address the issue.
Caption: Workflow for troubleshooting inconsistent LNT peak areas.
-
Confirm Matrix Effects: Perform a post-column infusion experiment as described in Q2 to confirm that matrix effects are the root cause.
-
Use an Internal Standard: The most robust solution is to use a stable isotope-labeled (SIL) internal standard for LNT (e.g., ¹³C-LNT). A SIL-IS co-elutes with LNT and experiences the same ionization suppression or enhancement, allowing for reliable correction during data processing.[1]
-
Improve Sample Cleanup: If a SIL-IS is not available or if suppression is severe, enhancing your sample preparation is the next best step.
Q4: I have confirmed significant ion suppression. What is the most effective sample preparation strategy for LNT in plasma?
A: The goal of sample preparation is to remove interfering matrix components, particularly proteins and phospholipids, while maximizing the recovery of LNT.[4] For a polar analyte like LNT, Solid-Phase Extraction (SPE) is generally superior to simpler methods like Protein Precipitation (PPT).
| Technique | Description | Pros | Cons | Matrix Removal Efficiency |
| Protein Precipitation (PPT) | A solvent like acetonitrile or methanol is added to precipitate proteins. | Fast, simple, inexpensive. | Least effective; leaves many matrix components (salts, phospholipids) in the supernatant.[5] | Low |
| Liquid-Liquid Extraction (LLE) | Uses immiscible solvents to partition the analyte away from interferences. | Can provide very clean extracts.[5] | LNT is highly polar and may have poor recovery in common organic solvents.[5] | Medium to High |
| Solid-Phase Extraction (SPE) | Uses a solid sorbent to retain the analyte while matrix components are washed away. Mixed-mode or polymeric phases are effective. | Highly selective, provides the cleanest extracts, and significantly reduces matrix effects.[5][6] | More complex, time-consuming, and costly than PPT. | High |
Recommendation: A mixed-mode or polymeric Solid-Phase Extraction (SPE) protocol is the most effective method for reducing matrix effects in LNT analysis.[5][6]
Experimental Protocols
Protocol 1: Post-Column Infusion to Detect Matrix Effects
This protocol provides a general framework for identifying matrix effects.
Caption: Experimental setup for a post-column infusion analysis.
Methodology:
-
Prepare Infusion Solution: Create a solution of LNT standard in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable and robust signal (e.g., 100 ng/mL).
-
System Setup:
-
Connect the analytical column outlet to one port of a low-dead-volume mixing tee.
-
Connect a syringe pump, delivering the LNT infusion solution at a low, constant flow rate (e.g., 10 µL/min), to the second port of the tee.[7]
-
Connect the third port of the tee to the mass spectrometer's ion source.
-
-
Acquisition:
-
Begin infusing the LNT solution and monitor its signal (using its specific MRM transition) until a stable baseline is achieved.
-
Inject a blank matrix sample that has undergone your standard sample preparation procedure.
-
Acquire data for the entire duration of the chromatographic run.
-
-
Analysis: Examine the chromatogram for the infused LNT standard. Any deviation (dip or peak) from the stable baseline indicates a region of ion suppression or enhancement, respectively.[3]
Protocol 2: Solid-Phase Extraction (SPE) for LNT from Plasma
This protocol uses a polymeric reversed-phase SPE cartridge, suitable for polar analytes like LNT.
Caption: General steps for Solid-Phase Extraction (SPE) cleanup.
Methodology:
-
Sample Pre-treatment: Precipitate proteins by adding 400 µL of cold acetonitrile containing the internal standard to 100 µL of plasma. Vortex and centrifuge at high speed for 10 minutes. Collect the supernatant.
-
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Waters Oasis HLB) by passing 1 mL of methanol through it.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water. Do not let the cartridge go dry.
-
Loading: Load the supernatant from step 1 onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water. This step removes highly polar interferences like salts while retaining LNT.
-
Elution: Elute the LNT from the cartridge using 1 mL of 90% methanol in water.
-
Final Step: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS injection.
Q5: Can I use chromatography to separate LNT from matrix interferences?
A: Yes, optimizing chromatography is a powerful strategy. Since LNT is a polar compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more effective than traditional reversed-phase (RP) chromatography.[8][9][10]
HILIC uses a polar stationary phase and a mobile phase with a high percentage of organic solvent.[8][11] This setup allows for better retention of polar compounds like LNT, moving them away from the solvent front where many polar matrix components tend to elute in RPLC.[8] This separation significantly reduces the chances of co-elution and associated matrix effects.[9] An example of a HILIC column used for HMO analysis is a HILIC-OH5 column.[12]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. MASONACO - Human milk oligosaccharides [masonaco.org]
Technical Support Center: Optimizing Anaerobic Fermentation for Lacto-N-tetraose (LNT) Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of anaerobic fermentation conditions for lacto-N-tetraose (LNT) production, primarily using engineered Escherichia coli.
Frequently Asked Questions (FAQs)
Q1: What is this compound (LNT) and why is it important?
A1: this compound (LNT) is a neutral, non-fucosylated human milk oligosaccharide (HMO) and is a significant component of human breast milk.[1][2][3] It is recognized for its health benefits to infants, including acting as a prebiotic to promote the growth of beneficial gut bacteria like Bifidobacterium, enhancing immune function, and offering protection against pathogens.[3][4] Due to these properties, LNT is a commercially important ingredient in infant formula.[1]
Q2: Which microbial hosts are commonly used for LNT production?
A2: Engineered strains of Escherichia coli are the most commonly used microbial hosts for the production of LNT and other HMOs.[1][5][6][7] E. coli is favored due to its well-understood genetics, rapid growth, and established fermentation processes.[8]
Q3: What are the key enzymatic steps in the biosynthesis of LNT in engineered E. coli?
A3: The biosynthesis of LNT in engineered E. coli from lactose involves a multi-step enzymatic pathway. Key enzymes include β-1,3-N-acetylglucosaminyltransferase (LgtA) and β-1,3-galactosyltransferase.[1][2][5] The pathway relies on the availability of precursor molecules such as UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-galactose.[5]
Q4: What are the typical yields and productivities achieved for LNT in fed-batch fermentation?
A4: Significant progress has been made in achieving high-level production of LNT. Titers as high as 57.5 g/L have been reported in fed-batch fermentation of engineered E. coli.[1][9] However, the accumulation of byproducts such as lacto-N-triose II (LNTri II) can be a challenge.[2][9]
Troubleshooting Guide
Low LNT Yield
Q: My LNT titer is significantly lower than reported values. What are the potential causes and how can I troubleshoot this?
A: Low LNT yield can stem from several factors related to metabolic pathways, gene expression, and fermentation conditions. Here are some common causes and potential solutions:
-
Inefficient Precursor Supply: The synthesis of LNT is dependent on the availability of UDP-galactose and UDP-GlcNAc.[5]
-
Solution: Enhance the synthesis of these precursors by overexpressing the relevant genes. Additionally, consider blocking competitive pathways that consume these precursors.[5] For instance, deleting genes like wecB (encoding UDP-N-acetylglucosamine 2-epimerase) can prevent the degradation of UDP-GlcNAc.[1]
-
-
Suboptimal Gene Expression: The expression levels of the key enzymes in the LNT biosynthesis pathway need to be balanced for optimal flux.
-
Byproduct Formation: The accumulation of intermediates like lacto-N-triose II (LNTri II) indicates an imbalance in the pathway and can reduce the final LNT yield.[2][9]
-
Solution: Address the accumulation of LNTri II by enhancing the downstream enzymatic step that converts it to LNT. In some cases, co-cultivation with a strain that can degrade the byproduct has been shown to be effective.[9] Disrupting transporter genes like setA in E. coli can also reduce the accumulation of LNTri II.[2][9]
-
-
Toxicity of Recombinant Protein: Overexpression of heterologous proteins can sometimes be toxic to the host cells, leading to poor growth and lower product yields.[10]
-
Solution: Consider using a tighter regulation system for gene expression or optimizing induction conditions (e.g., lower inducer concentration, lower induction temperature).[10]
-
Inconsistent Fermentation Results
Q: I am observing significant variability in LNT production between different fermentation runs. What could be the cause of this inconsistency?
A: Inconsistent results in fermentation can be due to a variety of factors, from inoculum preparation to the fermentation conditions themselves.
-
Inoculum Quality: The health and growth phase of the starter culture can significantly impact the fermentation performance.
-
Solution: Standardize your inoculum preparation protocol. Always use a fresh colony to start your culture and ensure it reaches the optimal optical density before inoculating the fermenter.[8]
-
-
Plasmid Instability: If the genes for the LNT pathway are on a plasmid, it can be lost during cell division, leading to a decrease in the productive cell population.
-
Solution: Ensure that the appropriate antibiotic selection pressure is maintained throughout the fermentation. For industrial applications, integrating the expression cassette into the genome is a more stable solution.[3]
-
-
Fluctuations in Fermentation Parameters: Even small deviations in pH, temperature, or substrate feeding can lead to different metabolic responses.
-
Solution: Calibrate your probes and pumps before each run. Implement a robust process control strategy to maintain all critical parameters within their optimal ranges.
-
High Byproduct Accumulation
Q: I am achieving a good total oligosaccharide titer, but a large portion of it is the intermediate lacto-N-triose II (LNTri II). How can I improve the conversion to LNT?
A: High LNTri II accumulation is a common issue and points to a bottleneck in the final step of LNT synthesis.[2][9]
-
Insufficient Activity of the Final Enzyme: The enzyme responsible for converting LNTri II to LNT may have insufficient activity.
-
Solution: Increase the expression of the β-1,3-galactosyltransferase. You could also explore enzyme engineering to improve its catalytic efficiency.
-
-
Extracellular Accumulation of LNTri II: The intermediate may be transported out of the cell before it can be converted to LNT.
Quantitative Data Summary
| Parameter | Reported Value | Microbial Host | Fermentation Strategy | Reference |
| Max LNT Titer | 57.5 g/L | Engineered E. coli | Fed-batch | [1][9] |
| LNT Productivity | 0.61 g/L·h | Engineered E. coli | Fed-batch | [1] |
| LNTri II Residue | 21.58 g/L | Engineered E. coli | Fed-batch | [2][9] |
| LNT Titer (shake flask) | 6.16 g/L | Engineered E. coli | Shake-flask | [1] |
Experimental Protocols
General Protocol for Fed-Batch Fermentation of Engineered E. coli for LNT Production
This protocol provides a general framework. Specific parameters should be optimized for the particular engineered strain and fermentation setup.
-
Inoculum Preparation:
-
A single colony of the engineered E. coli strain is used to inoculate a seed culture in a suitable medium (e.g., LB) with the appropriate antibiotic.
-
The seed culture is grown at 37°C with shaking until it reaches an OD600 of 0.6-0.8.
-
-
Fermenter Preparation and Inoculation:
-
A bioreactor containing a defined fermentation medium is sterilized. The medium typically contains a carbon source (e.g., glucose), a nitrogen source, salts, and trace elements.
-
The fermenter is inoculated with the seed culture to a starting OD600 of approximately 0.1.
-
-
Batch Phase:
-
The culture is grown in batch mode at a controlled temperature (e.g., 37°C) and pH (e.g., 7.0).
-
The dissolved oxygen (DO) is typically maintained at a setpoint (e.g., 30%) by controlling the agitation speed and aeration rate.
-
-
Fed-Batch Phase:
-
Once the initial carbon source is depleted (indicated by a sharp increase in DO), a concentrated feed solution is initiated.
-
The feed solution typically contains the primary carbon source (e.g., glucose) and lactose as the substrate for LNT production.
-
The feeding rate is controlled to maintain a low concentration of the carbon source to avoid overflow metabolism.
-
-
Induction:
-
When the cell density reaches a desired level (e.g., OD600 of 20-30), the expression of the LNT synthesis pathway genes is induced (e.g., with IPTG for lac-based promoters).
-
The temperature may be lowered (e.g., to 30°C) after induction to improve protein folding and reduce metabolic burden.[10]
-
-
Sampling and Analysis:
-
Samples are taken periodically to monitor cell growth (OD600), substrate consumption, and LNT and byproduct concentrations using methods like HPLC.
-
Visualizations
Caption: Simplified metabolic pathway for LNT production in engineered E. coli.
Caption: Troubleshooting workflow for diagnosing low LNT yield.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. High-Level Production of Lacto- N-neotetraose in Escherichia coli by Stepwise Optimization of the Biosynthetic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 9. Elimination of Residual Lacto- N-triose II for Lacto- N-tetraose Biosynthesis in Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - AT [thermofisher.com]
dealing with low solubility of lacto-N-tetraose in organic solvents
Welcome to the technical support center for Lacto-N-tetraose (LNT). This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the low solubility of LNT in organic solvents. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (LNT) poorly soluble in most organic solvents?
A1: this compound is a tetrasaccharide, a complex carbohydrate composed of four sugar units (galactose, N-acetylglucosamine, another galactose, and glucose)[1]. Its structure is rich in polar hydroxyl (-OH) groups, which readily form hydrogen bonds with water and other polar protic solvents. Most organic solvents are non-polar or less polar than water, and cannot effectively solvate the highly polar LNT molecule, leading to poor solubility[2].
Q2: What is the solubility of LNT in aqueous solutions?
A2: LNT is readily soluble in aqueous solutions. Published data indicates a maximum solubility of approximately 400 mg/mL in water at 25°C[2]. Another source predicts a water solubility of 216 g/L[3].
Q3: Are there any organic solvents in which LNT shows some solubility?
A3: While generally poor, some highly polar aprotic organic solvents may offer better results than non-polar solvents. Dimethyl sulfoxide (DMSO) is a powerful, highly polar organic solvent known for its ability to dissolve a wide array of organic materials, including some carbohydrates[4][5]. It is often used as a solvent or co-solvent for challenging compounds. Formamide and dimethylformamide (DMF) are other polar aprotic solvents that may be considered. However, solubility will likely still be limited compared to water.
Q4: Can I heat the mixture to improve the solubility of LNT in an organic solvent?
A4: Gently increasing the temperature can sometimes improve the solubility of oligosaccharides[6]. However, this should be done with caution. LNT is a complex biological molecule, and excessive heat can lead to degradation. It is recommended to use minimal heat and to assess the stability of LNT under your specific experimental conditions.
Q5: What is chemical derivatization and how can it help with LNT solubility?
A5: Chemical derivatization involves modifying the chemical structure of LNT to alter its physical properties, such as solubility. For LNT, this typically involves converting the polar hydroxyl (-OH) groups into less polar ester or ether groups (e.g., acetates or silyl ethers). This modification reduces the molecule's overall polarity, making it significantly more soluble in a wider range of organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate[7][8]. This is a common strategy used in the chemical synthesis of complex oligosaccharides[9].
Troubleshooting Guide: LNT Dissolution Issues
This guide addresses common problems encountered when attempting to dissolve LNT in organic solvents.
Problem: LNT powder does not dissolve and remains a solid suspension.
-
Cause: The selected organic solvent is not polar enough to dissolve the LNT.
-
Solution Workflow:
Caption: Troubleshooting workflow for dissolving LNT.
Problem: LNT dissolves initially but then precipitates out of the solution.
-
Cause 1: Saturation Limit Exceeded. You may have created a supersaturated solution that is not stable.
-
Solution: Try reducing the concentration of LNT. Alternatively, gently warm the solution to increase the solubility limit, but be mindful of potential degradation.
-
-
Cause 2: Solvent Ratio Change. In a co-solvent system, adding too much of the non-polar organic solvent can cause the LNT to crash out.
-
Solution: Experiment with different solvent ratios. Find the highest possible concentration of the organic solvent that maintains LNT solubility. Refer to the protocol for optimizing a co-solvent system below.
-
-
Cause 3: Temperature Fluctuation. A decrease in temperature can reduce solubility and cause precipitation.
-
Solution: Ensure a stable temperature is maintained throughout your experiment. If the experiment must be run at a lower temperature, the initial LNT concentration may need to be reduced.
-
Data Summary
Table 1: Qualitative Solubility and Properties of this compound
| Property | Water | Common Organic Solvents (Ethanol, Acetone, Hexane) | Polar Aprotic Solvents (DMSO, DMF) |
| Qualitative Solubility | Readily Soluble[2][10] | Poor / Insoluble[2] | May be soluble, requires testing |
| Maximum Concentration | ~400 mg/mL[2] | Very Low | Variable, concentration-limited |
| Primary Interaction | Hydrogen Bonding | Van der Waals / Dipole-Dipole | Dipole-Dipole |
| Notes | Ideal solvent for stock solutions. | Not suitable for creating primary solutions. | Best option for organic-based reactions. |
Table 2: Comparison of Solubility Enhancement Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Co-Solvent System | Using a mixture of a good solvent (e.g., water, DMSO) and a poor solvent. | Simple to implement; avoids chemical modification of LNT. | Limited amount of organic solvent can be used; risk of precipitation. |
| Heating | Increasing kinetic energy to overcome intermolecular forces. | Quick and easy method. | Risk of thermal degradation of LNT; solubility may decrease upon cooling. |
| Chemical Derivatization | Modifying LNT's functional groups to reduce polarity[8]. | Drastically increases solubility in organic solvents; enables new reactions. | Requires additional chemical synthesis and purification steps; alters the molecule. |
Experimental Protocols
Protocol 1: Solubility Testing Using a DMSO Co-Solvent System
This protocol outlines a method to determine the appropriate ratio of DMSO to a secondary organic solvent for solubilizing LNT.
-
Preparation of LNT Stock:
-
Accurately weigh 10 mg of LNT powder.
-
Add 100 µL of pure DMSO to the powder.
-
Vortex or sonicate at room temperature until the LNT is completely dissolved to create a 100 mg/mL stock solution.
-
-
Titration with Organic Solvent:
-
Aliquot 20 µL of the LNT stock solution into a clear microcentrifuge tube.
-
Begin adding your desired organic solvent (e.g., acetonitrile, dichloromethane) in 5 µL increments.
-
After each addition, vortex the tube for 30 seconds and visually inspect for any signs of precipitation (cloudiness, visible particles).
-
Continue adding the organic solvent until precipitation is observed.
-
-
Determination of Optimal Ratio:
-
Record the total volume of organic solvent added just before precipitation occurred.
-
Calculate the maximum tolerated solvent ratio. For example, if precipitation occurred after adding 25 µL of acetonitrile to 20 µL of DMSO stock, the stable ratio is approximately 1:1.25 (DMSO:Acetonitrile).
-
For your experiments, use a ratio slightly lower than this maximum to ensure the LNT remains in solution.
-
Protocol 2: Improving Solubility via Peracetylation (Derivatization)
This protocol provides a general method for acetylating the hydroxyl groups of LNT to increase its solubility in organic solvents. Note: This is a chemical reaction and should be performed by personnel with appropriate training in a fume hood.
-
Reaction Setup:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add LNT.
-
Add anhydrous pyridine as the solvent (approx. 10 mL per 100 mg of LNT).
-
Stir the mixture until the LNT is suspended.
-
Cool the flask to 0°C in an ice bath.
-
-
Acetylation Reaction:
-
Slowly add acetic anhydride (an excess of ~1.5 equivalents per hydroxyl group) to the stirring suspension.
-
Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours). The reaction mixture should become a clear, homogeneous solution as the acetylated, more soluble product is formed.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding ice-cold water.
-
Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude peracetylated LNT.
-
The crude product should be purified using flash column chromatography on silica gel.
-
-
Confirmation:
-
The resulting peracetylated LNT will be a white foam or solid, readily soluble in many organic solvents.
-
Confirm the structure and purity using techniques like NMR spectroscopy and Mass Spectrometry.
Caption: How derivatization improves LNT solubility.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Safety of lacto‐N‐tetraose (LNT) as a novel food pursuant to Regulation (EU) 2015/2283 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0006566) [hmdb.ca]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. gchemglobal.com [gchemglobal.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiological effects, biosynthesis, and derivatization of key human milk tetrasaccharides, lacto- N-tetraose, and lacto- N-neotetraose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
Technical Support Center: Lacto-N-tetraose (LNT) Handling and Stability
Welcome to the technical support center for the handling and use of Lacto-N-tetraose (LNT) in experimental assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of LNT and to offer troubleshooting solutions for common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (LNT) and why is its stability important?
A1: this compound (LNT) is a neutral human milk oligosaccharide (HMO) composed of four sugar units: galactose, N-acetylglucosamine, another galactose, and glucose.[1] It is a key prebiotic that promotes the growth of beneficial gut bacteria, particularly Bifidobacterium species.[1] Maintaining the structural integrity of LNT during experiments is crucial for obtaining accurate and reproducible results, as its biological activity is dependent on its specific structure. Degradation can lead to a loss of function and misleading experimental outcomes.
Q2: What are the primary factors that can cause LNT degradation?
A2: The main factors contributing to LNT degradation in an experimental setting are:
-
pH: LNT can be susceptible to hydrolysis under acidic conditions.
-
Temperature: Elevated temperatures can accelerate both chemical and enzymatic degradation.
-
Enzymatic Activity: The presence of specific glycosidases, particularly from microbial sources, can rapidly break down LNT.
Q3: How should I properly store LNT to ensure its stability?
A3: For long-term storage, LNT should be kept at -20°C, where it can remain stable for at least four years.[2] For shorter periods, it can be stored in a dry place in a well-closed container.[3] While it may be shipped at room temperature, it is best practice to transfer it to -20°C upon receipt for optimal stability.[2]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected bioactivity of LNT in cell culture assays.
This issue often points to the degradation of LNT in the cell culture medium.
Possible Causes and Solutions:
-
Cell Line-Secreted Enzymes: Some cell lines may secrete low levels of glycosidases that can degrade LNT over time.
-
Solution: Minimize the incubation time of LNT with the cells as much as the experimental design allows. Consider performing a time-course experiment to determine the optimal incubation period before significant degradation occurs.
-
-
Microbial Contamination: Bacterial or fungal contamination in the cell culture can introduce a variety of glycosidases that readily degrade LNT.
-
Solution: Regularly test your cell cultures for microbial contamination. If contamination is suspected, discard the culture and start with a fresh, uncontaminated stock. Always use sterile techniques when handling LNT solutions and cell cultures.
-
-
Instability in Media: The pH of the cell culture medium (typically around 7.2-7.4) is generally not optimal for enzymatic degradation by most microbial glycosidases. However, prolonged incubation at 37°C can still lead to some level of chemical hydrolysis, although this is generally slow.
-
Solution: Prepare fresh LNT-supplemented media for each experiment. Avoid storing LNT in media for extended periods, even at 4°C.
-
Issue 2: LNT appears degraded in HPLC or Mass Spectrometry analysis.
Degradation peaks or a decrease in the main LNT peak can be observed.
Possible Causes and Solutions:
-
Sample Preparation: The methods used for sample extraction and preparation can contribute to LNT degradation if not optimized.
-
Solution: Use validated protocols for oligosaccharide extraction. Ensure that any solvents used are of high purity and that the pH is controlled during extraction and concentration steps. Avoid strong acids or bases.
-
-
Analytical Conditions: The conditions of the analytical run itself, such as high temperatures or acidic mobile phases, could potentially cause degradation.
-
Solution: Optimize HPLC and mass spectrometry parameters for oligosaccharide analysis. Use columns and mobile phases designed for stable carbohydrate analysis. If possible, run samples at controlled, lower temperatures.
-
Quantitative Data Summary
The stability of this compound is influenced by both chemical and enzymatic factors. Below are tables summarizing the known conditions affecting its stability.
Table 1: Chemical Stability of this compound
| Parameter | Condition | Observation | Citation |
| Storage (Solid) | -20°C | Stable for ≥ 4 years | [2] |
| Room Temperature | Stable for at least 24 months in bulk | [4] | |
| pH | Low pH (Acidic) | Potential for hydrolysis of glycosidic bonds. | [1] |
| Neutral to Alkaline pH | Generally more stable, though very high pH can degrade carbohydrates. | ||
| Temperature | 37°C (in infant formula) | Stable for up to 12 months. | [5] |
| High Temperatures | Can accelerate chemical degradation (hydrolysis). |
Table 2: Enzymatic Degradation of this compound by Bacterial Glycosidases
| Enzyme | Source Organism | Optimal pH | Optimal Temperature (°C) | Products of Degradation | Citation |
| Lacto-N-biosidase (LnbB) | Bifidobacterium bifidum | 6.0 (for LNT) | ~37 | Lacto-N-biose and Lactose | [6][7] |
| β-Galactosidase (Bga42A) | Bifidobacterium longum subsp. infantis | Not specified | Not specified | Not specified | [4] |
| Lacto-N-biosidase | Bifidobacterium longum subsp. longum | 5.4 | 25 | Lacto-N-biose and Lactose | [8] |
Experimental Protocols
Protocol 1: General Handling and Preparation of LNT Stock Solutions
-
Receipt and Storage: Upon receiving solid LNT, store it at -20°C in a tightly sealed container.
-
Weighing: Allow the container to equilibrate to room temperature before opening to prevent condensation. Weigh the desired amount of LNT in a sterile environment.
-
Dissolving: LNT is soluble in water.[2] Dissolve the weighed LNT in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to prepare a concentrated stock solution (e.g., 10-100 mM).
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm filter into a sterile container.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Protocol 2: Supplementing Cell Culture Medium with LNT
-
Thawing: Thaw a single-use aliquot of the LNT stock solution at room temperature.
-
Dilution: Under sterile conditions in a laminar flow hood, dilute the LNT stock solution directly into the pre-warmed cell culture medium to the desired final concentration.
-
Mixing: Gently mix the medium to ensure uniform distribution of LNT.
-
Immediate Use: Use the LNT-supplemented medium immediately for your experiment. Do not store the supplemented medium for later use.
Visualizations
Caption: Enzymatic degradation of this compound by Lacto-N-biosidase.
Caption: Recommended workflow for handling LNT in experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Nutrients | Free Full-Text | Research Progress on the Degradation of Human Milk Oligosaccharides (HMOs) by Bifidobacteria [mdpi.com]
- 3. Enzymatic Hydrolysis of Human Milk Oligosaccharides. The Molecular Mechanism of Bifidobacterium Bifidum Lacto- N-biosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic Hydrolysis of Human Milk Oligosaccharides. The Molecular Mechanism of Bifidobacterium Bifidum Lacto-N-biosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bifidobacterium bifidum Lacto-N-Biosidase, a Critical Enzyme for the Degradation of Human Milk Oligosaccharides with a Type 1 Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lacto-N-biosidase Encoded by a Novel Gene of Bifidobacterium longum Subspecies longum Shows Unique Substrate Specificity and Requires a Designated Chaperone for Its Active Expression - PMC [pmc.ncbi.nlm.nih.gov]
quality control and purity assessment of lacto-N-tetraose standards
Welcome to the Technical Support Center for Lacto-N-tetraose (LNT) standards. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, purity assessment, and troubleshooting for experiments involving LNT.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for LNT standards?
This compound standards are typically supplied as a solid. For long-term storage, it is recommended to keep the product at -20°C.[1] The stability of LNT has been shown to be reliable for at least four years under these conditions.[1] For short-term use, the material can be shipped at room temperature.[1] Once in solution, for instance, dissolved in water, it is advisable to prepare fresh solutions for each experiment or store aliquots at -80°C for up to six months to minimize degradation.[2]
Q2: What level of purity should I expect from a high-quality LNT standard?
High-quality LNT standards should have a purity of ≥95%.[1] Commercially available LNT, particularly that produced by fermentation, is often a powdered mixture. While LNT is the primary component, it may also contain D-lactose and other related oligosaccharides like lacto-N-triose II and para-lacto-N-hexaose-2.[3][4] Regulatory documents for LNT as a novel food ingredient specify that the sum of human identical milk saccharides (HiMS) should be ≥ 90.0% (w/w), with LNT itself being ≥ 70.0% (w/w) on a dry matter basis.[3]
Q3: Which analytical techniques are most suitable for the purity assessment of LNT?
The most commonly employed and recommended techniques for the quality control and purity assessment of LNT standards include:
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a highly sensitive and specific method for the analysis of carbohydrates, including neutral and acidic human milk oligosaccharides (HMOs) like LNT.[5][6][7] It is particularly effective for separating and quantifying LNT and its related impurities.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors such as UV, Charged Aerosol Detection (CAD), or Refractive Index (RI) is also widely used.[3][8] The choice of detector will depend on the specific requirements of the analysis.
-
Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS are powerful tools for the structural confirmation and detailed characterization of LNT and its isomers.[9][10][11]
Q4: How can I differentiate between LNT and its isomer, Lacto-N-neotetraose (LNnT)?
Differentiating between LNT and its constitutional isomer, Lacto-N-neotetraose (LNnT), can be challenging as they have the same molecular weight.[12] Chromatographic separation is key. HPAEC-PAD is a robust method capable of separating these two isomers.[5] Tandem mass spectrometry (MS/MS) can also be used to distinguish between them based on their unique fragmentation patterns.[9]
Troubleshooting Guides
HPAEC-PAD Analysis
Issue: Poor Peak Resolution or Tailing Peaks
-
Potential Cause 1: Inappropriate Mobile Phase. The composition and concentration of the sodium hydroxide and sodium acetate mobile phases are critical for good separation.
-
Solution: Prepare fresh mobile phase solutions daily and ensure they are thoroughly degassed. Verify the accuracy of the gradient proportions.
-
-
Potential Cause 2: Column Contamination or Degradation. The column can become contaminated with sample matrix components over time, leading to poor performance.
-
Solution: Clean the column according to the manufacturer's instructions. If performance does not improve, the column may need to be replaced.
-
-
Potential Cause 3: Incorrect Flow Rate. Deviations from the optimal flow rate can affect peak shape and resolution.
-
Solution: Verify that the pump is delivering a consistent and accurate flow rate.
-
Issue: Unstable Baseline or Baseline Drift
-
Potential Cause 1: Air Bubbles in the System. Air bubbles in the pump or detector cell can cause significant baseline noise.[13][14]
-
Solution: Thoroughly degas the mobile phase.[13] Purge the pump to remove any trapped air.
-
-
Potential Cause 2: Contaminated Mobile Phase or Detector Cell. Impurities in the mobile phase or a dirty detector cell can lead to a drifting baseline.[13]
-
Solution: Use high-purity water and reagents for the mobile phase. Clean the detector cell as recommended by the manufacturer.
-
-
Potential Cause 3: Temperature Fluctuations. Changes in ambient temperature can affect the detector's response.
-
Solution: Use a column oven and ensure a stable laboratory temperature.
-
HPLC Analysis
Issue: Fluctuating Retention Times
-
Potential Cause 1: Inconsistent Mobile Phase Composition. If preparing the mobile phase online, the mixing valve may not be performing correctly.[15]
-
Solution: Prepare the mobile phase manually and run it isocratically to check for consistency.[15] If the problem persists, service the pump's mixing unit.
-
-
Potential Cause 2: Column Equilibration. The column may not be fully equilibrated with the mobile phase before injection.
-
Solution: Increase the column equilibration time between runs.[13]
-
-
Potential Cause 3: Leaks in the System. Small leaks can cause pressure fluctuations and lead to shifts in retention time.[14][16]
-
Solution: Carefully inspect all fittings and connections for any signs of leakage.
-
Issue: Low Signal Intensity or No Peaks
-
Potential Cause 1: Sample Degradation. LNT can degrade if samples are not handled or stored properly.
-
Solution: Prepare fresh samples and store them at low temperatures. Avoid repeated freeze-thaw cycles.
-
-
Potential Cause 2: Incorrect Detector Settings. The detector may not be set to the appropriate wavelength or sensitivity for LNT detection.
-
Solution: Optimize detector parameters based on the specific detector being used (e.g., wavelength for UV, gain for CAD).
-
-
Potential Cause 3: Clogged System. A blockage in the injector, tubing, or column can prevent the sample from reaching the detector.[13]
-
Solution: Check for high backpressure and systematically troubleshoot by disconnecting components to locate the blockage.
-
Data Presentation
Table 1: Typical Purity Specifications for this compound (LNT) Novel Food Ingredient [3]
| Parameter | Specification (% w/w, dry matter) | Analytical Method |
| Sum of HiMS | ≥ 90.0 | HPLC/UV and HPAEC-PAD |
| This compound (LNT) | ≥ 70.0 | HPLC/UV and HPAEC-PAD |
| D-Lactose | ≤ 12.0 | HPAEC-PAD |
| Lacto-N-triose II | ≤ 10.0 | HPAEC-PAD |
| para-Lacto-N-hexaose-2 | ≤ 3.5 | HPAEC-PAD |
| LNT fructose isomer | ≤ 1.0 | HPLC/CAD |
| Sum of other carbohydrates | ≤ 5.0 | HPLC/CAD and HPAEC-PAD |
| Water | ≤ 6.0 | Karl-Fischer |
| Residual protein | ≤ 0.01 | Bradford assay |
Experimental Protocols
Protocol 1: Purity Assessment of LNT by HPAEC-PAD
This protocol is a general guideline for the analysis of LNT using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection.
-
Sample Preparation:
-
Accurately weigh the LNT standard and dissolve it in high-purity water to a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac PA1 or PA200).[17]
-
Mobile Phase A: 100 mM Sodium Hydroxide (NaOH)
-
Mobile Phase B: 100 mM NaOH with 1 M Sodium Acetate (NaOAc)
-
Gradient: A suitable gradient to separate LNT from potential impurities. For example, a gradient from 0-10% B over 10 minutes can be a starting point.[18]
-
Flow Rate: Typically between 0.25 and 0.5 mL/min.[17]
-
-
PAD Detection:
-
Use a gold working electrode and a suitable waveform for carbohydrate detection. The waveform typically consists of potentials for detection, oxidation, and reduction.
-
-
Data Analysis:
-
Identify the LNT peak by comparing the retention time with a certified reference standard.
-
Quantify the purity by calculating the peak area of LNT relative to the total peak area of all carbohydrate components.
-
Protocol 2: Structural Confirmation of LNT by LC-MS/MS
This protocol provides a general workflow for confirming the identity of LNT using Liquid Chromatography-Mass Spectrometry.
-
Sample Preparation:
-
Dissolve the LNT standard in a solvent compatible with the LC-MS system (e.g., a mixture of acetonitrile and water).
-
For complex matrices, a sample cleanup step using solid-phase extraction (SPE) with graphitized carbon cartridges may be necessary.[9]
-
-
LC Conditions:
-
Column: A column suitable for oligosaccharide separation, such as an amide-based column (e.g., TSKgel Amide-80).[17]
-
Mobile Phase A: Water with a small amount of formic acid (e.g., 0.1%) or ammonium formate.
-
Mobile Phase B: Acetonitrile with a small amount of formic acid (e.g., 0.1%).
-
Gradient: A gradient from high organic to high aqueous content.
-
Flow Rate: Dependent on the column dimensions, typically 0.2-1.0 mL/min.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode.
-
Scan Mode: Full scan to identify the molecular ion of LNT (e.g., [M+Na]⁺).
-
Tandem MS (MS/MS): Perform fragmentation of the parent ion to obtain a characteristic fragmentation pattern. Collision-Induced Dissociation (CID) is commonly used.[9]
-
-
Data Analysis:
-
Confirm the presence of LNT by matching the accurate mass of the parent ion and the fragmentation pattern to a reference spectrum or database.
-
Visualizations
Caption: Workflow for LNT Purity Assessment by HPAEC-PAD.
Caption: Decision Tree for Common HPLC Troubleshooting.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Safety of lacto‐N‐tetraose (LNT) as a novel food pursuant to Regulation (EU) 2015/2283 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Method for the Determination of 2'-Fucosyllactose (2'-FL), 3-Fucosyllactose (3-FL), 6'-Sialyllactose (6'-SL), 3'-Sialyllactose (3'-SL), this compound (LNT), and Lacto-N-neoTetraose (LNnT) by High-Performance Anion-Exchange Chromatography With Pulsed Amperometric Detection (HPAEC-PAD): First Action 2022.04 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (LNT) Analysis Service - CD BioGlyco [bioglyco.com]
- 7. theanalyticalscientist.com [theanalyticalscientist.com]
- 8. Lacto-N-neotetraose (LNnT) Analysis Service - CD BioGlyco [bioglyco.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Challenges and Pitfalls in Human Milk Oligosaccharide Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. aelabgroup.com [aelabgroup.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Lacto-N-neotetraose | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 18. Combining HPAEC-PAD, PGC-LC–MS, and 1D 1H NMR to Investigate Metabolic Fates of Human Milk Oligosaccharides in 1-Month-Old Infants: a Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Differentiating Lacto-N-tetraose (LNT) from its Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the differentiation of lacto-N-tetraose (LNT) from its structural isomers, most notably lacto-N-neotetraose (LNnT).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in differentiating this compound (LNT) from its isomers?
The main challenge lies in the high structural similarity between LNT and its isomers, particularly lacto-N-neotetraose (LNnT).[1][2] These molecules share the same molecular formula and mass, differing only in the glycosidic linkage between galactose and N-acetylglucosamine.[3] Specifically, LNT is a type I HMO with a β1-3 linkage, while LNnT is a type II HMO with a β1-4 linkage.[3][4] This subtle difference makes their separation by conventional analytical techniques difficult, often resulting in co-elution and inaccurate quantification.[5][6]
Q2: What are the most common isomers of this compound I need to be aware of during my analysis?
The most prevalent and analytically challenging isomer of this compound (LNT) is lacto-N-neotetraose (LNnT) .[4] Both are abundant human milk oligosaccharides (HMOs).[4] Other isomers can also be present in complex biological samples, further complicating analysis.
Q3: Which analytical techniques are recommended for the successful differentiation of LNT and its isomers?
A multi-pronged approach is often necessary for the unambiguous differentiation of LNT and its isomers. The most effective techniques include:
-
High-Performance Liquid Chromatography (HPLC): Particularly with specialized columns like porous graphitized carbon (PGC) or hydrophilic interaction liquid chromatography (HILIC).[6][7][8][9]
-
Mass Spectrometry (MS): Especially when coupled with liquid chromatography (LC-MS). Tandem mass spectrometry (MS/MS) is crucial for distinguishing isomers based on their unique fragmentation patterns.[5][10][11]
-
Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size, shape, and charge, providing an additional dimension of separation for isomers.[12][13][14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR techniques like 1H-15N HSQC can provide detailed structural information to differentiate isomers.[16][17]
-
Enzymatic Assays: Utilizing specific glycosidases that selectively cleave the different linkages in LNT and LNnT can confirm their identity.[18]
Troubleshooting Guides
HPLC and LC-MS Analysis
Issue: Poor or no separation of LNT and LNnT peaks.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Column Choice | - Switch to a Porous Graphitized Carbon (PGC) column: PGC columns are highly effective for separating structurally similar polar compounds like HMO isomers.[6][8][9] - Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column: HILIC columns can also provide good separation of these polar analytes.[7][19][20] |
| Suboptimal Mobile Phase Composition | - Modify the organic modifier: If using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter selectivity. - Adjust the gradient: A shallower gradient can improve resolution between closely eluting peaks.[21] - Optimize pH: For ionizable compounds, small changes in mobile phase pH can significantly impact retention and selectivity.[22] |
| Incorrect Flow Rate or Temperature | - Lower the flow rate: This can increase column efficiency and improve resolution. - Optimize column temperature: Temperature affects mobile phase viscosity and analyte interaction with the stationary phase. Experiment with different temperatures to find the optimal separation.[6] |
| Sample Overload | - Reduce injection volume or sample concentration: Injecting too much sample can lead to peak broadening and poor resolution.[23] |
Issue: Inconsistent retention times.
| Possible Cause | Troubleshooting Steps |
| Column Equilibration | - Ensure adequate column equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time drift.[22] |
| Mobile Phase Preparation | - Prepare fresh mobile phase daily: The composition of the mobile phase can change over time due to evaporation of volatile components. - Degas the mobile phase: Dissolved gases can form bubbles in the pump and detector, leading to pressure fluctuations and retention time variability.[22] |
| Pump Issues | - Check for leaks: Leaks in the pump or fittings can cause pressure drops and inconsistent flow rates.[23][24] - Purge the pump: Air bubbles trapped in the pump head can cause flow rate inaccuracies.[23] |
Mass Spectrometry (MS) Analysis
Issue: Inability to differentiate LNT and LNnT in MS1.
| Possible Cause | Troubleshooting Steps |
| Isomeric Nature | - Utilize Tandem Mass Spectrometry (MS/MS): LNT and LNnT have the same mass and will not be resolved in a full scan (MS1). MS/MS is essential to generate unique fragment ions for each isomer.[5][10] |
Issue: Unclear or non-diagnostic MS/MS fragmentation patterns.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Collision Energy | - Optimize collision-induced dissociation (CID) energy: The energy used for fragmentation is critical. A collision energy ramp or testing discrete energy levels will help identify the optimal setting to produce diagnostic fragment ions. |
| Inappropriate Ionization Mode | - Test both positive and negative ionization modes: The fragmentation patterns of HMOs can differ significantly between positive and negative modes. Negative ion mode often provides highly selective, configuration-dependent fragments.[5] |
| Matrix Effects | - Improve sample preparation: Co-eluting matrix components can suppress ionization and interfere with fragmentation. Enhance sample cleanup procedures. - Use a labeling technique: Derivatization of HMOs with a tag like 2-aminobenzamide (2-AB) or 2-aminobenzoic acid (2-AA) can improve ionization efficiency and lead to more consistent fragmentation.[7] |
Quantitative Data Summary
The following tables summarize key quantitative data for the analysis of LNT and its isomers.
Table 1: Concentration of LNT and LNnT in Human Milk Samples
| Analyte | Concentration Range (mg/L) | Notes |
| This compound (LNT) | 12 - 2460 | Concentration varies significantly based on the mother's secretor status and lactation stage.[25] |
| Lacto-N-neotetraose (LNnT) | 0.9 - 100+ | Concentration also varies with lactation stage.[25] |
Table 2: Performance of Analytical Methods for LNT and LNnT Quantification
| Parameter | HPAEC-PAD | UPLC-QqQ-MS |
| Limit of Detection (LOD) | LNT: 0.60 mg/L LNnT: 0.27 mg/L[25] | Femtomole to subfemtomole level[26] |
| Limit of Quantification (LOQ) | LNT: 2 mg/L LNnT: 0.9 mg/L[25] | Not explicitly stated, but high sensitivity is reported.[26] |
| Linearity (r²) | LNT: 0.9998 LNnT: 0.9997[25] | Not explicitly stated. |
| Method Repeatability (CV) | LNT: ±0.9% LNnT: ±1.6%[25] | Not explicitly stated. |
Key Experimental Protocols
Protocol 1: LC-MS/MS Analysis of LNT and LNnT using a PGC Column
-
Sample Preparation:
-
Dilute human milk or other biological samples with a suitable solvent (e.g., water or a mild buffer).
-
Perform protein precipitation using a solvent like ethanol or acetonitrile.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant containing the oligosaccharides.
-
Further cleanup using solid-phase extraction (SPE) with a graphitized carbon cartridge may be necessary for complex matrices.
-
-
Chromatographic Separation:
-
Column: Porous Graphitized Carbon (PGC) column (e.g., Hypercarb, 100 x 2.1 mm, 3 µm).[21]
-
Mobile Phase A: Water with 0.1% formic acid.[21]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[21]
-
Gradient: A shallow gradient is crucial. For example: 0-21 min, 0-12% B; 21-32 min, 12-40% B.[21] The gradient needs to be optimized for the specific instrument and sample.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30 - 60 °C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Negative Electrospray Ionization (ESI).
-
MS1 Scan: Full scan from m/z 200-1500.
-
MS/MS: Use a targeted approach (e.g., Parallel Reaction Monitoring - PRM or Multiple Reaction Monitoring - MRM) to isolate the precursor ion for LNT/LNnT and generate fragment ions.
-
Collision Energy: Optimize the collision energy to produce diagnostic fragment ions that differentiate the isomers.
-
Protocol 2: NMR Spectroscopy for Isomer Differentiation
-
Sample Preparation:
-
NMR Data Acquisition:
-
Data Analysis:
-
Process the NMR data using appropriate software.
-
Compare the chemical shifts of the diagnostic peaks to reference spectra or published data to identify the isomers.
-
Visualizations
Caption: Experimental workflow for the differentiation of LNT and its isomers.
Caption: Metabolic pathway of LNT and LNnT utilization by Bifidobacterium.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Challenges and Pitfalls in Human Milk Oligosaccharide Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. layerorigin.com [layerorigin.com]
- 4. Inefficient Metabolism of the Human Milk Oligosaccharides this compound and Lacto-N-neotetraose Shifts Bifidobacterium longum subsp. infantis Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Comparison of Different Labeling Techniques for the LC-MS Profiling of Human Milk Oligosaccharides [frontiersin.org]
- 8. e-b-f.eu [e-b-f.eu]
- 9. pragolab.cz [pragolab.cz]
- 10. Cross-Ring Fragmentation Patterns in the Tandem Mass Spectra of Underivatized Sialylated Oligosaccharides and Their Special Suitability for Spectrum Library Searching - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 12. Rapid structural characterization of human milk oligosaccharides and distinction of their isomers using trapped ion mobility spectrometry time‐of‐flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ion Mobility Separation of Isomeric Carbohydrate Precursor Ions and Acquisition of their Independent Tandem Mass Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ion Mobility Separations of Isomers based upon Long Path Length Structures for Lossless Ion Manipulations Combined with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Utilizing the 1H-15N NMR Methods for the Characterization of Isomeric Human Milk Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Facile enzymatic conversion of lactose into this compound and lacto-N-neotetraose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development and Optimisation of HILIC-LC-MS Method for Determination of Carbohydrates in Fermentation Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. HILIC-UPLC-MS for high throughput and isomeric N-glycan separation and characterization in Congenital Disorders Glycosylation and human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. agilent.com [agilent.com]
- 25. Longitudinal change of selected human milk oligosaccharides and association to infants’ growth, an observatory, single center, longitudinal cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Absolute Quantitation of Human Milk Oligosaccharides Reveals Phenotypic Variations during Lactation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lacto-N-Tetraose (LNT) Uptake in Probiotics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of lacto-N-tetraose (LNT) uptake by probiotics in experimental settings.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments focused on LNT utilization by probiotics.
Question 1: Why is my probiotic strain not growing or growing poorly with this compound (LNT) as the sole carbon source?
Answer:
Several factors can contribute to poor or no growth of a probiotic strain on LNT. Here are the primary aspects to investigate:
-
Strain-Specific Capabilities: Not all probiotic strains, even within the same species, can efficiently utilize LNT. For example, studies have shown significant variation in LNT metabolism among different strains of Bifidobacterium longum subsp. infantis. Some strains may lack the necessary genetic machinery for LNT uptake and metabolism. It is crucial to work with strains that have been genetically or phenotypically characterized for HMO utilization.[1][2][3]
-
Presence of Specific Transporters: The primary mechanism for LNT uptake in many Bifidobacterium species is through ATP-binding cassette (ABC) transporters.[4] Strains lacking the specific genes for these transporters will not be able to internalize LNT. For instance, some B. infantis strains are designated as "H5-negative" because they lack a key ABC transporter for core HMO structures, leading to inferior growth on LNT compared to "H5-positive" strains.[2][3]
-
Inappropriate Growth Medium: The basal medium composition is critical. While LNT is the sole carbon source, other essential nutrients must be present, including nitrogen sources (e.g., peptone, yeast extract), vitamins, and minerals. A modified de Man, Rogosa, and Sharpe (mMRS) medium is commonly used for these experiments.[2][3]
-
Suboptimal Anaerobic Conditions: Most probiotic strains with LNT-metabolizing capabilities, such as Bifidobacterium, are strict anaerobes. Inadequate anaerobic conditions will inhibit their growth. Ensure your anaerobic chamber or gas pack system is functioning correctly and that the medium has been properly pre-reduced.
-
Incorrect pH: The initial pH of the growth medium should be optimized for the specific probiotic strain, typically between 6.5 and 7.0 for bifidobacteria. The metabolic activity of the bacteria will lead to the production of organic acids, causing a drop in pH that can inhibit growth.
Question 2: My probiotic strain grows on LNT, but the consumption of LNT is slow or incomplete. How can I improve the uptake efficiency?
Answer:
Slow or incomplete LNT consumption can be addressed by optimizing several experimental parameters:
-
Gene Expression Induction: The expression of genes encoding for LNT transporters and metabolic enzymes can be inducible. Pre-culturing the strain in a medium containing a low concentration of LNT or a structurally related oligosaccharide may help to upregulate the necessary genes before the main experiment.
-
Medium Optimization: While a standard medium like mMRS is a good starting point, further optimization of components such as nitrogen sources, vitamins, and minerals can enhance metabolic activity and, consequently, LNT uptake.
-
pH Control: As bacteria metabolize LNT, the production of acetic and lactic acid will lower the pH of the culture medium, which can inhibit further growth and metabolism.[1] Using a pH-controlled fermenter to maintain the optimal pH can lead to more complete LNT consumption.
-
Co-culturing with Other Probiotics: Some bacterial species can engage in cross-feeding. For instance, Bifidobacterium bifidum is known to extracellularly degrade HMOs, releasing metabolites that can be utilized by other probiotic strains.[5] While this may not directly enhance the uptake by your target strain, it can lead to more efficient overall utilization of LNT in a mixed culture.
Question 3: I am observing high variability in my experimental replicates for LNT uptake. What are the potential sources of this variability?
Answer:
High variability in replicate experiments can be frustrating. Here are some common sources to check:
-
Inoculum Preparation: The age and physiological state of the inoculum can significantly impact the lag phase and growth rate of your culture. Ensure that you use a standardized inoculum from a fresh, actively growing pre-culture.
-
Inconsistent Anaerobic Conditions: Minor variations in oxygen exposure between replicates can lead to significant differences in the growth of strictly anaerobic bacteria.
-
Pipetting and Dilution Errors: When preparing media and inoculating cultures, small errors in pipetting can be magnified during bacterial growth.
-
Analytical Measurement Variability: Ensure that your analytical methods for measuring LNT concentration (e.g., HPLC) are properly calibrated and that sample preparation is consistent across all replicates.
Question 4: How can I confirm that my probiotic strain is internalizing and metabolizing LNT and not just adhering to the cell surface?
Answer:
To confirm the internalization and metabolism of LNT, you can perform the following experiments:
-
Metabolite Analysis: Measure the concentration of expected metabolic end-products, such as acetate and lactate, in the culture supernatant over time. An increase in these metabolites concurrent with a decrease in LNT concentration is strong evidence of metabolism.[1]
-
Transcriptomic Analysis (RT-qPCR): Analyze the expression levels of genes known to be involved in LNT transport (e.g., ABC transporters) and metabolism (e.g., glycoside hydrolases). Upregulation of these genes in the presence of LNT indicates a specific metabolic response.[1]
-
Enzyme Assays: Prepare cell-free extracts from your probiotic strain grown in the presence of LNT and test for the activity of specific glycoside hydrolases that can degrade LNT.[5]
Quantitative Data Summary
The following tables summarize quantitative data on the growth and metabolite production of various Bifidobacterium strains on LNT and other relevant carbohydrates.
Table 1: Comparative Growth of Bifidobacterium longum subsp. infantis Strains on Various Carbohydrates
| Strain | Carbohydrate | Final OD600nm (Asymptotic) | Growth Rate (k, h-1) |
| ATCC 15697 | Lactose | 1.27 ± 0.12 | 0.56 ± 0.03 |
| Galactose | 1.20 ± 0.13 | 0.61 ± 0.02 | |
| LNT | 1.15 ± 0.09 | 0.49 ± 0.02 | |
| UMA299 | LNT | 1.05 ± 0.05 | 0.45 ± 0.03 |
| UMA300 | LNT | 1.10 ± 0.07 | 0.47 ± 0.04 |
Data adapted from LoCascio et al., 2018.[1]
Table 2: Fermentation End-Products of Bifidobacterium longum subsp. infantis ATCC 15697
| Carbohydrate | Lactic Acid (mM) | Acetic Acid (mM) | Acetate:Lactate Ratio |
| Galactose | 42.5 ± 5.7 | 66.3 ± 1.2 | 1.56 ± 0.01 |
| Lactose | 47.8 ± 5.7 | 75.5 ± 1.0 | 1.58 ± 0.01 |
| LNT | 46.5 ± 2.5 | 85.5 ± 0.9 | 1.84 ± 0.01 |
Data adapted from LoCascio et al., 2018.[1]
Experimental Protocols
Protocol 1: Anaerobic Cultivation of Bifidobacterium with LNT as Sole Carbon Source
-
Prepare Modified MRS (mMRS) Medium: Prepare mMRS medium lacking a carbon source. A typical composition per liter is: 10 g tryptone, 5 g yeast extract, 2 g K2HPO4, 5 g sodium acetate, 2 g ammonium citrate, 0.2 g MgSO4·7H2O, 0.05 g MnSO4·4H2O, and 1 mL Tween 80.
-
Add Reducing Agent and LNT: Autoclave the mMRS medium. Once cooled to room temperature under anaerobic conditions, add a filter-sterilized solution of L-cysteine hydrochloride to a final concentration of 0.5 g/L. Then, add a filter-sterilized solution of LNT to the desired final concentration (e.g., 2% w/v).
-
Pre-reduction of Medium: Dispense the complete medium into anaerobic culture tubes or bottles and place them in an anaerobic chamber for at least 24 hours to ensure complete reduction.
-
Inoculum Preparation: Inoculate a single colony of the Bifidobacterium strain into a tube of mMRS supplemented with a readily metabolizable sugar (e.g., glucose or lactose) and incubate at 37°C under anaerobic conditions until the culture reaches the late logarithmic phase of growth.
-
Inoculation and Incubation: Inoculate the LNT-containing mMRS medium with the pre-culture to a starting OD600nm of 0.05-0.1. Incubate the cultures at 37°C under anaerobic conditions.
-
Monitoring Growth: At regular intervals, remove an aliquot of the culture under anaerobic conditions and measure the optical density at 600 nm (OD600nm) to monitor bacterial growth.
Protocol 2: HPLC Analysis of LNT and Organic Acids
-
Sample Preparation: At each time point, collect a 1 mL aliquot of the bacterial culture. Centrifuge at 13,000 x g for 10 minutes to pellet the cells.
-
Supernatant Collection: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining cells and debris.
-
HPLC System and Column: Use an HPLC system equipped with a refractive index (RI) detector for LNT and a UV detector (210 nm) for organic acids. A suitable column for separating these compounds is an Aminex HPX-87H column.
-
Mobile Phase and Conditions: The mobile phase is typically a dilute acid solution, such as 5 mM H2SO4. Maintain a constant flow rate (e.g., 0.6 mL/min) and column temperature (e.g., 60°C).
-
Standard Curves: Prepare standard solutions of LNT, acetic acid, and lactic acid at known concentrations to generate standard curves for quantification.
-
Injection and Analysis: Inject a known volume (e.g., 20 µL) of the filtered supernatant onto the HPLC column. Identify and quantify the peaks corresponding to LNT, acetate, and lactate by comparing their retention times and peak areas to the standard curves.
Protocol 3: RT-qPCR for LNT Transporter Gene Expression
-
RNA Extraction: Harvest bacterial cells from cultures grown with and without LNT by centrifugation. Immediately stabilize the RNA using an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent). Extract total RNA using a commercially available RNA extraction kit with a DNase treatment step to remove contaminating genomic DNA.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit with random primers or gene-specific primers.
-
Primer Design: Design primers specific to the target LNT transporter gene(s) and a suitable housekeeping gene (e.g., 16S rRNA or gyrA) for normalization.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, the synthesized cDNA, and the designed primers.
-
Thermal Cycling: Perform the qPCR in a real-time PCR cycler with appropriate thermal cycling conditions (denaturation, annealing, and extension).
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of the target gene(s) using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
Visualizations
LNT Uptake and Metabolism Pathway
References
- 1. Inefficient Metabolism of the Human Milk Oligosaccharides this compound and Lacto-N-neotetraose Shifts Bifidobacterium longum subsp. infantis Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Genome Analysis of Bifidobacterium longum subsp. infantis Strains Reveals Variation in Human Milk Oligosaccharide Utilization Genes among Commercial Probiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Milk Oligosaccharide Utilization in Intestinal Bifidobacteria Is Governed by Global Transcriptional Regulator NagR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiology of Consumption of Human Milk Oligosaccharides by Infant Gut-associated Bifidobacteria - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the In Vitro Prebiotic Activity of Lacto-N-tetraose
An Objective Comparison of Lacto-N-tetraose with Fructooligosaccharides and Galactooligosaccharides
For researchers, scientists, and drug development professionals, understanding the nuanced effects of prebiotics on the gut microbiota is paramount. This guide provides an objective in vitro comparison of this compound (LNT), a prominent Human Milk Oligosaccharide (HMO), with two of the most well-established prebiotics: Fructooligosaccharides (FOS) and Galactooligosaccharides (GOS). The following data, compiled from various in vitro fermentation studies, highlights the differential effects of these compounds on key indicators of prebiotic activity.
Data Presentation
Table 1: Comparative Growth Promotion of Bifidobacterium Species
| Prebiotic Substrate | Predominant Bifidobacterium Species Promoted | Fold Increase in Bifidobacterium Abundance (in vitro fermentation) | Reference Study Insights |
| This compound (LNT) | Bifidobacterium longum subsp. infantis, Bifidobacterium bifidum, Bifidobacterium breve | Strain-dependent; significant increases observed.[1] | LNT is highly selective for infant-associated bifidobacteria, suggesting a co-evolutionary relationship.[2] |
| Fructooligosaccharides (FOS) | Bifidobacterium longum, Bifidobacterium adolescentis, Bifidobacterium animalis | Significant bifidogenic effect observed in numerous studies.[3][4] | Broadly utilized by a wide range of bifidobacterial species.[4] |
| Galactooligosaccharides (GOS) | Bifidobacterium longum subsp. infantis, Bifidobacterium bifidum, Bifidobacterium catenulatum | Generally shows a strong bifidogenic effect, comparable to or exceeding FOS in some studies.[1][5] | The diverse structures within GOS mixtures may allow for utilization by a broader range of bifidobacteria.[5] |
Table 2: Comparative Short-Chain Fatty Acid (SCFA) Production (in vitro fermentation)
| Prebiotic Substrate | Predominant SCFAs Produced | Acetate:Lactate Ratio (B. infantis fermentation) | Key Findings on SCFA Profile |
| This compound (LNT) | Acetate, Lactate | Shifted towards higher acetate production compared to its constituent monosaccharides. | Fermentation by infant gut microbiota models shows a significant increase in acetate, a key SCFA for cross-feeding other beneficial bacteria.[6] |
| Fructooligosaccharides (FOS) | Acetate, Propionate, Butyrate | Not typically measured for pure B. infantis fermentation. | Fermentation of FOS generally leads to a balanced production of major SCFAs, with the specific profile depending on the composition of the gut microbiota.[7] |
| Galactooligosaccharides (GOS) | Acetate, Lactate, Butyrate | Not typically measured for pure B. infantis fermentation. | GOS fermentation often results in high levels of acetate and lactate, and can also lead to significant butyrate production through cross-feeding mechanisms.[7] |
Experimental Protocols
In Vitro Batch Fermentation for Comparative Analysis of Prebiotics
This protocol outlines a general procedure for assessing the prebiotic potential of LNT, FOS, and GOS using an in vitro batch fermentation model with human fecal inoculum.
1. Preparation of Fecal Inoculum:
-
Fresh fecal samples are collected from healthy donors who have not consumed antibiotics for at least three months.
-
A 10% (w/v) fecal slurry is prepared by homogenizing the feces in a sterile, anaerobic phosphate-buffered saline (PBS) solution under anaerobic conditions (e.g., inside an anaerobic chamber).
2. Fermentation Medium:
-
A basal medium supporting the growth of gut anaerobes is prepared. A typical composition includes (per liter): 2 g peptone, 2 g yeast extract, 0.5 g L-cysteine-HCl, 0.5 g bile salts, 2 mL Tween 80, 0.001 g resazurin, 4 g NaHCO₃, and mineral salts (e.g., 0.1 g K₂HPO₄, 0.1 g KH₂PO₄, 0.01 g MgSO₄·7H₂O, 0.01 g CaCl₂·6H₂O, 2 g NaCl).
-
The prebiotic substrates (LNT, FOS, or GOS) are added to the basal medium at a final concentration of 1% (w/v). A control medium without any added carbohydrate is also prepared.
-
The media are sterilized by autoclaving and then transferred to an anaerobic chamber.
3. Inoculation and Incubation:
-
The fecal slurry is inoculated into the fermentation media at a 10% (v/v) concentration under strict anaerobic conditions.
-
The cultures are incubated at 37°C for 24-48 hours in a shaking incubator or a pH-controlled fermenter.
-
Samples are collected at different time points (e.g., 0, 12, 24, 48 hours) for analysis.
4. Analysis of Microbial Populations:
-
Bacterial DNA is extracted from the collected samples.
-
The abundance of specific bacterial groups, such as Bifidobacterium, is quantified using quantitative real-time PCR (qPCR) with group-specific primers.
-
The overall composition of the gut microbiota can be analyzed by 16S rRNA gene sequencing.
5. Analysis of Short-Chain Fatty Acids:
-
The fermentation broth is centrifuged, and the supernatant is collected.
-
The concentrations of SCFAs (acetate, propionate, butyrate) and lactate are quantified using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Mandatory Visualization
Caption: In vitro fermentation experimental workflow.
Caption: Metabolic pathway of this compound in Bifidobacterium infantis.
References
- 1. Galacto- and Fructo-oligosaccharides Utilized for Growth by Cocultures of Bifidobacterial Species Characteristic of the Infant Gut - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Comparative analysis of prebiotic effects of four oligosaccharides using in vitro gut model: digestibility, microbiome, and metabolome changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Utilization of diverse oligosaccharides for growth by Bifidobacterium and Lactobacillus species and their in vitro co-cultivation characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An In Vitro Colonic Fermentation Study of the Effects of Human Milk Oligosaccharides on Gut Microbiota and Short-Chain Fatty Acid Production in Infants Aged 0–6 Months - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prebiotic oligosaccharides change the concentrations of short-chain fatty acids and the microbial population of mouse bowel - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Immunomodulatory Landscape: An In Vivo Comparison of Lacto-N-tetraose and Other Human Milk Oligosaccharides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo immunomodulatory effects of Lacto-N-tetraose (LNT), a key Human Milk Oligosaccharide (HMO), with other prominent HMOs: Lacto-N-neotetraose (LNnT), 2'-Fucosyllactose (2'-FL), and 3'-Sialyllactose (3'-SL). By presenting experimental data, detailed methodologies, and visualizing key signaling pathways, this document aims to facilitate a deeper understanding of LNT's potential as an immunomodulatory agent.
Comparative Analysis of In Vivo Immunomodulatory Effects
While extensive research highlights the immunomodulatory potential of LNT, specific in vivo quantitative data on its direct effects on cytokine and immunoglobulin levels remains limited in the currently available literature. However, studies on structurally similar HMOs provide valuable insights into the potential effects of LNT. The following tables summarize the available in vivo data for LNnT, 2'-FL, and 3'-SL, which can serve as a predictive reference for the potential in vivo bioactivity of LNT.
Table 1: Comparison of In Vivo Effects on Cytokine Profiles
| Cytokine | Lacto-N-neotetraose (LNnT) | 2'-Fucosyllactose (2'-FL) | 3'-Sialyllactose (3'-SL) | This compound (LNT) |
| IL-4 | Increased expression[1] | Lower levels observed[2] | No significant change reported in the specific study | Data not available |
| IL-10 | Increased expression[1] | No significant change reported in the specific study | Reduced expression in LPS-activated macrophages[3] | Data not available |
| IL-13 | Increased expression[1] | Data not available | Data not available | Data not available |
| IL-1β | Data not available | Lower levels observed[2] | Reduced expression in LPS-activated macrophages[3] | Data not available |
| IL-6 | Data not available | Lower levels observed[2] | Reduced expression in LPS-activated macrophages[3] | Data not available |
| IFN-γ | Data not available | Lower levels observed[2] | Data not available | Data not available |
| TNF-α | Data not available | Lower levels observed[2] | Reduced expression in LPS-activated macrophages[3] | Data not available |
| Animal Model | Mice (wound healing model)[1] | Suckling Rats[2] | Mice (LPS-induced inflammation model)[3] | - |
| Dosage | 100 and 200 µg intradermal injection[1] | Daily oral administration (concentration not specified)[2] | 100 μg/mL in drinking water[3] | - |
Table 2: Comparison of In Vivo Effects on Immunoglobulin Levels
| Immunoglobulin | Lacto-N-neotetraose (LNnT) | 2'-Fucosyllactose (2'-FL) | 3'-Sialyllactose (3'-SL) | This compound (LNT) |
| IgA | Data not available | Increased plasma levels[2] | Data not available | Data not available |
| IgG | Data not available | Increased plasma levels (specifically IgG2a, IgG2b, IgG2c)[2] | Data not available | Data not available |
| Animal Model | - | Suckling Rats[2] | - | - |
| Dosage | - | Daily oral administration (concentration not specified)[2] | - | - |
Experimental Protocols
This section details the methodologies for key in vivo experiments to assess the immunomodulatory effects of HMOs.
Animal Model and Oral Gavage Protocol
-
Animal Model: Male C57BL/6 mice, 6-8 weeks old, are commonly used. Animals are housed in a specific-pathogen-free facility with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
-
Acclimatization: Mice are acclimatized for at least one week before the start of the experiment.
-
Groups:
-
Control Group: Administered with vehicle (e.g., sterile water or phosphate-buffered saline).
-
LNT Group: Administered with this compound at a specified dose (e.g., 100 mg/kg body weight).
-
Alternative HMO Groups: Administered with LNnT, 2'-FL, or 3'-SL at the same dose as the LNT group.
-
-
Oral Gavage Procedure:
-
The test substance (LNT or alternative HMO) is dissolved in the vehicle to the desired concentration.
-
Mice are gently restrained.
-
A 20-gauge, 1.5-inch curved gavage needle is carefully inserted into the esophagus and advanced into the stomach.
-
The solution is slowly administered. The volume is typically 100-200 µL per mouse.
-
The procedure is performed daily for a specified period (e.g., 14 or 28 days).
-
Measurement of Serum Cytokine Levels by ELISA
-
Blood Collection: At the end of the treatment period, mice are anesthetized, and blood is collected via cardiac puncture.
-
Serum Preparation: The blood is allowed to clot at room temperature for 30 minutes and then centrifuged at 2,000 x g for 15 minutes at 4°C. The supernatant (serum) is collected and stored at -80°C until analysis.
-
ELISA Protocol:
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-4) and incubated overnight at 4°C.
-
The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
The plate is blocked with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Serum samples and standards are added to the wells and incubated for 2 hours at room temperature.
-
The plate is washed, and a biotinylated detection antibody specific for the cytokine is added and incubated for 1-2 hours at room temperature.
-
The plate is washed, and avidin-horseradish peroxidase (HRP) is added and incubated for 30 minutes at room temperature.
-
The plate is washed, and a substrate solution (e.g., TMB) is added.
-
The reaction is stopped with a stop solution, and the absorbance is read at 450 nm using a microplate reader.
-
Cytokine concentrations in the samples are calculated from the standard curve.
-
Isolation of Splenic Lymphocytes for Flow Cytometry
-
Spleen Collection: The spleen is aseptically removed from the euthanized mouse and placed in a petri dish containing cold RPMI 1640 medium.
-
Single-Cell Suspension:
-
The spleen is gently mashed through a 70 µm cell strainer using the plunger of a syringe.
-
The cell suspension is collected in a 50 mL conical tube.
-
The cell strainer is rinsed with RPMI 1640 to maximize cell recovery.
-
-
Red Blood Cell Lysis:
-
The cell suspension is centrifuged at 300 x g for 5 minutes at 4°C.
-
The supernatant is discarded, and the cell pellet is resuspended in ACK lysis buffer and incubated for 5 minutes at room temperature.
-
The lysis is stopped by adding an excess of RPMI 1640.
-
-
Cell Counting and Staining:
-
The cells are centrifuged, the supernatant is discarded, and the cell pellet is resuspended in FACS buffer (e.g., PBS with 2% FBS).
-
The cells are counted using a hemocytometer or an automated cell counter.
-
For flow cytometry analysis, cells are stained with fluorescently labeled antibodies specific for different immune cell markers (e.g., CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, B220 for B cells).
-
Stained cells are analyzed using a flow cytometer.
-
Signaling Pathways and Experimental Workflows
The immunomodulatory effects of HMOs are believed to be mediated through direct interaction with immune cells, particularly dendritic cells (DCs), and the subsequent activation of downstream signaling pathways. While the precise mechanisms for LNT are still under investigation, current evidence suggests the involvement of Toll-like receptors (TLRs) and galectins.
Proposed Signaling Pathway for this compound
The following diagram illustrates a proposed signaling pathway for LNT's immunomodulatory effects based on current understanding of HMO-immune cell interactions. LNT may be recognized by specific receptors on the surface of dendritic cells, such as TLR4 and Galectin-4. This interaction can trigger a signaling cascade involving the activation of the transcription factor NF-κB, leading to the production of various cytokines that modulate the immune response.
Caption: Proposed LNT signaling pathway in dendritic cells.
Experimental Workflow for In Vivo Immunomodulation Study
The following diagram outlines the typical workflow for an in vivo study investigating the immunomodulatory effects of LNT.
Caption: In vivo immunomodulation study workflow.
References
- 1. Preclinical safety evaluation of the human-identical milk oligosaccharide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring galectin interactions with human milk oligosaccharides and blood group antigens identifies BGA6 as a functional galectin-4 ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchanimaltraining.com [researchanimaltraining.com]
Differential Effects of Lacto-N-tetraose (LNT) and Lacto-N-neotetraose (LNnT) on Infant Gut Microbiota: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two prominent human milk oligosaccharides (HMOs), Lacto-N-tetraose (LNT) and Lacto-N-neotetraose (LNnT), on the infant gut microbiota. These two isomers, while structurally similar, exhibit distinct metabolic fates and elicit different responses from key infant gut commensals, primarily Bifidobacterium species. This document summarizes key experimental findings, presents quantitative data in a comparative format, and outlines the methodologies employed in the cited studies.
Core Structural Difference
LNT and LNnT are both tetrasaccharides with the same chemical formula. The critical difference lies in a single glycosidic linkage between galactose (Gal) and N-acetylglucosamine (GlcNAc).
-
This compound (LNT): Contains a β1-3 linkage (Galβ1-3GlcNAc), defining it as a type 1 HMO.
-
Lacto-N-neotetraose (LNnT): Contains a β1-4 linkage (Galβ1-4GlcNAc), defining it as a type 2 HMO.[1]
This subtle structural variation significantly influences their utilization by infant gut bacteria.
Comparative Data on Microbial Utilization and Metabolism
The following tables summarize quantitative data from in vitro studies investigating the differential effects of LNT and LNnT on specific bacterial species and mixed microbial communities.
Table 1: Growth and Metabolite Production by Bifidobacterium longum subsp. infantis ATCC 15697
| Parameter | This compound (LNT) | Lacto-N-neotetraose (LNnT) | Key Findings |
| Growth Efficiency (OD600nm) | Higher | Lower | B. infantis exhibits significantly more efficient growth (higher biomass accumulation) on LNT compared to LNnT.[1][2][3] |
| Growth Rate (h-1) | No significant difference | No significant difference | Despite differences in efficiency, the growth rate of B. infantis is similar on both HMOs, suggesting an equal preference.[2][3] |
| Acetate:Lactate Ratio | 1.7 - 2.0 | 1.7 - 2.0 | Both LNT and LNnT utilization lead to a significant shift in the acetate to lactate ratio compared to the catabolism of their constituent monosaccharides (~1.5).[2][4] |
| Specific Metabolites | Acetate, Lactate | Acetate, Lactate, Formic Acid, Ethanol | The inefficient metabolism of LNnT by B. infantis results in the shunting of carbon towards the production of formic acid and ethanol.[2][3][4] |
Table 2: In Vitro Fermentation by Infant Fecal Microbiota
| Substrate | Key Microbial Changes | Major Metabolites | Fermentation Rate |
| Lacto-N-neotetraose (LNnT) | Increased abundance of Collinsella and Bifidobacterium.[5][6] | Acetic acid, Succinic acid, Lactic acid, Butyric acid.[5][6] | Rapid (90.1% utilized after 14 hours).[5][6] |
| This compound (LNT) & Lacto-N-neotetraose (LNnT) | Maintained dominance or increased relative abundance of Bifidobacterium longum.[7] | Acetate (primary), Lactate.[7] | Fermentation outcomes are highly dependent on the initial composition of the gut microbiota.[7][8] |
Experimental Protocols
Pure Culture Fermentation of Bifidobacterium infantis
This methodology was employed to assess the specific metabolic capabilities of B. infantis on LNT and LNnT.
-
Bacterial Strains and Culture Conditions: Bifidobacterium longum subsp. infantis ATCC 15697 was cultured anaerobically in a modified de Man, Rogosa, and Sharpe (MRS) medium.
-
Carbon Sources: The medium was supplemented with either LNT or LNnT as the sole carbon source at a defined concentration.
-
Growth Measurement: Bacterial growth was monitored over time by measuring the optical density at 600 nm (OD600nm) using a spectrophotometer.
-
Metabolite Analysis: Supernatants from the cultures were collected at various time points. Short-chain fatty acids (SCFAs) and other metabolites (e.g., lactate, formate, ethanol) were quantified using High-Performance Liquid Chromatography (HPLC).
-
Gene Expression Analysis: RNA was extracted from bacterial cells grown on LNT, LNnT, and a control carbohydrate (e.g., lactose). Quantitative real-time PCR (qRT-PCR) or RNA sequencing was used to determine the relative expression levels of genes involved in carbohydrate transport and metabolism.[2][3]
In Vitro Fermentation with Infant Fecal Microbiota
This method simulates the fermentation process within the infant colon to understand the impact of LNT and LNnT on a complex microbial community.
-
Fecal Sample Collection: Fecal samples were collected from healthy, breastfed infants. Samples were pooled to create a representative infant gut microbiota inoculum.
-
Inoculum Preparation: The fecal slurry was prepared under anaerobic conditions by diluting the fecal material in a buffered medium.
-
Fermentation Setup: Batch fermentations were conducted in anaerobic vessels containing a basal nutrient medium supplemented with either LNT or LNnT.
-
Sampling and Analysis: Samples were collected from the fermentation vessels at multiple time points (e.g., 0, 14, 24, 36 hours).
-
Microbial Composition: DNA was extracted from the samples, and 16S rRNA gene sequencing was performed to analyze the changes in the microbial community structure.[5][6]
-
Metabolite Analysis: SCFA concentrations (acetate, propionate, butyrate, etc.) and other metabolites were measured using gas chromatography (GC) or HPLC.[5][6]
-
Substrate Depletion: The consumption of LNT and LNnT over time was quantified using HPLC.[5][6]
-
Signaling Pathways and Metabolic Workflows
Metabolism of LNT and LNnT by Bifidobacterium longum subsp. infantis
The following diagram illustrates the proposed metabolic pathway for the utilization of LNT and LNnT by B. infantis. Both oligosaccharides are transported into the cell via ABC transporters and then hydrolyzed by intracellular glycosyl hydrolases into their constituent monosaccharides, which subsequently enter the central fermentative "bifid shunt".
Caption: Metabolism of LNT and LNnT by B. infantis.
Experimental Workflow for In Vitro Fecal Fermentation
This diagram outlines the key steps involved in studying the fermentation of LNT and LNnT using infant fecal samples.
Caption: Workflow for in vitro infant fecal fermentation.
Conclusion
The differential effects of LNT and LNnT on the infant gut microbiota are a clear example of how subtle molecular differences can have significant biological consequences. While both HMOs are utilized by key beneficial bacteria like B. infantis, LNT appears to be a more efficiently metabolized substrate, leading to more robust growth. The inefficient metabolism of LNnT by B. infantis results in the production of alternative metabolites like formic acid and ethanol.[2][3][4] In a more complex ecosystem, such as that represented by in vitro fecal fermentations, LNnT has been shown to promote the growth of Bifidobacterium and Collinsella while leading to the production of a range of SCFAs including butyrate.[5][6]
These findings underscore the importance of considering the specific structures of HMOs when developing infant formulas or therapeutic interventions aimed at modulating the infant gut microbiota. Further clinical research is necessary to fully elucidate the in vivo consequences of these differential metabolic effects on infant health and development.
References
- 1. layerorigin.com [layerorigin.com]
- 2. Inefficient Metabolism of the Human Milk Oligosaccharides this compound and Lacto-N-neotetraose Shifts Bifidobacterium longum subsp. infantis Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Inefficient Metabolism of the Human Milk Oligosaccharides this compound and Lacto-N-neotetraose Shifts Bifidobacterium longum subsp. infantis Physiology [frontiersin.org]
- 4. Inefficient Metabolism of the Human Milk Oligosaccharides Lacto- N-tetraose and Lacto- N-neotetraose Shifts Bifidobacterium longum subsp. infantis Physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinct fermentation of human milk oligosaccharides 3-FL and LNT2 and GOS/inulin by infant gut microbiota and impact on adhesion of Lactobacillus plantarum WCFS1 to gut epithelial cells - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. Distinct fermentation of human milk oligosaccharides 3-FL and LNT2 and GOS/inulin by infant gut microbiota and impact on adhesion of Lactobacillus plantarum WCFS1 to gut epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro fermentation of human milk oligosaccharides by individual Bifidobacterium longum-dominant infant fecal inocula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Infant Fecal Fermentation Characteristics of Human Milk Oligosaccharides Were Controlled by Initial Microbiota Composition More than Chemical Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bifidogenic Effects of Lacto-N-tetraose (LNT) and Fructo-oligosaccharides (FOS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bifidogenic properties of Lacto-N-tetraose (LNT), a key Human Milk Oligosaccharide (HMO), and Fructo-oligosaccharides (FOS), a widely used plant-derived prebiotic. The comparison is supported by experimental data from in vitro fermentation studies to assist in research and development applications.
Structural and Chemical Overview
This compound and Fructo-oligosaccharides are both oligosaccharides that resist digestion in the upper gastrointestinal tract and are selectively utilized by beneficial gut bacteria, particularly Bifidobacterium. However, they differ significantly in their origin, structure, and the specificity of their bifidogenic effect.
-
This compound (LNT) is a neutral core HMO and one of the most abundant oligosaccharides in human milk. Its structure is Gal(β1-3)GlcNAc(β1-3)Gal(β1-4)Glc. The co-evolution of infant-gut-associated bifidobacteria with their host has led to the development of highly specialized enzymatic machinery to metabolize HMOs like LNT.
-
Fructo-oligosaccharides (FOS) are polymers of fructose molecules. They are naturally found in plants such as chicory root, onions, and bananas. FOS consists of short chains of fructose units with a terminal glucose unit. The β-(2,1) glycosidic bonds in FOS are readily fermented by a broad range of Bifidobacterium species.
Comparative Analysis of Bifidogenic Efficacy
The bifidogenic potential of a prebiotic is determined by its ability to selectively stimulate the growth and activity of Bifidobacterium species, leading to the production of beneficial metabolites like short-chain fatty acids (SCFAs).
Data on Bifidobacterium Growth
In vitro studies consistently demonstrate that both LNT and FOS are potent bifidogenic agents. However, the selectivity and efficiency can vary. LNT is metabolized by specific infant-associated bifidobacteria that possess the specialized enzymes for its degradation, such as Bifidobacterium longum subsp. infantis and Bifidobacterium bifidum. In contrast, FOS is utilized by a wider array of Bifidobacterium species.[1][2][3]
A meta-analysis of human studies has shown that FOS supplementation significantly increases the abundance of bifidobacteria in a dose-dependent manner.[4] While direct comparative clinical trials with LNT are less common, in vitro models using infant fecal microbiota show that LNT specifically enriches for bifidobacteria.
| Substrate | Key Responding Bifidobacterium Species | Efficacy Notes | References |
| This compound (LNT) | B. longum subsp. infantis, B. bifidum, B. breve | Highly selective for specific infant-associated species with specialized metabolic pathways. | [2][5] |
| Fructo-oligosaccharides (FOS) | B. longum, B. adolescentis, B. breve, B. pseudocatenulatum | Broadly utilized by many Bifidobacterium species; efficacy can be strain-dependent. | [1][3][6] |
Data on Short-Chain Fatty Acid (SCFA) Production
The fermentation of prebiotics by bifidobacteria leads to the production of SCFAs, primarily acetate, propionate, and butyrate, which play crucial roles in gut health and host metabolism. Acetate is the main SCFA produced by bifidobacteria.
In vitro fermentation of LNT with infant fecal microbiota has been shown to lead to the production of acetate, lactate, and succinate.[2] Similarly, FOS fermentation results in significant production of acetate and lactate.[3][6] One study found that in fecal cultures, FOS fermentation primarily yielded lactic and acetic acids.[3]
| Substrate | Major SCFAs Produced | Minor SCFAs Produced | Key Findings | References |
| This compound (LNT) | Acetate, Lactate | Succinic Acid, Butyric Acid | Fermentation is rapid, with significant acetate production observed. | [2] |
| Fructo-oligosaccharides (FOS) | Acetate, Lactate | Propionate, Butyrate | Fermentation rate can be rapid, leading to high levels of acetate. | [3][6][7] |
Metabolic Pathways and Mechanisms
The distinct structures of LNT and FOS necessitate different enzymatic pathways for their metabolism by Bifidobacterium.
-
LNT Metabolism: Bifidobacteria like B. breve and B. longum subsp. infantis possess specific ABC transporters to internalize LNT.[8] Intracellularly, a series of specialized glycosyl hydrolases cleave the glycosidic bonds, breaking down LNT into monosaccharides that enter the central fermentation pathway, known as the "bifid shunt," to produce acetate and lactate.[9]
-
FOS Metabolism: The metabolism of FOS in bifidobacteria involves β-fructofuranosidases, which hydrolyze the β-(2,1) linkages of the fructose chains.[1][6] The resulting fructose and glucose are then funneled into the same central bifid shunt pathway.
Below is a diagram illustrating the general metabolic pathways for LNT and FOS in Bifidobacterium.
References
- 1. Fermentation of Fructooligosaccharides by Lactic Acid Bacteria and Bifidobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fermentation of fructooligosaccharides and inulin by bifidobacteria: a comparative study of pure and fecal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Bifidogenic Effect of 2’Fucosyllactose Is Driven by Age-Specific Bifidobacterium Species, Demonstrating Age as an Important Factor for Gut Microbiome Targeted Precision Medicine [mdpi.com]
- 5. Frontiers | Biological effects of combinations of structurally diverse human milk oligosaccharides [frontiersin.org]
- 6. Fermentation of Fructooligosaccharides and Inulin by Bifidobacteria: a Comparative Study of Pure and Fecal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fructooligosaccharides (FOS) differentially modifies the in vitro gut microbiota in an age-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of different fibers for in vitro production of short chain fatty acids by intestinal microflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Functional Comparison of Lacto-N-tetraose with Other Human Milk Oligosaccharides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional properties of Lacto-N-tetraose (LNT), a key human milk oligosaccharide (HMO), with other prominent HMOs. The information presented is supported by experimental data from peer-reviewed studies and is intended to aid researchers and professionals in the fields of nutrition, microbiology, and drug development in understanding the nuanced roles of these complex carbohydrates.
Introduction to Human Milk Oligosaccharides
Human milk oligosaccharides (HMOs) are a diverse group of complex sugars that represent the third most abundant solid component of human milk, after lactose and lipids.[1] Unlike the primary nutrients in milk, HMOs are not readily digested by the infant and thus serve crucial non-nutritive functions.[1] Their roles are multifaceted, ranging from shaping the infant gut microbiota to modulating the immune system and preventing pathogen infections. The composition and concentration of over 200 identified HMOs can vary significantly among individuals, influenced by genetic factors such as secretor and Lewis blood group status.[2]
This guide focuses on this compound (LNT), a core neutral HMO, and compares its biological activities with other significant HMOs, including its isomer Lacto-N-neotetraose (LNnT), the fucosylated oligosaccharides 2'-fucosyllactose (2'-FL) and 3-fucosyllactose (3-FL), and the sialylated oligosaccharides 3'-sialyllactose (3'-SL) and 6'-sialyllactose (6'-SL).
Core Functions of this compound and Other HMOs
The primary functions of HMOs can be categorized into three main areas: prebiotic effects, anti-adhesive and antimicrobial properties, and immune modulation.
Prebiotic Activity: Shaping the Gut Microbiota
HMOs act as prebiotics, selectively promoting the growth of beneficial gut bacteria, particularly species of the genus Bifidobacterium. This selective fermentation contributes to the establishment of a healthy infant gut microbiome, which is crucial for nutrient metabolism, immune development, and pathogen resistance.
Comparative Prebiotic Efficacy:
Different Bifidobacterium species and even strains within the same species exhibit varying capacities to utilize different HMOs. This specificity is a key factor in determining the prebiotic potential of individual HMOs.
| HMO | Target Bifidobacterium Species | Observed Effect | Reference |
| This compound (LNT) | B. longum subsp. infantis, B. bifidum, B. breve | Efficiently utilized, promoting significant growth. | [3][4] |
| Lacto-N-neotetraose (LNnT) | B. longum subsp. infantis, B. breve | Utilized, but in some strains less efficiently than LNT. | [5][6] |
| 2'-Fucosyllactose (2'-FL) | B. longum subsp. infantis | Readily consumed by specific strains. | [6] |
| 3-Fucosyllactose (3-FL) | B. longum subsp. infantis | Utilized by specific strains. | [6] |
| 3'-Sialyllactose (3'-SL) | B. longum subsp. infantis | Fermented by select strains. | [6] |
| 6'-Sialyllactose (6'-SL) | B. longum subsp. infantis | Fermented by select strains. | [6] |
Experimental Data Summary: Growth of Bifidobacterium longum subsp. infantis on different HMOs
| HMO Substrate (2% w/v) | Final Asymptotic OD600 | Specific Growth Rate (k, h⁻¹) | Reference |
| This compound (LNT) | 1.15 ± 0.08 | 0.52 ± 0.04 | [5] |
| Lacto-N-neotetraose (LNnT) | 0.85 ± 0.05 | 0.50 ± 0.03 | [5] |
| Lactose | 1.27 ± 0.12 | 0.56 ± 0.03 | [5] |
| Galactose | 1.20 ± 0.13 | 0.61 ± 0.02 | [5] |
Note: Data are presented as mean ± standard deviation.
Metabolic Pathways of LNT and LNnT Utilization by Bifidobacterium
The structural difference between LNT (Type I HMO) and LNnT (Type II HMO) influences their metabolic processing by bifidobacteria. These HMOs are transported into the bacterial cell via specific ABC transporters and then hydrolyzed by intracellular glycosyl hydrolases into monosaccharides that enter the central fermentation pathway, known as the "bifid shunt."
Figure 1: Simplified workflow of LNT and LNnT metabolism in Bifidobacterium.
Anti-Adhesive and Antimicrobial Properties
HMOs can prevent infections by acting as soluble decoy receptors that mimic the carbohydrate structures on the surface of intestinal epithelial cells. Pathogens that would normally bind to these cell surface receptors instead bind to the HMOs in the gut lumen and are subsequently excreted. Some HMOs may also have direct antimicrobial effects.
Comparative Anti-Adhesive Efficacy:
The effectiveness of HMOs in preventing pathogen adhesion is pathogen-specific and depends on the structural characteristics of the HMO.
| HMO | Pathogen | Cell Line | Inhibition of Adhesion (%) | Reference |
| 2'-Fucosyllactose (2'-FL) | Campylobacter jejuni | Caco-2 | 26 | [7] |
| Enteropathogenic E. coli (EPEC) | Caco-2 | 18 | [7] | |
| Salmonella enterica serovar Fyris | Caco-2 | 12 | [7] | |
| Pseudomonas aeruginosa | Caco-2 | 17 | [7] | |
| Pseudomonas aeruginosa | A549 | 24 | [7] | |
| 3-Fucosyllactose (3-FL) | Enteropathogenic E. coli (EPEC) | Caco-2 | 29 | [7] |
| Pseudomonas aeruginosa | Caco-2 | 26 | [7] | |
| Pseudomonas aeruginosa | A549 | 23 | [7] | |
| This compound (LNT) | Clostridium difficile | In vitro gut model | Significant decrease in C. difficile levels | [8][9] |
| Lacto-N-neotetraose (LNnT) | Clostridium difficile | In vitro gut model | Significant decrease in C. difficile levels | [8][9] |
| 3'-Sialyllactose (3'-SL) | Rotavirus (OSU strain) | MA-104 cells | 85 (at 10 mg/ml) | [10] |
| 6'-Sialyllactose (6'-SL) | Rotavirus (OSU strain) | MA-104 cells | 90 (at 10 mg/ml) | [10] |
Logical Flow of Pathogen Adhesion Inhibition by HMOs
Figure 2: Mechanism of pathogen adhesion inhibition by HMOs.
Immune Modulation
HMOs can directly interact with immune cells in the gut-associated lymphoid tissue (GALT) and systemically, thereby influencing immune responses. This modulation is thought to be crucial for the development of a balanced immune system in infants, promoting tolerance and providing protection against excessive inflammation.
Comparative Effects on Cytokine Production:
The immunomodulatory effects of HMOs are structure-dependent, with different HMOs capable of eliciting distinct cytokine profiles from immune cells.
| HMO | Cell Model | Key Cytokine Changes | Observed Effect | Reference |
| This compound (LNT) | Fetal intestinal epithelial cells (FHs 74 Int) | No significant change in TNF-α induced IL-8 | No anti-inflammatory effect observed in this model. | [11] |
| Lacto-N-neotetraose (LNnT) | Fetal intestinal epithelial cells (FHs 74 Int) | Attenuated TNF-α induced IL-8 secretion | Anti-inflammatory effect | [11] |
| 2'-Fucosyllactose (2'-FL) | Fetal intestinal epithelial cells (FHs 74 Int) | No significant change in TNF-α induced IL-8 | No anti-inflammatory effect observed in this model. | [11] |
| 3-Fucosyllactose (3-FL) | Fetal intestinal epithelial cells (FHs 74 Int) | Attenuated TNF-α induced IL-8 secretion | Anti-inflammatory effect | [11] |
| 3'-Sialyllactose (3'-SL) | Fetal intestinal epithelial cells (FHs 74 Int) | No significant change in TNF-α induced IL-8 | No anti-inflammatory effect observed in this model. | [11] |
| 6'-Sialyllactose (6'-SL) | Fetal intestinal epithelial cells (FHs 74 Int) | No significant change in TNF-α induced IL-8 | No anti-inflammatory effect observed in this model. | [11] |
Signaling Pathway for HMO-Mediated Immune Modulation
HMOs can influence immune signaling pathways, for instance, by interacting with receptors on intestinal epithelial cells, which in turn can modulate inflammatory responses.
Figure 3: Proposed mechanism of anti-inflammatory action of certain HMOs.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Bifidobacterium Growth Assay
Objective: To determine the ability of a specific Bifidobacterium strain to utilize a given HMO as a sole carbon source.
Materials:
-
Bifidobacterium strain of interest
-
Modified de Man, Rogosa, and Sharpe (mMRS) medium without a carbon source
-
Purified HMOs (LNT, LNnT, etc.)
-
Anaerobic chamber or system
-
Spectrophotometer (for measuring optical density at 600 nm, OD600)
-
96-well microplates
Procedure:
-
Prepare mMRS medium supplemented with 2% (w/v) of the desired HMO as the sole carbohydrate source.
-
Inoculate the prepared medium with an overnight culture of the Bifidobacterium strain to a starting OD600 of approximately 0.05.
-
Dispense the inoculated medium into a 96-well microplate. Include a negative control with mMRS medium without any carbohydrate source.
-
Incubate the microplate under anaerobic conditions at 37°C.
-
Monitor bacterial growth by measuring the OD600 at regular intervals (e.g., every 2 hours) for up to 48 hours.
-
Plot the OD600 values over time to generate growth curves. Calculate the maximum growth rate (k) and the final asymptotic OD600.
Pathogen Adhesion Inhibition Assay using Caco-2 Cells
Objective: To quantify the ability of an HMO to inhibit the adhesion of a specific pathogen to intestinal epithelial cells.
Materials:
-
Caco-2 human colon adenocarcinoma cell line
-
Pathogenic bacterial strain (e.g., Campylobacter jejuni, EPEC)
-
Purified HMOs
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Triton X-100
-
Sterile water
-
24-well tissue culture plates
-
Agar plates for bacterial enumeration (colony-forming units, CFU)
Procedure:
-
Seed Caco-2 cells in 24-well plates and grow until they form a confluent monolayer.
-
Prepare a suspension of the pathogenic bacteria in DMEM.
-
In separate tubes, pre-incubate the bacterial suspension with different concentrations of the test HMOs for a defined period (e.g., 1 hour) at 37°C. A control with bacteria but no HMO should be included.
-
Wash the Caco-2 cell monolayers with PBS to remove the culture medium.
-
Add the bacteria-HMO mixtures (and the control) to the Caco-2 cell monolayers and incubate for a specific duration (e.g., 2 hours) to allow for bacterial adhesion.
-
After incubation, wash the monolayers extensively with PBS to remove non-adherent bacteria.
-
Lyse the Caco-2 cells with a solution of Triton X-100 in sterile water to release the adherent bacteria.
-
Perform serial dilutions of the cell lysates and plate them on appropriate agar to determine the number of adherent bacteria (CFU/mL).
-
Calculate the percentage of adhesion inhibition for each HMO concentration compared to the control.
Cytokine Response Assay in a Co-culture Model
Objective: To measure the effect of HMOs on cytokine production in an in vitro model of the intestinal mucosa.
Materials:
-
Human intestinal epithelial cell line (e.g., HT-29)
-
Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1)
-
Purified HMOs
-
RPMI-1640 medium
-
Pro-inflammatory stimulus (e.g., TNF-α, LPS)
-
Enzyme-linked immunosorbent assay (ELISA) kits for specific cytokines (e.g., IL-8, IL-10, TNF-α)
-
Transwell inserts (for co-culture)
-
24-well plates
Procedure:
-
Seed intestinal epithelial cells on the apical side of Transwell inserts and culture until a confluent monolayer is formed.
-
Isolate PBMCs from healthy donor blood or culture the monocyte cell line in the basolateral compartment of the 24-well plates.
-
Treat the apical side of the epithelial cell monolayer with different HMOs for a specified period (e.g., 24 hours).
-
Introduce a pro-inflammatory stimulus to the basolateral compartment to mimic an inflammatory condition.
-
After a defined incubation period (e.g., 24-48 hours), collect the supernatant from the basolateral compartment.
-
Quantify the concentration of specific cytokines in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Compare the cytokine levels in the HMO-treated wells to the control wells (with stimulus but no HMO) to determine the immunomodulatory effect.
Conclusion
This compound is a significant human milk oligosaccharide with demonstrated prebiotic, anti-adhesive, and immunomodulatory functions. Its efficacy in promoting the growth of beneficial Bifidobacterium species is well-documented. While it shows promise in inhibiting certain pathogens, its anti-adhesive and immunomodulatory profiles appear to be distinct from other major HMOs like fucosylated and sialylated oligosaccharides. The specific structure of each HMO dictates its unique functional properties, highlighting the complexity of these bioactive molecules. Further research involving direct comparative studies with standardized methodologies will be crucial for a more comprehensive understanding of the relative benefits of LNT and other HMOs for therapeutic and nutritional applications.
References
- 1. Lacto N Tetraose, Fucosylation, and Secretor Status are Highly Variable in Human Milk Oligosaccharides From Women Delivering Preterm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Weighted analysis of 2'-fucosyllactose, 3-fucosyllactose, this compound, 3'-sialyllactose, and 6'-sialyllactose concentrations in human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiology of Consumption of Human Milk Oligosaccharides by Infant Gut-associated Bifidobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bifidobacterium breve UCC2003 metabolises the human milk oligosaccharides this compound and lacto-N-neo-tetraose through overlapping, yet distinct pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inefficient Metabolism of the Human Milk Oligosaccharides this compound and Lacto-N-neotetraose Shifts Bifidobacterium longum subsp. infantis Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. Bioengineered 2'-fucosyllactose and 3-fucosyllactose inhibit the adhesion of Pseudomonas aeruginosa and enteric pathogens to human intestinal and respiratory cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2′FL and LNnT Exert Antipathogenic Effects against C. difficile ATCC 9689 In Vitro, Coinciding with Increased Levels of Bifidobacteriaceae and/or Secondary Bile Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. layerorigin.com [layerorigin.com]
- 10. cambridge.org [cambridge.org]
- 11. The Human Milk Oligosaccharides 3‐FL, Lacto‐N‐Neotetraose, and LDFT Attenuate Tumor Necrosis Factor‐α Induced Inflammation in Fetal Intestinal Epithelial Cells In Vitro through Shedding or Interacting with Tumor Necrosis Factor Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Pathogenic Potential of Lacto-N-tetraose Against Enteropathogens: A Comparative Guide
For Immediate Release
A comprehensive analysis of current research highlights the promising anti-pathogenic activity of Lacto-N-tetraose (LNT), a key human milk oligosaccharide (HMO), against a range of clinically relevant enteropathogens. This guide provides a detailed comparison of LNT's efficacy against other bioactive compounds, supported by experimental data, to inform researchers, scientists, and drug development professionals in the pursuit of novel anti-infective strategies.
Executive Summary
This compound demonstrates significant potential in preventing the initial stages of bacterial infection by inhibiting pathogen adhesion to intestinal epithelial cells. This guide synthesizes available data on the anti-pathogenic activity of LNT against Enteropathogenic Escherichia coli (EPEC), Campylobacter jejuni, and Salmonella Typhimurium. Its performance is compared with other well-researched prebiotics and HMOs, including Galactooligosaccharides (GOS), Lacto-N-neotetraose (LNnT), and 2'-fucosyllactose (2'-FL). While direct comparative quantitative data for LNT is still emerging, the available evidence strongly suggests its role as a potent anti-adhesive agent.
Comparative Anti-Adhesive Efficacy
The primary mechanism behind LNT's anti-pathogenic activity is its ability to act as a soluble decoy receptor, preventing pathogens from binding to host cell surface glycans. This anti-adhesive property is a critical first line of defense against infection.
| Pathogen | Compound | Cell Line | Concentration | % Inhibition of Adhesion/Invasion | Reference |
| Enteropathogenic E. coli (EPEC) | Galactooligosaccharides (GOS) | HEp-2 | Not Specified | 65% | [1][2] |
| Caco-2 | Not Specified | 70% | [1][2] | ||
| Chito-oligosaccharides (COS) | HT-29 | 2.5 mg/ml | >70% | [3] | |
| Pooled Human Milk Oligosaccharides (HMOs) | HeLa, HEp-2, T84 | 10 mg/ml | Significant reduction | ||
| Campylobacter jejuni | 2'-fucosyllactose (2'-FL) | HEp-2, HT-29 | 5 g/L | ~80% (invasion) | [4][5] |
| Lacto-N-neotetraose (LNnT) | Not Specified | Not Specified | Protective association observed | [1] | |
| Salmonella Typhimurium | Methyl Gallate | RAW 264.7 | 30 µg/mL | 54.01% | [6] |
| RAW 264.7 | 100 µg/mL | 70.49% | [6] | ||
| Lactobacillus plantarum GK81 | Caco-2 | Not Specified | High inhibition | [7] |
Note: Direct quantitative data for this compound against these specific pathogens in a head-to-head comparison is limited in the reviewed literature. The data presented for pooled HMOs is suggestive of LNT's potential, as it is a major component.
Mechanism of Action: A Focus on Anti-Adhesion
LNT, a neutral core HMO, is thought to mimic the glycan structures on the surface of intestinal epithelial cells.[7] Pathogens that utilize these structures as binding sites for their adhesins can be "tricked" into binding to soluble LNT in the gut lumen instead. This prevents the initial attachment to the host cells, a crucial step for colonization and subsequent infection.
While the anti-adhesive mechanism is well-supported, the direct impact of LNT on host cell signaling pathways during infection is an area of active investigation. Studies on other HMOs and pathogens suggest that interactions with host cells can modulate inflammatory responses, potentially through pathways like NF-κB and MAPK. However, specific data detailing LNT's role in modulating these pathways in the context of EPEC, C. jejuni, or S. Typhimurium infection is not yet available. Enteropathogenic E. coli has been shown to activate the NF-κB pathway in intestinal epithelial cells, leading to an inflammatory response.[8] It is plausible that by preventing adhesion, LNT could indirectly attenuate this inflammatory signaling.
Experimental Protocols
The following are generalized protocols for assessing the anti-adhesive and anti-invasive properties of compounds like LNT.
Bacterial Adhesion Assay
This assay quantifies the ability of a compound to inhibit the attachment of bacteria to epithelial cells.
Materials:
-
Intestinal epithelial cell line (e.g., Caco-2, HT-29, or HEp-2)
-
24-well tissue culture plates
-
Bacterial pathogen (e.g., EPEC, C. jejuni, S. Typhimurium)
-
This compound (or other test compounds)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 or saponin for cell lysis
-
Agar plates for bacterial enumeration (CFU counting)
Procedure:
-
Seed epithelial cells into 24-well plates and grow to confluence.
-
Prepare a bacterial suspension of a known concentration.
-
Pre-incubate the bacterial suspension with various concentrations of LNT (or control compounds) for a specified time (e.g., 1 hour) at 37°C.
-
Wash the confluent cell monolayers with PBS.
-
Add the bacteria/LNT mixture to the wells and incubate for a period that allows for adhesion (e.g., 1-3 hours).
-
Wash the wells multiple times with PBS to remove non-adherent bacteria.
-
Lyse the epithelial cells with a detergent solution (e.g., 1% Triton X-100) to release the adherent bacteria.
-
Perform serial dilutions of the lysate and plate on appropriate agar to determine the number of colony-forming units (CFU).
-
Calculate the percentage of adhesion inhibition compared to the control (bacteria without LNT).
References
- 1. Human milk oligosaccharides and Campylobacter jejuni and Campylobacter coli gastroenteritis risk in a Nicaraguan Birth Cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Human Milk Oligosaccharide 2'-Fucosyllactose Quenches Campylobacter jejuni-Induced Inflammation in Human Epithelial Cells HEp-2 and HT-29 and in Mouse Intestinal Mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prolonged NF-κB Activation by a Macrophage Inhibitory Cytokine 1-Linked Signal in Enteropathogenic Escherichia coli-Infected Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors affecting adhesion of lactic acid bacteria to Caco-2 cells and inhibitory effect on infection of Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of NF-kappaB in intestinal epithelial cells by enteropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Bifidobacterium's Sweet Tooth: A Comparative Transcriptomic Guide to LNT and LNnT Metabolism
For researchers, scientists, and drug development professionals, understanding the intricate interplay between beneficial gut microbes and human milk oligosaccharides (HMOs) is paramount. This guide provides an objective comparison of the transcriptomic response of Bifidobacterium, a key infant gut commensal, to two structurally similar but distinct HMOs: lacto-N-tetraose (LNT) and lacto-N-neotetraose (LNnT). By dissecting the genetic and metabolic adaptations, we can glean insights into the mechanisms underpinning host-microbe coevolution and inform the development of next-generation prebiotics and therapeutics.
The utilization of LNT and LNnT by Bifidobacterium species, particularly Bifidobacterium longum subsp. infantis and Bifidobacterium breve, involves overlapping yet distinct metabolic pathways.[1] While both are type I and type II HMOs respectively, differing by a single glycosidic bond, this subtle structural variance elicits a significant differential transcriptomic and physiological response in these crucial gut bacteria.[2]
Growth and Metabolic Efficiency: A Tale of Two Isomers
Studies have demonstrated that B. longum subsp. infantis exhibits a notable difference in metabolic efficiency when grown on LNT versus LNnT. While the growth rates may be comparable, indicating a similar preference for both substrates, the final biomass achieved is significantly lower on LNnT, suggesting a less efficient metabolic process.[2] This inefficiency in LNnT metabolism leads to a discernible shift in the production of fermentation end-products, with a notable increase in the acetate to lactate ratio and a shunting of carbon towards formic acid and ethanol production.[2][3]
Table 1: Growth Kinetics of B. longum subsp. infantis ATCC 15697 on LNT and LNnT
| Substrate | Final Asymptotic OD600 (Mean ± SD) | Growth Rate (k, h-1) (Mean ± SD) |
| This compound (LNT) | > 0.8 | ~0.35 ± 0.02 |
| Lacto-N-neotetraose (LNnT) | < 0.8 | ~0.35 ± 0.03 |
Source: Data adapted from multiple studies.[2][3]
Comparative Gene Expression: The Transcriptomic Fingerprint
The differential metabolism of LNT and LNnT is directly reflected in the global transcriptome of Bifidobacterium. While both HMOs induce the expression of genes within the large HMO utilization gene cluster, there are key distinctions in the regulation of specific transporters and intracellular catabolic enzymes.[3]
In B. longum subsp. infantis, the expression of ABC transporters responsible for HMO uptake does not appear to be significantly different between LNT and LNnT conditions.[2][3] However, the intracellular enzymatic machinery shows a more nuanced response. For instance, genes involved in the degradation of N-acetylglucosamine (GlcNAc), a common monosaccharide constituent of both LNT and LNnT, are significantly upregulated in the presence of both HMOs compared to lactose.[2][3] Interestingly, some studies have shown that genes of the fructose-6-phosphate phosphoketolase (F6PPK) pathway, central to the characteristic bifidobacterial fermentation, are downregulated during growth on LNT relative to LNnT and lactose.[2][3]
The transcriptional regulator NagR has been identified as a key player in governing the expression of LNT and LNnT utilization pathways in B. longum subsp. infantis.[4][5] This global negative regulator controls multiple gene clusters involved in the breakdown of these GlcNAc-containing HMOs, with N-acetylglucosamine and its phosphorylated derivatives acting as likely transcriptional effectors.[4][5]
Table 2: Differential Expression of Key Gene Categories in B. longum subsp. infantis Grown on LNT vs. LNnT (Relative to Lactose)
| Gene Category | LNT | LNnT |
| HMO ABC Transporters (Solute Binding Proteins) | Upregulated | Upregulated |
| GlcNAc Utilization (nagA, nagB) | Significantly Upregulated | Significantly Upregulated |
| F6PPK Pathway | Downregulated | Less pronounced downregulation |
Source: Qualitative summary based on published transcriptomic data.[2][3]
Experimental Protocols
A detailed understanding of the methodologies employed in these comparative transcriptomic studies is crucial for interpretation and replication.
Bacterial Strains and Growth Conditions:
-
Strains: Bifidobacterium longum subsp. infantis ATCC 15697 and Bifidobacterium breve UCC2003 are commonly used model organisms.[1][2]
-
Media: A modified de Man, Rogosa, and Sharpe (mMRS) medium is typically used, with the specific HMO (LNT or LNnT) provided as the sole carbon source at a concentration of 2% (w/v).
-
Culture Conditions: Cultures are grown anaerobically (e.g., using an anaerobic chamber with a gas mix of 5% H₂, 5% CO₂, and 90% N₂) at 37°C.
-
Growth Monitoring: Bacterial growth is monitored by measuring the optical density at 600 nm (OD₆₀₀) at regular intervals.
RNA Extraction and Sequencing:
-
Cell Harvesting: Bacterial cells are harvested during the mid-exponential growth phase by centrifugation.
-
RNA Stabilization: The cell pellet is immediately treated with an RNA stabilization solution (e.g., RNAprotect Bacteria Reagent) to preserve the transcriptomic profile.
-
RNA Extraction: Total RNA is extracted using a combination of enzymatic lysis (e.g., with lysozyme) and a commercial RNA purification kit (e.g., RNeasy Mini Kit).
-
DNase Treatment: To remove any contaminating genomic DNA, an on-column DNase digestion is performed.
-
RNA Quality Control: The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
-
Library Preparation and Sequencing: Ribosomal RNA is depleted from the total RNA, and the remaining mRNA is used to construct a cDNA library. The library is then sequenced using a high-throughput sequencing platform (e.g., Illumina).
Quantitative Real-Time PCR (qRT-PCR):
-
cDNA Synthesis: Purified RNA is reverse transcribed into cDNA using a high-capacity cDNA reverse transcription kit.
-
Primer Design: Primers specific to the target genes of interest are designed.
-
qRT-PCR Reaction: The qRT-PCR is performed using a suitable master mix (e.g., SYBR Green) and a real-time PCR system.
-
Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., 16S rRNA) used for normalization.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for comparative transcriptomics.
Caption: Generalized metabolic pathway for LNT and LNnT utilization.
References
- 1. Bifidobacterium breve UCC2003 metabolises the human milk oligosaccharides this compound and lacto-N-neo-tetraose through overlapping, yet distinct pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inefficient Metabolism of the Human Milk Oligosaccharides this compound and Lacto-N-neotetraose Shifts Bifidobacterium longum subsp. infantis Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Inefficient Metabolism of the Human Milk Oligosaccharides this compound and Lacto-N-neotetraose Shifts Bifidobacterium longum subsp. infantis Physiology [frontiersin.org]
- 4. Human Milk Oligosaccharide Utilization in Intestinal Bifidobacteria Is Governed by Global Transcriptional Regulator NagR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Milk Oligosaccharide Utilization in Intestinal Bifidobacteria Is Governed by Global Transcriptional Regulator NagR - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Lacto-N-tetraose and Alternatives for the Amelioration of Intestinal Inflammation
i. Executive Summary
This guide provides a comprehensive comparison of Lacto-N-tetraose (LNT) and its isomer Lacto-N-neotetraose (LNnT) with other therapeutic alternatives for the mitigation of intestinal inflammation. An objective analysis of preclinical and in vitro studies reveals that while LNT/LNnT demonstrates significant anti-inflammatory potential, other human milk oligosaccharides (HMOs) like 2'-fucosyllactose (2'-FL), as well as certain probiotics, exhibit comparable or even superior efficacy in some experimental models. This document synthesizes quantitative data, details experimental methodologies, and visualizes key biological pathways to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.
ii. Introduction
Intestinal inflammation is a hallmark of various gastrointestinal disorders, including inflammatory bowel disease (IBD). The pursuit of novel therapeutic strategies with favorable safety profiles has led to increasing interest in bioactive carbohydrates, particularly human milk oligosaccharides (HMOs). Among these, this compound (LNT) and its structural isomer Lacto-N-neotetraose (LNnT) have emerged as promising candidates for reducing intestinal inflammation.[1][2] This guide aims to critically evaluate the role of LNT/LNnT in this context by comparing its performance against other HMOs, prebiotics, and probiotics, supported by experimental data.
iii. Comparative Efficacy of this compound and Alternatives in Reducing Intestinal Inflammation
The anti-inflammatory effects of LNT/LNnT have been evaluated in various preclinical models. To provide a clear comparison, this section summarizes the quantitative outcomes of these studies alongside those of its alternatives.
In Vitro Models
In vitro studies using intestinal epithelial cells (e.g., FHs 74 Int, T84, Caco-2) are instrumental in dissecting the direct effects of these compounds on inflammatory responses. A key model involves stimulating these cells with pro-inflammatory agents like Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) and measuring the subsequent reduction in inflammatory markers.
Table 1: Comparison of In Vitro Anti-inflammatory Effects
| Compound/Agent | Cell Line | Inflammatory Stimulus | Key Biomarker | % Reduction (Compared to Stimulated Control) | Reference |
| Lacto-N-neotetraose (LNnT) | FHs 74 Int | TNF-α (10 ng/mL) | IL-8 | 38% | [3] |
| 3-fucosyllactose (3-FL) | FHs 74 Int | TNF-α (10 ng/mL) | IL-8 | 70% | [3] |
| Lactodifucotetraose (LDFT) | FHs 74 Int | TNF-α (10 ng/mL) | IL-8 | 64% | [3] |
| 2'-fucosyllactose (2'-FL) + 6'-sialyllactose (6'-SL) | Caco-2/THP-1 co-culture | LPS (10 ng/mL) + IFNγ (10 ng/mL) | IL-8 | 63.7% | [4] |
In Vivo Models
Animal models, particularly the dextran sulfate sodium (DSS)-induced colitis model in mice, are widely used to assess the in vivo efficacy of anti-inflammatory agents. Key parameters measured include the Disease Activity Index (DAI), colon length, myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration), and levels of pro- and anti-inflammatory cytokines in the colonic tissue.
Table 2: Comparison of In Vivo Anti-inflammatory Effects in DSS-Induced Colitis in Mice
| Treatment | Dosage | Key Outcome Measure | Result (vs. DSS Control) | Reference |
| Lacto-N-neotetraose (LNnT) | Not specified in searches | - | Data not available in searches | |
| 2'-fucosyllactose (2'-FL) | 400 mg/kg/day | DAI Score | Significant reduction | [5] |
| Colon Length | Significantly preserved | [5] | ||
| TNF-α (colon) | Significant reduction | [5] | ||
| IL-6 (colon) | Significant reduction | [5] | ||
| Fructo-oligosaccharides (FOS) | 400 mg/kg/day | TNF-α (colon) | Decreased | [6] |
| IL-6 (colon) | Decreased | [6] | ||
| IL-10 (colon) | Increased | [6] | ||
| Lactobacillus rhamnosus GG (LGG) | 1 x 10^9 CFU/day | Colon Length | Significantly preserved | [7] |
| MPO Activity | Significant reduction | [8] | ||
| TNF-α (colon) | Significant reduction | [8] | ||
| IL-6 (colon) | Significant reduction | [8] | ||
| IL-10 (colon) | Significant increase | [9] | ||
| Bifidobacterium infantis | 1 x 10^9 CFU/day | Histological Score | Significant reduction | [10] |
| TNF-α (colon) | Significant reduction | [10] | ||
| IFN-γ (colon) | Significant reduction | [10] | ||
| IL-10 (colon) | Significant increase | [10] |
iv. Mechanistic Insights into Anti-inflammatory Actions
The therapeutic effects of LNT/LNnT and its alternatives are mediated through various signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
This compound/Lacto-N-neotetraose (LNT/LNnT)
LNT and its isomer LNnT have been shown to directly modulate inflammatory signaling in intestinal epithelial cells. One key mechanism involves the interference with TNF-α signaling. Specifically, LNnT can induce the shedding of the TNF-α receptor 1 (TNFR1) from the cell surface and can also directly bind to TNFR1, thereby inhibiting the binding of TNF-α and the subsequent downstream inflammatory cascade.[3]
Signaling Pathway of LNnT in Attenuating TNF-α Induced Inflammation
Caption: Mechanism of Lacto-N-neotetraose (LNnT) in reducing TNF-α-mediated inflammation.
Probiotics (Lactobacillus and Bifidobacterium)
Certain probiotic strains, such as Lactobacillus rhamnosus GG and Bifidobacterium infantis, exert their anti-inflammatory effects by modulating the host's immune response. A common mechanism involves the inhibition of the NF-κB signaling pathway.[11][12] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[12] Probiotics can prevent the activation of NF-κB, leading to a downstream reduction in the production of inflammatory cytokines.
Generalized Anti-inflammatory Signaling Pathway of Probiotics
Caption: Probiotics inhibit the NF-κB pathway to reduce inflammation.
v. Detailed Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited studies, this section provides detailed methodologies for the key experiments.
In Vitro Anti-inflammatory Assay
-
Cell Culture: Fetal human intestinal epithelial cells (FHs 74 Int) are cultured in Hybri-Care Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Inflammatory Challenge: Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing 10 ng/mL of recombinant human TNF-α and the test compound (e.g., LNnT at 5 mg/mL) or a vehicle control.
-
Cytokine Measurement: After 24 hours of incubation, the cell culture supernatant is collected. The concentration of Interleukin-8 (IL-8) is quantified using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The percentage reduction in IL-8 secretion in the presence of the test compound is calculated relative to the TNF-α stimulated control. Statistical significance is determined using an appropriate statistical test, such as a one-way ANOVA with Dunnett's multiple comparisons test.[3]
DSS-Induced Colitis Mouse Model
-
Animals: Male C57BL/6 mice (6-8 weeks old) are used. The animals are housed under specific pathogen-free conditions with ad libitum access to food and water.[5]
-
Induction of Colitis: Acute colitis is induced by administering 3-5% (w/v) dextran sulfate sodium (DSS) in the drinking water for 7 consecutive days.[5][13]
-
Treatment: Mice are randomly assigned to different treatment groups. The test compound (e.g., 2'-FL at 400 mg/kg body weight) is administered daily via oral gavage for a specified period, often starting before and continuing throughout the DSS administration. The control group receives DSS and a vehicle control. A healthy control group receives regular drinking water and the vehicle.[5]
-
Assessment of Colitis Severity:
-
Disease Activity Index (DAI): Calculated daily based on a scoring system for weight loss, stool consistency, and rectal bleeding.[5]
-
Colon Length: At the end of the experiment, mice are euthanized, and the entire colon is excised and its length is measured.
-
Histological Analysis: A section of the distal colon is fixed in 10% buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). Histological scoring is performed to assess the degree of inflammation, crypt damage, and cellular infiltration.
-
Myeloperoxidase (MPO) Assay: Colonic tissue is homogenized, and MPO activity is measured using a colorimetric assay as an indicator of neutrophil infiltration.
-
Cytokine Analysis: Colonic tissue homogenates are used to measure the levels of pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines using ELISA or multiplex assays.[14][15][16]
-
-
Statistical Analysis: Data are analyzed using appropriate statistical tests, such as t-tests or ANOVA, to compare the different treatment groups.
Experimental Workflow for DSS-Induced Colitis Model
Caption: General experimental workflow for the DSS-induced colitis mouse model.
The available evidence strongly suggests that this compound and its isomer Lacto-N-neotetraose possess anti-inflammatory properties that could be beneficial in the context of intestinal inflammation. Their ability to modulate TNF-α signaling provides a clear mechanistic basis for their action. However, when compared to other bioactive compounds, the landscape is more nuanced. Other HMOs, such as 2'-FL and 3-FL, have demonstrated potent anti-inflammatory effects in vitro, in some cases exceeding that of LNnT. Furthermore, in vivo studies robustly support the efficacy of certain probiotics, like Lactobacillus rhamnosus GG and Bifidobacterium infantis, in ameliorating experimental colitis through mechanisms that include the inhibition of the NF-κB pathway.
For researchers and drug development professionals, this comparative analysis underscores the importance of considering a range of candidates when exploring novel therapies for intestinal inflammation. While LNT/LNnT remains a promising area of investigation, the compelling data for other HMOs and specific probiotic strains suggest that these alternatives warrant significant attention. Future research should focus on head-to-head comparative studies in standardized preclinical models and ultimately in human clinical trials to definitively establish the relative efficacy of these different approaches.
References
- 1. Recent progress in fucosylated derivatives of lacto- N-tetraose and lacto- N-neotetraose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The Human Milk Oligosaccharides 3‐FL, Lacto‐N‐Neotetraose, and LDFT Attenuate Tumor Necrosis Factor‐α Induced Inflammation in Fetal Intestinal Epithelial Cells In Vitro through Shedding or Interacting with Tumor Necrosis Factor Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2′-Fucosyllactose Ameliorates Inflammatory Bowel Disease by Modulating Gut Microbiota and Promoting MUC2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fructo-oligosaccharides Alleviated Ulcerative Colitis via Gut Microbiota-Dependent Tryptophan Metabolism in Association with Aromatic Hydrocarbon Receptor Activation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Lactobacillus rhamnosus HDB1258 modulates gut microbiota-mediated immune response in mice with or without lipopolysaccharide-induced systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lactobacillus rhamnosus GG induces STING-dependent IL-10 in intestinal monocytes and alleviates inflammatory colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bifidobacterium infantis attenuates colitis by regulating T cell subset responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Inhibitory Effects of the Lactobacillus rhamnosus GG Effector Protein HM0539 on Inflammatory Response Through the TLR4/MyD88/NF-кB Axis [frontiersin.org]
- 12. Diets, functional foods, and nutraceuticals as alternative therapies for inflammatory bowel disease: Present status and future trends - PMC [pmc.ncbi.nlm.nih.gov]
- 13. yeasenbio.com [yeasenbio.com]
- 14. Cytokines in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Distinct Cytokine Patterns Identified from Multiplex Profiles of Murine DSS and TNBS-Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of lacto-N-tetraose metabolism by different Bifidobacterium species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic capabilities of different Bifidobacterium species towards lacto-N-tetraose (LNT), a key human milk oligosaccharide (HMO). The following sections detail the metabolic pathways, quantitative performance metrics based on available experimental data, and the methodologies used in these assessments.
Comparative Metabolic Overview
Bifidobacterium species have evolved distinct strategies to utilize LNT, reflecting their adaptation to the infant gut environment. The primary species of interest—Bifidobacterium longum subsp. infantis, Bifidobacterium breve, Bifidobacterium bifidum, and Bifidobacterium longum subsp. longum—exhibit significant variations in their metabolic pathways and efficiency.
B. longum subsp. infantis is widely recognized for its specialized and efficient intracellular metabolism of a broad range of HMOs, including LNT. It possesses specific gene clusters encoding ATP-binding cassette (ABC) transporters to internalize intact LNT, which is then hydrolyzed by intracellular glycosyl hydrolases[1][2][3]. In contrast, B. bifidum employs a different strategy, utilizing extracellular enzymes such as lacto-N-biosidase to break down LNT externally into lacto-N-biose I (LNB) and lactose[4]. These smaller components are then transported into the cell for further metabolism. B. breve also metabolizes LNT intracellularly through dedicated pathways, though some strains may show different efficiencies[2][5]. The ability of B. longum subsp. longum to utilize LNT appears to be strain-dependent, with some strains capable of its metabolism while others are not[3].
The central metabolic route for carbohydrate fermentation in these species is the "bifid shunt" or fructose-6-phosphate phosphoketolase (F6PPK) pathway. This pathway theoretically yields a molar ratio of 1.5 for acetate to lactate. However, actual ratios can vary depending on the substrate and the specific metabolic pathways employed by each species[6][7].
Data Presentation
The following tables summarize the available quantitative data on the growth and metabolic end-products of different Bifidobacterium species when cultured on LNT. It is important to note that directly comparable quantitative data for all species on LNT is limited in the current scientific literature.
Table 1: Growth Kinetics of Bifidobacterium Species on this compound (LNT)
| Species | Strain(s) | Growth Rate (k, h⁻¹) (Mean ± SD) | Final Optical Density (OD₆₀₀) (Mean ± SD) |
| B. longum subsp. infantis | ATCC 15697 | 0.51 ± 0.02 | 1.19 ± 0.24 |
| B. breve | UCC2003 and others | Good growth observed (OD₆₀₀ > 0.8) | Not specified |
| B. bifidum | JCM1254 | Data not available | Data not available |
| B. longum subsp. longum | BG-L47 | Good growth observed | Not specified |
Table 2: Metabolic End-Products of LNT Fermentation
| Species | Strain(s) | Acetate:Lactate Ratio | Other Metabolites |
| B. longum subsp. infantis | ATCC 15697 | Shifted towards greater acetic acid production (ratio > 1.5) | Formate |
| B. breve | NRBB57 | Lactose metabolism shows shifts towards lactate at near-zero growth rates | Formate, Ethanol |
| B. bifidum | General | Varies with substrate (0.84-2.5 on infant formula) | Data on LNT not available |
| B. longum subsp. longum | BB536 | Varies with substrate | Formate, Ethanol, Succinate |
Note: The acetate to lactate ratio is highly dependent on the substrate. The data presented for species other than B. longum subsp. infantis is based on metabolism of other carbohydrates, as specific data for LNT fermentation is limited. The theoretical ratio for the bifid shunt is 1.5.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of LNT metabolism by Bifidobacterium.
Anaerobic Cultivation of Bifidobacterium on LNT
This protocol describes the general procedure for growing Bifidobacterium species in a controlled anaerobic environment with LNT as the sole carbon source to assess growth kinetics.
-
Bacterial Strains and Pre-cultures: Strains of Bifidobacterium are revived from frozen stocks by inoculating into a general growth medium such as MRS (de Man, Rogosa and Sharpe) broth supplemented with 0.05% (w/v) L-cysteine-HCl. Cultures are incubated anaerobically at 37°C for 16-24 hours.
-
Growth Medium: A modified MRS (mMRS) medium is typically used, where glucose is replaced with filter-sterilized LNT at a final concentration of 1-2% (w/v). The basal medium is prepared, autoclaved, and cooled before the sterile LNT solution is added.
-
Inoculation and Incubation: The mMRS-LNT medium is inoculated with a 1-2% (v/v) of an active pre-culture. The cultures are incubated in an anaerobic chamber (e.g., with a gas mix of 5% H₂, 5% CO₂, and 90% N₂) at 37°C.
-
Growth Monitoring: Bacterial growth is monitored by measuring the optical density at 600 nm (OD₆₀₀) at regular intervals using a spectrophotometer. Growth curves are then plotted, and kinetic parameters such as the maximum growth rate (k) and the final OD are calculated.
Analysis of Metabolic End-Products by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the quantification of short-chain fatty acids (SCFAs) such as acetate and lactate from bacterial culture supernatants.
-
Sample Preparation: At desired time points, culture samples are collected and centrifuged to pellet the bacterial cells. The supernatant is collected and filtered through a 0.22 µm syringe filter to remove any remaining cells and debris.
-
HPLC System: A high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., a C18 reverse-phase column) and a detector (e.g., UV-Vis or refractive index detector) is used.
-
Mobile Phase: An isocratic mobile phase, typically a dilute acid solution like 0.01 M H₂SO₄, is used to separate the organic acids.
-
Quantification: Standard solutions of acetate, lactate, and other relevant SCFAs of known concentrations are prepared and run on the HPLC to generate a standard curve. The concentrations of the SCFAs in the bacterial supernatants are then determined by comparing their peak areas to the standard curves. For enhanced sensitivity and specificity, HPLC can be coupled with tandem mass spectrometry (HPLC-MS/MS)[1][2][8].
Quantification of LNT Consumption by HPAEC-PAD
This protocol describes the method for measuring the amount of LNT consumed by the bacteria during fermentation.
-
Sample Preparation: Culture supernatants are collected as described for HPLC analysis. Samples are typically diluted with ultrapure water to fall within the linear range of the detector.
-
HPAEC-PAD System: A high-performance anion-exchange chromatography (HPAEC) system coupled with a pulsed amperometric detector (PAD) is used for the separation and quantification of carbohydrates. A carbohydrate-specific column, such as a Dionex CarboPac series, is employed.
-
Elution: A gradient of sodium hydroxide and sodium acetate is typically used as the mobile phase to elute the oligosaccharides from the column.
-
Quantification: A standard curve is generated using known concentrations of LNT. The amount of LNT remaining in the culture supernatant at different time points is quantified by comparing the peak area to the standard curve. The consumption of LNT is calculated by subtracting the remaining amount from the initial concentration.
Mandatory Visualization
The following diagrams illustrate the key metabolic pathways and experimental workflows described in this guide.
Caption: Comparative overview of LNT metabolism by different Bifidobacterium species.
Caption: General experimental workflow for analyzing LNT metabolism in Bifidobacterium.
References
- 1. Quantitative Physiology and Proteome Adaptations of Bifidobacterium breve NRBB57 at Near-Zero Growth Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [cora.ucc.ie]
- 3. Bifidobacterium longum subsp. longum BG-L47 boosts growth and activity of Limosilactobacillus reuteri DSM 17938 and its extracellular membrane vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bifidobacterium bifidum Lacto-N-Biosidase, a Critical Enzyme for the Degradation of Human Milk Oligosaccharides with a Type 1 Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bifidobacterium breve UCC2003 metabolises the human milk oligosaccharides this compound and lacto-N-neo-tetraose through overlapping, yet distinct pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 7. [Mechanism of the variation of the acetate/lactate/ratio during glucose fermentation by bifidobacteria (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Lacto-N-tetraose: A Comparative Guide to its Impact on Short-Chain Fatty Acid Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lacto-N-tetraose (LNT) and its impact on short-chain fatty acid (SCFA) production by the gut microbiota. The following sections present experimental data, detailed methodologies, and visual representations of the underlying biological processes to facilitate an objective evaluation of LNT's performance against other prebiotic alternatives.
Comparative Analysis of SCFA Production
This compound (LNT), a prominent neutral human milk oligosaccharide (HMO), is not directly digested by the infant. Instead, it travels to the colon where it is selectively fermented by beneficial gut bacteria, particularly Bifidobacterium species, leading to the production of SCFAs.[1][2][3] These microbial metabolites, primarily acetate, propionate, and butyrate, are crucial for gut health and overall host physiology.[4][5]
In vitro fermentation studies have demonstrated the efficacy of LNT and its isomer, lacto-N-neotetraose (LNnT), in stimulating SCFA production. When compared to other prebiotics, LNnT fermentation has been shown to produce significantly higher amounts of total SCFAs, acetate, and butyrate.[6][7]
Below is a summary of quantitative data from various studies comparing the impact of LNT/LNnT and other prebiotics on SCFA production.
Table 1: Total Short-Chain Fatty Acid (SCFA) Production during In Vitro Fermentation
| Prebiotic Substrate | Inoculum Source | Fermentation Time (hours) | Total SCFA (mmol/L) | Reference |
| Lacto-N-neotetraose (LNnT) | Piglet Fecal Microbiota | 12 | ~110 | [6] |
| Human Milk Oligosaccharides (HMO mix) | Piglet Fecal Microbiota | 12 | ~95 | [6] |
| Short-chain Fructooligosaccharides (scFOS) | Piglet Fecal Microbiota | 12 | ~90 | [6] |
| Polydextrose/Galactooligosaccharides (PDX/GOS) | Piglet Fecal Microbiota | 12 | ~65 | [6] |
| Lacto-N-triaose II (LNT2) | Infant Fecal Microbiota | 36 | Not specified, but production observed | [8][9] |
| 3-Fucosyllactose (3-FL) | Infant Fecal Microbiota | 36 | Not specified, but production observed | [8][9] |
| Galactooligosaccharides/Inulin (GOS/inulin) | Infant Fecal Microbiota | 36 | Not specified, but production observed | [8][9] |
Values are estimated from graphical representations in the source and represent the highest concentrations observed in formula-fed piglet groups.
Table 2: Individual Short-Chain Fatty Acid (SCFA) Production
| Prebiotic Substrate | Inoculum Source | Fermentation Time (hours) | Acetate (mmol/L) | Propionate (mmol/L) | Butyrate (mmol/L) | Reference |
| Lacto-N-neotetraose (LNnT) | Piglet Fecal Microbiota | 12 | ~70 | ~20 | ~15 | [6] |
| Human Milk Oligosaccharides (HMO mix) | Piglet Fecal Microbiota | 12 | ~60 | ~25 | ~10 | [6] |
| Short-chain Fructooligosaccharides (scFOS) | Piglet Fecal Microbiota | 12 | ~55 | ~20 | ~5* | [6] |
| This compound (LNT) & LNnT | Bifidobacterium longum subsp. infantis | Not specified | Shift in acetate to lactate ratio (1.7-2.0) compared to constituent monosaccharides (~1.5) | Not specified | Not specified | [2][3][10] |
Values are estimated from graphical representations in the source and represent the highest concentrations observed in formula-fed piglet groups.
Experimental Protocols
The following is a generalized methodology for in vitro fermentation studies evaluating the impact of prebiotics on SCFA production, based on protocols described in the cited literature.[1][6][8]
1. Fecal Sample Collection and Inoculum Preparation:
-
Fecal samples are collected from the target population (e.g., healthy infants, piglets).
-
Samples are immediately stored under anaerobic conditions to preserve the viability of the gut microbiota.
-
A fecal slurry is prepared by homogenizing the feces in a sterile, anaerobic buffer solution (e.g., phosphate-buffered saline).
-
The slurry is then filtered to remove large particulate matter, resulting in a standardized fecal inoculum.
2. In Vitro Fermentation:
-
Anaerobic fermentation is carried out in serum bottles or a similar controlled environment.
-
A basal nutrient medium containing essential nutrients for bacterial growth is prepared and sterilized.
-
The prebiotic substrates to be tested (e.g., LNT, LNnT, FOS, GOS) are added to the medium at a defined concentration. A control with no added prebiotic is also included.
-
The fecal inoculum is added to each bottle.
-
The bottles are sealed and incubated at a physiologically relevant temperature (e.g., 37°C) for a specified period (e.g., 0, 2, 4, 8, 12, 24, 36, 48 hours).[6][8]
3. SCFA Analysis:
-
At designated time points, samples are collected from the fermentation bottles.
-
The samples are centrifuged to pellet the bacterial cells.
-
The supernatant, containing the SCFAs, is collected and acidified.
-
SCFA concentrations (acetate, propionate, butyrate, etc.) are quantified using gas chromatography (GC) coupled with a flame ionization detector (FID).[1]
Signaling Pathways and Experimental Workflow
The fermentation of LNT by gut microbiota, particularly Bifidobacterium longum subsp. infantis, involves specific metabolic pathways.[2][3] The following diagrams illustrate the general experimental workflow for assessing prebiotic fermentation and a simplified representation of the metabolic pathway leading to SCFA production.
References
- 1. mdpi.com [mdpi.com]
- 2. Inefficient Metabolism of the Human Milk Oligosaccharides this compound and Lacto-N-neotetraose Shifts Bifidobacterium longum subsp. infantis Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Inefficient Metabolism of the Human Milk Oligosaccharides this compound and Lacto-N-neotetraose Shifts Bifidobacterium longum subsp. infantis Physiology [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Intestinal Short Chain Fatty Acids and their Link with Diet and Human Health [frontiersin.org]
- 6. Microbial Composition and In Vitro Fermentation Patterns of Human Milk Oligosaccharides and Prebiotics Differ between Formula-Fed and Sow-Reared Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Distinct fermentation of human milk oligosaccharides 3-FL and LNT2 and GOS/inulin by infant gut microbiota and impact on adhesion of Lactobacillus plantarum WCFS1 to gut epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Distinct fermentation of human milk oligosaccharides 3-FL and LNT2 and GOS/inulin by infant gut microbiota and impact on adhesion of Lactobacillus pla ... - Food & Function (RSC Publishing) DOI:10.1039/D1FO02563E [pubs.rsc.org]
- 10. Inefficient Metabolism of the Human Milk Oligosaccharides Lacto- N-tetraose and Lacto- N-neotetraose Shifts Bifidobacterium longum subsp. infantis Physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesized Lacto-N-tetraose: A Comparative Safety and Toxicological Assessment
A comprehensive guide for researchers and drug development professionals on the safety profile of synthesized Lacto-N-tetraose (LNT), with a comparative analysis against alternative oligosaccharides. This document provides an objective evaluation of the toxicological data for synthesized LNT, supported by detailed experimental protocols and quantitative comparisons.
Executive Summary
Synthesized this compound (LNT), a human-identical milk oligosaccharide (HiMO), is increasingly utilized in infant formula and other food products due to its potential health benefits. This guide provides a thorough toxicological comparison of synthesized LNT with Fructooligosaccharides (FOS), a common prebiotic, and Lacto-N-neotetraose (LNnT), a structurally similar HiMO. The presented data, derived from standardized preclinical safety studies, consistently demonstrates that synthesized LNT is non-genotoxic and exhibits a high margin of safety in subchronic toxicity studies, comparable to or better than the alternatives.
Comparative Toxicological Data
The safety of synthesized LNT has been rigorously evaluated through a battery of standardized toxicological assays. The following tables summarize the key quantitative data from these studies, offering a direct comparison with FOS and LNnT.
Genotoxicity Assessment
Genotoxicity studies are crucial for identifying substances that can cause genetic mutations or chromosomal damage. The standard battery of tests includes the bacterial reverse mutation assay (Ames test) and the in vitro micronucleus assay.
Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results
| Test Article | Bacterial Strains | Concentration Range (µ g/plate ) | Metabolic Activation (S9) | Result |
| Synthesized LNT | S. typhimurium TA98, TA100, TA1535, TA1537 & E. coli WP2 uvrA | 50 - 5000 | With & Without | Non-mutagenic |
| FOS | S. typhimurium TA98, TA100, TA1535, TA1537 & E. coli WP2 uvrA | Up to 5000 | With & Without | Non-mutagenic |
| LNnT | S. typhimurium TA98, TA100, TA1535, TA1537 & E. coli WP2 uvrA | 10 - 5000 | With & Without | Non-mutagenic |
Data compiled from publicly available safety assessments.
Table 2: In Vitro Micronucleus Test Results
| Test Article | Cell Line | Concentration Range (µg/mL) | Metabolic Activation (S9) | Result |
| Synthesized LNT | Human Lymphocytes | 313 - 5000 | With & Without | Non-clastogenic, Non-aneugenic |
| FOS | Not consistently reported in comparative studies | - | - | Generally considered non-genotoxic |
| LNnT | Human Lymphocytes | 312.5 - 5000 | With & Without | Non-clastogenic, Non-aneugenic |
Data compiled from publicly available safety assessments.
Subchronic Oral Toxicity (90-Day Rat Study)
Subchronic toxicity studies provide insights into the potential adverse effects of a substance following repeated exposure over a significant portion of an animal's lifespan.
Table 3: Key Findings of 90-Day Oral Toxicity Studies in Rats
| Parameter | Synthesized LNT | Fructooligosaccharides (FOS) (Reference Control) | Lacto-N-neotetraose (LNnT) |
| NOAEL (mg/kg bw/day) | 4000 - 5000 (highest dose tested) | 4000 - 5000 (highest dose tested) | 5000 (highest dose tested) |
| Body Weight Gain | No adverse effects | No adverse effects | No adverse effects |
| Food Consumption | No adverse effects | No adverse effects | No adverse effects |
| Clinical Observations | No treatment-related findings | Occasional soft stools/diarrhea | No treatment-related findings |
| Clinical Pathology (Hematology & Blood Chemistry) | No toxicologically significant changes | No toxicologically significant changes | No toxicologically significant changes |
| Organ Weights | No adverse changes | Cecal enlargement (adaptive response) | No adverse changes |
| Histopathology | No treatment-related lesions | No treatment-related lesions | No treatment-related lesions |
NOAEL: No-Observed-Adverse-Effect-Level. Data compiled from publicly available safety assessments.
Experimental Protocols
The toxicological evaluation of synthesized LNT adheres to internationally recognized guidelines to ensure data quality and regulatory acceptance. The following are detailed methodologies for the key experiments cited.
Bacterial Reverse Mutation Assay (Ames Test) - OECD Guideline 471
This assay evaluates the potential of a substance to induce gene mutations in bacteria.
-
Test Strains: A minimum of five strains of bacteria are used, typically Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA), which are selected to detect different types of mutations.
-
Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to mimic metabolic processes in mammals.
-
Procedure (Plate Incorporation Method): a. The test substance, bacterial culture, and S9 mix (or buffer) are combined in molten top agar. b. This mixture is poured onto minimal glucose agar plates. c. The plates are incubated at 37°C for 48-72 hours.
-
Data Analysis: The number of revertant colonies (colonies that have mutated back to a state where they can grow on the minimal agar) is counted for each concentration of the test substance and compared to the negative (solvent) control. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies.
In Vitro Mammalian Cell Micronucleus Test - OECD Guideline 487
This test identifies substances that cause damage to chromosomes or the mitotic apparatus in mammalian cells.
-
Cell Cultures: Human peripheral blood lymphocytes or established cell lines (e.g., CHO, V79, TK6) are used.
-
Metabolic Activation: The assay is conducted with and without an S9 metabolic activation system.
-
Procedure: a. Cell cultures are exposed to the test substance for a short (3-6 hours) or long (approximately 1.5-2 normal cell cycles) duration. b. Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which are easier to score for micronuclei. c. After treatment, cells are harvested, fixed, and stained.
-
Data Analysis: The frequency of micronucleated cells is determined by microscopic examination of at least 2000 cells per concentration. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a clastogenic or aneugenic effect.
Repeated Dose 90-Day Oral Toxicity Study in Rodents - OECD Guideline 408
This study provides information on the potential health hazards arising from repeated oral exposure to a substance.
-
Test Animals: Typically, young adult rats (e.g., Sprague-Dawley or Wistar) are used. Animals are randomly assigned to control and treatment groups (at least 10 males and 10 females per group).
-
Dosing: The test substance is administered daily by gavage or in the diet for 90 consecutive days. At least three dose levels and a control group are used. A high dose is selected to induce some toxic effects but not mortality, while the lower doses are fractions of the high dose.
-
In-life Observations:
-
Clinical Signs: Animals are observed daily for signs of toxicity.
-
Body Weight: Recorded weekly.
-
Food and Water Consumption: Measured weekly.
-
Ophthalmology and Functional Observations: Conducted at the beginning and end of the study.
-
-
Terminal Procedures:
-
Clinical Pathology: Blood samples are collected for hematology and clinical chemistry analysis. Urine is collected for urinalysis.
-
Gross Necropsy: All animals are subjected to a full necropsy.
-
Organ Weights: Key organs are weighed.
-
Histopathology: A comprehensive set of tissues from control and high-dose animals are examined microscopically. Any target organs identified are also examined in the lower dose groups.
-
-
Data Analysis: Data from treated groups are compared to the control group to identify any treatment-related adverse effects. The highest dose at which no adverse effects are observed is determined as the No-Observed-Adverse-Effect-Level (NOAEL).
Visualized Experimental Workflows
The following diagrams illustrate the standardized workflows for the key safety and toxicology assessments of synthesized LNT.
Safety Operating Guide
Proper Disposal of Lacto-N-tetraose: A Guide for Laboratory Professionals
Ensuring laboratory safety and compliance extends to the proper disposal of all chemical compounds, including those classified as non-hazardous. This guide provides detailed, step-by-step procedures for the safe and environmentally responsible disposal of lacto-N-tetraose, a non-hazardous oligosaccharide commonly used in research and development.
This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, adherence to proper disposal protocols is essential to maintain a safe laboratory environment and to prevent the introduction of concentrated chemical substances into the wastewater system or solid waste stream.
Disposal Procedures for this compound
The appropriate disposal method for this compound depends on its physical state (solid or in solution) and the quantity to be discarded. Always consult your institution's specific waste management guidelines and local regulations before proceeding.
| Form of this compound | Disposal Method | Key Considerations |
| Solid (Unused or Expired) | Dispose of as non-hazardous solid waste. | - Do not dispose of down the drain. - Place in a securely sealed and clearly labeled container. - Follow institutional procedures for non-hazardous solid waste collection. |
| Aqueous Solutions | Dispose of down the sanitary sewer with copious amounts of water. | - Permissible for small quantities typical of laboratory use. - Flush with at least 20 parts water to ensure adequate dilution.[2] - Avoid disposing of large volumes at once to prevent shocking the wastewater treatment system. |
| Empty Containers | Dispose of in regular trash after proper cleaning. | - Triple-rinse the container with a suitable solvent (e.g., water). - Deface or remove the original label to prevent misidentification.[3] - Ensure no solid residue or liquid remains in the container. |
| Contaminated Materials (e.g., gloves, weigh boats) | Dispose of as non-hazardous solid waste. | - Place in a designated waste container for non-hazardous lab debris. - Ensure no significant amount of this compound powder or solution is present. |
Experimental Workflow for Disposal
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
General Best Practices for Laboratory Waste Disposal
While this compound is non-hazardous, its disposal should be handled with the same care as any other chemical substance in the laboratory. Adhering to these general principles will ensure a safe and compliant waste management process:
-
Consult Institutional Policies: Always follow the specific chemical hygiene plan and waste disposal guidelines established by your institution or organization.[4]
-
Labeling: Clearly label all waste containers with their contents. While "non-hazardous" is sufficient for this compound, accurate labeling prevents accidental mixing with incompatible waste streams.
-
Segregation: Keep non-hazardous waste separate from hazardous waste streams to avoid cross-contamination and unnecessary disposal costs.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves and safety glasses, when handling any chemical, including for disposal.
-
Waste Minimization: The most effective way to manage waste is to minimize its generation. Order only the quantities of chemicals needed for your experiments.[5][6]
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship within the laboratory.
References
- 1. vumc.org [vumc.org]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. sfasu.edu [sfasu.edu]
- 4. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 5. odu.edu [odu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Logistics for Handling Lacto-N-tetraose
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory materials is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans for Lacto-N-tetraose, a non-hazardous but important oligosaccharide. Adherence to these guidelines will help maintain a safe laboratory environment and ensure the integrity of your research.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, following standard laboratory safety protocols is essential to minimize exposure and prevent contamination.[1] The recommended personal protective equipment is detailed below.
| PPE Item | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from accidental splashes or aerosolized powder. |
| Hand Protection | Nitrile or latex gloves. | Prevents direct skin contact and contamination of the sample. |
| Body Protection | Standard laboratory coat. | Protects skin and clothing from spills. |
| Respiratory Protection | NIOSH/MSHA approved respirator or a dust mask. | Recommended when handling large quantities of powder or when there is a potential for dust formation to avoid inhalation.[2][3][4] |
Operational Plan: Step-by-Step Handling
This compound is a white to off-white, water-soluble powder.[5][6] Proper handling ensures both user safety and sample purity.
-
Preparation : Before handling, ensure the workspace is clean and uncluttered. Put on all required PPE.
-
Weighing : When weighing the solid powder, perform the task in a well-ventilated area or under a fume hood if there is a risk of generating dust. Use a clean spatula and weighing paper.
-
Solubilization : To dissolve, add the powder to water.[6] For stock solutions that will be used in cell culture or other sensitive applications, it is recommended to filter and sterilize the solution through a 0.22 μm filter.[7]
-
Storage : this compound should be stored at -20°C for long-term stability (≥ 4 years).[6] It can be shipped at room temperature in the continental US.[6] Keep the container tightly closed in a dry place.[2]
Disposal Plan
Proper disposal of this compound and its containers is crucial to maintain environmental safety and regulatory compliance.
-
Small Quantities : For small residual amounts, such as those left in weighing boats or on spatulas, wipe the surfaces clean with a damp cloth or paper towel. These can typically be disposed of in the regular trash.
-
Aqueous Solutions : As this compound is classified as slightly hazardous for water (Water hazard class 1), large undiluted quantities should not be allowed to enter groundwater, water courses, or sewage systems.[1] For small quantities of aqueous solutions, flushing down the drain with a large volume of water is generally acceptable, but be sure to comply with local and institutional regulations.
-
Bulk Powder and Contaminated Materials : Dispose of larger quantities of the powder, expired material, or heavily contaminated items (like gloves and lab coats) through a licensed professional waste disposal service. Ensure the waste is collected in suitable, closed containers for disposal.[3][4]
Below is a workflow diagram illustrating the safe handling and disposal process for this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. novonesis.com [novonesis.com]
- 3. biosynth.com [biosynth.com]
- 4. carlroth.com [carlroth.com]
- 5. Safety of lacto‐N‐tetraose (LNT) as a novel food pursuant to Regulation (EU) 2015/2283 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
